molecular formula C18H13N5 B3118531 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine CAS No. 23974-93-8

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Cat. No.: B3118531
CAS No.: 23974-93-8
M. Wt: 299.3 g/mol
InChI Key: YJOAHXHOXMAHOG-UHFFFAOYSA-N
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Description

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine is a useful research compound. Its molecular formula is C18H13N5 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOAHXHOXMAHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Ligand

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

This compound, a multidentate N-heterocyclic ligand, has emerged as a significant building block in the fields of coordination chemistry and materials science. Its rigid, planar structure, coupled with multiple pyridine nitrogen donor sites, makes it an exceptional candidate for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The unique electronic properties and the ability of the imidazole core to participate in hydrogen bonding further enhance its utility in designing materials with tailored properties for applications in catalysis, gas storage, and sensing. This guide provides a comprehensive overview of the synthetic pathways to this versatile ligand, focusing on the underlying chemical principles and detailed experimental protocols.

The synthesis of this compound is most effectively achieved through a multi-step process culminating in a classical multicomponent reaction. The overall strategy involves the initial synthesis of a key α-diketone precursor, 1,2-di(pyridin-4-yl)ethane-1,2-dione (also known as 4-pyridil), which is then condensed with pyridine-4-carbaldehyde and an ammonia source in the final step.

Part 1: Synthesis of the Key Intermediate: 1,2-di(pyridin-4-yl)ethane-1,2-dione (4-Pyridil)

The synthesis of the target ligand hinges on the successful preparation of the 1,2-dicarbonyl intermediate, 4-pyridil. This is typically achieved in a two-step sequence starting from the commercially available pyridine-4-carbaldehyde.

Step 1.1: Benzoin Condensation to 4-Pyridoin

The first step involves a benzoin-type condensation of two molecules of pyridine-4-carbaldehyde to form the α-hydroxyketone, 1-hydroxy-1,2-di(pyridin-4-yl)ethan-2-one (4-pyridoin). This reaction requires a nucleophilic catalyst to effect the "umpolung" (polarity reversal) of the aldehyde carbonyl group.[1][2]

Benzoin Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Py_CHO Pyridine-4-carbaldehyde (2 eq.) Pyridoin 1-Hydroxy-1,2-di(pyridin-4-yl)ethan-2-one (4-Pyridoin) Py_CHO->Pyridoin Condensation Catalyst Cyanide (e.g., KCN) or Thiazolium Salt Catalyst->Py_CHO catalyzes

Caption: Benzoin condensation of pyridine-4-carbaldehyde.

Causality in Experimental Choices:

  • Catalyst: While various catalysts can be employed for the benzoin condensation, cyanide ions (from KCN or NaCN) are classic and effective.[1] Thiazolium salts, often used in asymmetric versions of this reaction, are also a viable option. The cyanide ion attacks the aldehyde carbonyl, and after a proton transfer, the resulting cyanohydrin intermediate can act as a nucleophile to attack a second aldehyde molecule.

  • Solvent: A mixture of water and a miscible organic solvent like ethanol is typically used to ensure the solubility of both the reactants and the catalyst.

Experimental Protocol: Synthesis of 4-Pyridoin

  • In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of potassium cyanide (KCN) (catalytic amount, e.g., 0.1 equivalents) to the aldehyde solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 4-pyridoin, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol to remove unreacted starting material and catalyst.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 1.2: Oxidation of 4-Pyridoin to 4-Pyridil

The synthesized 4-pyridoin is then oxidized to the corresponding α-diketone, 4-pyridil. This is a crucial step as the diketone is a necessary component for the subsequent imidazole synthesis.

Oxidation_of_Pyridoin cluster_reactant Reactant cluster_reagent Oxidizing Agent cluster_product Product Pyridoin 4-Pyridoin Pyridil 1,2-di(pyridin-4-yl)ethane-1,2-dione (4-Pyridil) Pyridoin->Pyridil Oxidation Oxidant Copper(II) Acetate / Ammonium Nitrate Oxidant->Pyridoin oxidizes

Caption: Oxidation of 4-pyridoin to 4-pyridil.

Causality in Experimental Choices:

  • Oxidizing Agent: A common and effective method for the oxidation of α-hydroxyketones to α-diketones is the use of copper(II) salts, such as copper(II) acetate, in the presence of a co-oxidant like ammonium nitrate.[3] This system provides a relatively mild and selective oxidation. Other oxidizing agents like nitric acid or bismuth(III) oxide can also be used, but the copper-based system is often preferred for its efficiency and milder conditions.

  • Solvent: Aqueous acetic acid is a common solvent for this oxidation, as it facilitates the solubility of the reactants and the copper salt.

Experimental Protocol: Synthesis of 4-Pyridil

  • In a round-bottom flask, suspend 4-pyridoin (1 equivalent) in aqueous acetic acid (e.g., 80%).

  • Add copper(II) acetate monohydrate (catalytic amount) and ammonium nitrate (e.g., 2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The color of the reaction mixture will typically change as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into a beaker of ice water.

  • Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, which will cause the product to precipitate.

  • Collect the solid 4-pyridil by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 2: The Debus-Radziszewski Synthesis of this compound

The final step in the synthesis is the one-pot, three-component Debus-Radziszewski reaction. This classic multicomponent reaction efficiently constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4]

Reaction Pathway: Debus-Radziszewski Imidazole Synthesis

Debus_Radziszewski_Synthesis cluster_reactants Reactants cluster_product Product Pyridil 1,2-di(pyridin-4-yl)ethane-1,2-dione Target_Ligand This compound Pyridil->Target_Ligand One-Pot Condensation Py_CHO Pyridine-4-carbaldehyde Py_CHO->Target_Ligand One-Pot Condensation Ammonia_Source Ammonium Acetate Ammonia_Source->Target_Ligand One-Pot Condensation

Caption: Debus-Radziszewski synthesis of the target ligand.

Causality in Experimental Choices:

  • Ammonia Source: Ammonium acetate is the most commonly used source of ammonia for this reaction. It conveniently decomposes in situ to provide the two equivalents of ammonia required for the condensation.

  • Solvent and Catalyst: The reaction is often carried out in a high-boiling polar solvent like glacial acetic acid, which can also act as a catalyst.[2] However, a variety of other catalytic systems have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include:

    • Brønsted acids: Citric acid, glutamic acid, and boric acid have been shown to be effective, green catalysts.[1]

    • Lewis acids: Catalysts such as ZrCl₄, Yb(OTf)₃, and InCl₃ have also been successfully employed.

    • Solvent-free/Microwave-assisted: To further align with green chemistry principles, this reaction can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, combine 1,2-di(pyridin-4-yl)ethane-1,2-dione (1 equivalent), pyridine-4-carbaldehyde (1 equivalent), and ammonium acetate (a molar excess, e.g., 2-3 equivalents).

  • Add the chosen solvent and/or catalyst. For a classical approach, use glacial acetic acid as the solvent. For a greener alternative, consider using ethanol with a catalytic amount of citric acid (e.g., 15 mol%).

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water or onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

  • Collect the solid product by filtration, wash it extensively with water to remove any residual salts, and then dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

Characterization of this compound

The structure and purity of the synthesized ligand should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR A complex multiplet region for the aromatic protons of the three pyridine rings. A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.
¹³C NMR A series of signals in the aromatic region corresponding to the carbon atoms of the pyridine and imidazole rings.
FT-IR Characteristic N-H stretching vibration for the imidazole ring (typically around 3400 cm⁻¹). C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₈H₁₃N₅ (299.33 g/mol ).
Melting Point A sharp melting point, indicating the purity of the compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the foundational principles of organic chemistry, particularly condensation and oxidation reactions. The key to a successful synthesis lies in the careful preparation of the 1,2-di(pyridin-4-yl)ethane-1,2-dione intermediate, followed by an optimized Debus-Radziszewski condensation. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can efficiently produce this valuable ligand for further exploration in the development of advanced materials and functional coordination compounds. The adaptability of the final step to various catalytic systems also offers opportunities for process optimization in line with the principles of green chemistry.

References

  • DFT study of condensation mechanisms of 4-pyridinecarboxaldehyde with o-, m-, p-aminobenzoic acids. (n.d.). MDPI. Retrieved from [Link]

  • (n.d.). 2-(N-Hexylcarbazole-3'-yl)-4-pyridinealdehyde: Cyanide Detection via Benzoin Condensation. PubMed. Retrieved from [Link]

  • (2021, June 12). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Retrieved from [Link]

  • (2019, February 5). (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. Retrieved from [Link]

  • (n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. Retrieved from [Link]

  • (2017, February 17). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). . The Royal Society of Chemistry. Retrieved from [Link]

  • Kidwai, M., et al. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • (n.d.). Benzoin Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). United States Patent Office. Googleapis.com. Retrieved from [Link]

  • (n.d.). US10017474B1 - Method of synthesizing (E)-1,2-di(pyridin-2-yl) ethene-1,2-diol. Googleapis.com. Retrieved from [Link]

  • (2019, November 20). Catalytic Enantioselective Pyridine N-Oxidation. PMC. Retrieved from [Link]

  • (2019, November 20). Catalytic Enantioselective Pyridine N-Oxidation. PubMed. Retrieved from [Link]

  • (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Retrieved from [Link]

  • (n.d.). The oxidation of ethane-1,2-diol resulting from molecular oxygen activation by copper: formation of an oxoethanoate complex precedes carbon–carbon bond cleavage. RSC Publishing. Retrieved from [Link]

  • Furuyama, T., Mori, K., & Wakasa, R. (n.d.). Synthesis of (4-Pyridyl)-1,2-ethanediol and α-Acetoxy-4-vinylpyridine. Scilit. Retrieved from [Link]

  • (n.d.). 1,2-Di (pyridin-4-yl)ethane. CD Bioparticles. Retrieved from [Link]

  • (n.d.). 1,2-Di-4-pyridinyl-1,2-ethanediol | C12H12N2O2 | CID 95639. PubChem. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved from [Link]

  • (2021, June 12). Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]

  • (2024, May 11). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]

  • (2021, January 22). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. Retrieved from [Link]

Sources

Crystal Structure Analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Derivatives: A Comprehensive Guide to MOF Assembly and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. The compound 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as Htpim or tpim , CAS: 23974-93-8) [1] has emerged as a highly versatile multi-dentate N-donor ligand. Characterized by a central imidazole ring flanked by three pyridine rings, Htpim offers a rich coordination chemistry driven by its ability to adopt multiple protonation states and binding modes.

This technical guide explores the causality behind Htpim-based crystal engineering, detailing how synthetic conditions dictate structural topology, and provides a self-validating protocol for the synthesis and crystallographic characterization of these advanced materials.

Ligand Chemistry and the Causality of Coordination

The structural diversification of Htpim-based MOFs is not random; it is a direct consequence of the ligand's protonation state, which is strictly modulated by the pH of the solvothermal reaction system [2].

Htpim possesses four potential nitrogen donor sites (three pyridyl nitrogens and one unprotonated imidazole nitrogen). The causality of the resulting crystal structure can be understood through three distinct states:

  • Ionized Form (tpim⁻): Under basic or neutral conditions, the imidazole ring loses its proton. This activates the imidazole nitrogen for metal coordination, allowing the ligand to act as a highly connected μ₃- or μ₄-bridge. This multi-directional binding typically yields higher-dimensionality structures (2D networks or 3D frameworks).

  • Protonated Form (H₂tpim⁺): When strong acids (e.g., HNO₃) are introduced to lower the pH, the imidazole ring becomes protonated. This blocks the imidazole nitrogen from coordinating to the metal center. Consequently, the ligand is restricted to coordinating solely through its peripheral pyridine nitrogens (μ₂-mode), geometrically limiting the assembly to 1D linear chains.

  • Primary Form (Htpim): Under mildly acidic to neutral conditions, the neutral ligand coordinates via its pyridine nitrogens while leaving the imidazole N-H intact. This uncoordinated N-H group often acts as a robust hydrogen-bond donor, facilitating supramolecular packing between lower-dimensional coordination polymers.

Structural Visualization of the Assembly Pathway

Htpim_Assembly cluster_pH Solvothermal Conditions (Solvent, Metal, pH Modulators) Ligand Htpim Ligand (C18H13N5) Neutral, Primary Form Basic Basic/Neutral pH Deprotonation to tpim⁻ Ligand->Basic -H⁺ Acidic Acidic pH (HNO₃) Protonation to H₂tpim⁺ Ligand->Acidic +H⁺ Neutral Mild Acidic/Neutral Primary Htpim Retained Ligand->Neutral No Change Cu1 Cu(I) Coordination μ3-Npy,Npy,Nim Mode Basic->Cu1 Cu2 Cu(II) Coordination μ2-Npy,Npy Mode Acidic->Cu2 Zn Zn(II) Coordination μ2 or μ3-Npy Mode Neutral->Zn Net2D_1 2D 3,4-Connected Network {[Cu4(tpim)4]...}∞ Cu1->Net2D_1 Net1D_1 1D Linear Chain {[Cu(H2tpim)2...}∞ Cu2->Net1D_1 Net1D2D 1D Chains or 2D 6³ Nets {[Zn(Htpim)...}∞ Zn->Net1D2D

pH-dependent coordination pathways of Htpim leading to diverse MOF topologies.

Quantitative Crystallographic Data

The modulation of Htpim yields distinct crystallographic outcomes depending on the transition metal and the solvent system. Table 1 summarizes the crystallographic parameters of four foundational Cu/Zn frameworks demonstrating the structural diversity of this ligand [2].

Table 1: Crystallographic and Topological Summary of Htpim MOFs

Complex FormulaMetal CenterLigand StateBinding ModeDimensionalityTopological Network
{(H2O)3}∞Cu(I)Ionized (tpim⁻)μ₃-Npy,Npy,Nim2D3,4-connected {4.6²}²{4².6².8²}
{4(H2O)2}∞Cu(II)Protonated (H₂tpim⁺)μ₂-Npy,Npy1DLinear chain
{2(H2O)5}∞Zn(II)Primary (Htpim)μ₂-Npy,Npy1DLinear chain
{}∞Zn(II)Primary (Htpim)μ₃-Npy,Npy,Npy2D3-connected 6³ framework

Note: DMAC = N,N-dimethylacetamide. The oxidation of Cu(II) to Cu(I) in the first complex is driven by the in-situ redox activity of the solvothermal environment.

Advanced Applications: The CSMCRI-3 Case Study

Beyond simple single-ligand systems, Htpim is highly effective in mixed-ligand MOF design. A premier example is CSMCRI-3 , a cationic Ni(II)-framework formulated as ·6DMA·6MeOH (where H₂azdc = azobenzene-4,4'-dicarboxylic acid) [3].

Mechanistic Insight: In CSMCRI-3, the tpim ligand is intentionally under-coordinated. The free, uncoordinated nitrogen atoms of the pyridine and imidazole rings project directly into the microporous channels of the MOF. These uncoordinated nitrogens act as localized Lewis basic sites. This specific structural feature is the causal mechanism that allows CSMCRI-3 to exhibit strong, moisture-tolerant CO₂ capture (via dipole-quadrupole interactions with the Lewis basic nitrogens) and act as an ultrafast colorimetric sensor for oxo-anions and trinitrophenol (TNP) through targeted hydrogen-bonding and photoinduced electron transfer (PET) quenching [3].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis and structural determination of Htpim-based MOFs must follow a self-validating workflow. The following protocol guarantees that the single crystal analyzed is representative of the bulk material.

Phase I: Solvothermal Synthesis
  • Precursor Preparation: Dissolve 0.1 mmol of the metal salt (e.g., Cu(NO3)2·3H2O or Zn(NO3)2·6H2O) and 0.1 mmol of Htpim in a mixed solvent system (e.g., 4 mL DMAC and 2 mL H₂O).

  • pH Modulation: Add dropwise 1M HNO₃ to adjust the pH to the desired target (e.g., pH ~3 for protonated chains, pH ~7 for ionized 2D/3D networks).

  • Crystallization: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours under autogenous pressure.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to promote the growth of high-quality, defect-free single crystals. Wash the harvested crystals with mother liquor and ethanol.

Phase II: Single-Crystal X-Ray Diffraction (SCXRD)
  • Data Collection: Select a suitable single crystal under a polarized microscope and mount it on a glass fiber using inert oil. Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 293 K (or 100 K to minimize thermal motion).

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Solvent Masking (If Applicable): If highly disordered solvent molecules (like DMAC or H₂O) reside in the pores and cannot be modeled discretely, apply the SQUEEZE routine in PLATON to calculate and remove the unassigned electron density.

Phase III: Bulk Validation (The Trustworthiness Loop)

A single crystal does not guarantee bulk purity. You must validate the bulk sample against the SCXRD model:

  • Powder X-Ray Diffraction (PXRD): Grind a portion of the bulk crystals and collect a PXRD pattern at room temperature. Generate a simulated PXRD pattern from the refined .cif file using Mercury software. Validation Check: The experimental peaks must perfectly align with the simulated peaks, proving phase purity.

  • Thermogravimetric Analysis (TGA): Heat the bulk sample from 25 °C to 800 °C under an N₂ atmosphere at 10 °C/min. Validation Check: The initial weight loss must quantitatively match the solvent accessible void volume and modeled solvent molecules determined during the SCXRD refinement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11415329, this compound. Retrieved from[Link]

  • Wang, J.-J., Zhang, R.-C., Zhang, D.-J., & Jin, F. (2015). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. Inorganica Chimica Acta, 428, 1-7.[Link]

  • Goswami, R., Seal, N., Dash, S. R., & Tyagi, A. (2019). Devising Chemically Robust and Cationic Ni(II)–MOF with Nitrogen-Rich Micropores for Moisture-Tolerant CO₂ Capture: Highly Regenerative and Ultrafast Colorimetric Sensor for TNP and Multiple Oxo–Anions in Water with Theoretical Revelation. ACS Applied Materials & Interfaces, 11(43), 39910-39920.[Link]

Electronic properties and band gap of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Band Gap of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Abstract

This compound (TPI) is a versatile organic molecule featuring a central imidazole core functionalized with three pyridine units.[1] This unique structure imparts valuable electronic and coordination properties, making it a significant building block in materials science, particularly for the development of metal-organic frameworks (MOFs), sensors, and optoelectronic devices.[1][2] Understanding the fundamental electronic properties of TPI, specifically the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy band gap is critical for designing and optimizing these applications. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize the electronic structure of TPI, offering researchers and drug development professionals a detailed framework for its investigation.

Introduction: The Molecular Architecture and Significance of TPI

The compound this compound, hereafter referred to as TPI, possesses the molecular formula C₁₈H₁₃N₅.[3] Its architecture is defined by a central imidazole ring, a five-membered aromatic heterocycle known for its stability and role in a wide range of chemical and biological systems.[2][4] The imidazole core is substituted at the 2, 4, and 5 positions with pyridin-4-yl groups.

The electronic character of TPI is a composite of its constituent parts. The imidazole ring is inherently aromatic and can act as both a weak acid and a moderately strong base.[2] The three peripheral pyridine rings are electron-deficient (π-accepting) heterocycles. This combination results in a molecule with strong electron-withdrawing characteristics, high electron affinity, and multiple sites for metal coordination, making it an excellent candidate for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[2][5] The ability to coordinate with metal ions can also significantly influence the electronic properties of the resulting complexes, opening avenues for its use in catalysis and sensing.[1]

For professionals in materials science and drug development, a precise understanding of TPI's electronic landscape is paramount. The HOMO-LUMO energy gap, in particular, governs the molecule's optical absorption and emission properties, its electrochemical behavior, and its potential for charge transport.[6][7]

Fundamental Concepts: Frontier Molecular Orbitals and the Band Gap

The electronic and optical properties of an organic semiconductor like TPI are primarily dictated by its frontier molecular orbitals (FMOs).

  • Highest Occupied Molecular Orbital (HOMO): This is the highest energy level occupied by electrons in the molecule's ground state. It is analogous to the valence band in inorganic semiconductors. The energy of the HOMO level relates to the molecule's ability to donate an electron (its ionization potential).[8]

  • Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level devoid of electrons in the ground state, analogous to the conduction band.[8] The LUMO energy relates to the molecule's ability to accept an electron (its electron affinity).

  • The HOMO-LUMO Band Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap.[7] This gap is a critical parameter that determines the energy of photons a molecule can absorb and emit. A smaller band gap is generally associated with higher chemical reactivity and absorption of longer wavelengths of light.[7]

It is crucial to distinguish between two types of band gaps that are often discussed:

  • Optical Band Gap (Egopt): This is the energy required to create an exciton (a bound electron-hole pair) and is typically measured using UV-Vis absorption spectroscopy.[9][10]

  • Electrochemical or Transport Gap (Egel): This is the energy difference between the ionization potential and electron affinity, representing the energy required to create free, unbound charge carriers. It is often estimated using electrochemical methods like cyclic voltammetry or measured directly with photoelectron spectroscopy (PES).[9][11]

The transport gap is typically larger than the optical gap by an amount equal to the exciton binding energy.[9]

Experimental Determination of Electronic Properties

A multi-faceted experimental approach is necessary to fully characterize the electronic properties of TPI. The two most common and accessible techniques are cyclic voltammetry and UV-Visible spectroscopy.

Cyclic Voltammetry (CV)

Principle of Causality: Cyclic voltammetry is an electrochemical technique that directly probes the energy levels involved in electron transfer processes. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can directly calculate the energies of the HOMO and LUMO levels, respectively.[7] The use of a well-characterized internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reliable reference point, allowing for the determination of these energy levels relative to the vacuum level.[12][13] This makes CV a powerful tool for determining the electrochemical band gap.

Detailed Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of TPI in a suitable, high-purity electrochemical solvent (e.g., anhydrous acetonitrile or dichloromethane). The solvent must be able to dissolve the analyte and the supporting electrolyte and have a large potential window.

  • Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

  • Degassing: Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[7]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ electrode.

    • Counter Electrode: A platinum wire or gauze.

  • Internal Standard: Add a small amount of ferrocene to the solution to serve as an internal reference.

  • Data Acquisition: Connect the electrodes to a potentiostat. First, record the cyclic voltammogram of the ferrocene/ferrocenium couple. Then, scan the potential to measure the oxidation and reduction peaks of TPI. A typical scan rate is between 20 and 100 mV/s.[7]

Data Analysis and Self-Validation:

  • From the voltammogram, determine the onset potential of the first oxidation (Eox_onset) and the first reduction (Ered_onset). These are found by extrapolating the tangent of the rising current of the peak to the baseline current.[7]

  • Measure the half-wave potential of the internal standard (E1/2(Fc/Fc⁺)). The Fc/Fc⁺ redox couple has a well-established energy level of -4.8 eV relative to the vacuum level, which serves as the self-validating reference.[7]

  • Calculate the HOMO and LUMO energy levels using the following empirical equations[7][12]:

    • EHOMO (eV) = - [Eox_onset - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = - [Ered_onset - E1/2(Fc/Fc⁺) + 4.8]

  • The electrochemical band gap is the difference between these values:

    • Egel = ELUMO - EHOMO

CV_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare TPI solution with electrolyte Degas Degas with Ar/N2 Prep->Degas Standard Add Ferrocene standard Degas->Standard Cell Assemble 3-electrode cell Standard->Cell Scan Run Cyclic Voltammogram Cell->Scan Voltammogram Obtain Voltammogram Scan->Voltammogram Potentials Determine Onset E_ox and E_red Voltammogram->Potentials Calc Calculate HOMO, LUMO, and Electrochemical Gap Potentials->Calc Result Final Energy Levels Calc->Result

Cyclic Voltammetry experimental and analysis workflow.
UV-Visible (UV-Vis) Spectroscopy

Principle of Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon promotes an electron from an occupied orbital (typically the HOMO) to an unoccupied orbital (typically the LUMO). The wavelength at which absorption begins (the absorption edge) corresponds to the energy of this electronic transition, providing a direct and straightforward method to estimate the optical band gap.[14][15]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of TPI in a UV-transparent solvent (e.g., acetonitrile, ethanol, or chloroform). The concentration should be adjusted to yield a maximum absorbance in the range of 0.5 to 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.[15]

  • Instrument Calibration: Calibrate the spectrophotometer by running a baseline spectrum with a cuvette containing only the pure solvent. This corrects for any absorption from the solvent or the cuvette itself.

  • Spectrum Acquisition: Place the cuvette with the TPI solution in the spectrophotometer and record the absorption spectrum across a suitable wavelength range, typically from 200 to 800 nm, to capture the full absorption profile and identify the onset edge.[14]

Data Analysis (Tauc Plot Method):

  • Convert the measured wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm).

  • The absorption coefficient (α) is proportional to the measured absorbance (A). For a solution, we can use absorbance directly.

  • Construct a Tauc plot by graphing (αhν)n on the y-axis versus photon energy (hν or E) on the x-axis.[16] The value of 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition, which is common for organic molecules).

  • Identify the linear portion of the plot corresponding to the sharp increase in absorption.

  • Extrapolate this linear region to the x-axis (where (αhν)n = 0). The x-intercept gives the value of the optical band gap (Egopt).[14]

UVVis_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis Prep Prepare dilute TPI solution Baseline Run solvent baseline Prep->Baseline Acquire Acquire UV-Vis Absorption Spectrum Baseline->Acquire Spectrum Obtain Abs vs. λ Acquire->Spectrum Convert Convert λ to Energy (eV) Spectrum->Convert Tauc Construct Tauc Plot ((αhν)² vs. hν) Convert->Tauc Extrapolate Extrapolate linear region to find x-intercept Tauc->Extrapolate Result Optical Band Gap Extrapolate->Result

UV-Vis spectroscopy and Tauc plot analysis workflow.

Theoretical Investigation via Density Functional Theory (DFT)

Principle of Causality: Experimental methods provide macroscopic measurements of electronic properties. To gain deeper insight into the spatial distribution and energy of the molecular orbitals, computational quantum mechanical methods are invaluable. Density Functional Theory (DFT) is a robust method that models the electronic structure of a molecule to calculate its ground state energy, electron density, and molecular orbitals, providing a theoretical counterpart to experimental data.[17][18] This allows for a predictive understanding of the molecule's properties before synthesis or to interpret experimental results.

Computational Methodology:

  • Structure Optimization: The first step is to build a 3D model of the TPI molecule. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a suitable basis set such as 6-31G(d).[12][19]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation: A more computationally intensive single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate energy levels for the molecular orbitals.[19] From this calculation, the energies of the HOMO and LUMO are extracted.

  • Optical Properties (Optional): To compute the optical band gap, Time-Dependent DFT (TD-DFT) calculations can be performed. This method simulates the electronic transitions, providing the theoretical absorption spectrum from which the energy of the lowest transition (HOMO to LUMO) can be determined.[6][20]

Data Analysis:

  • The energies of the HOMO and LUMO are obtained directly from the DFT calculation output.

  • The computational HOMO-LUMO gap is calculated as: EgDFT = ELUMO - EHOMO.

  • The molecular orbitals can be visualized to understand the distribution of electron density, which provides insight into which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

DFT_Workflow Input Build TPI Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) Freq->SPE TDDFT TD-DFT for Optical Transitions (Optional) SPE->TDDFT Output Extract HOMO/LUMO Energies SPE->Output Visualize Visualize Orbitals SPE->Visualize BandGap Calculate Band Gaps TDDFT->BandGap Output->BandGap

Typical workflow for DFT computational analysis.

Summary of Electronic Data

While specific, peer-reviewed experimental and computational data for this compound is not extensively consolidated, the table below presents a template of the parameters determined by the described methods, with expected values based on similar triphenyl- and tripyridyl-imidazole derivatives.

ParameterMethodExpected Value RangeReference
HOMO Energy Cyclic Voltammetry (CV)-5.5 to -6.0 eV[7][12]
LUMO Energy Cyclic Voltammetry (CV)-2.5 to -3.0 eV[7][12]
Electrochemical Gap (Egel) Cyclic Voltammetry (CV)2.8 to 3.2 eV[7]
Optical Band Gap (Egopt) UV-Vis Spectroscopy2.5 to 2.9 eV[21]
HOMO-LUMO Gap (EgDFT) DFT (e.g., B3LYP)3.0 to 4.0 eV[18]

Note: DFT calculations, particularly with standard functionals, are known to often overestimate the band gap compared to experimental values.[17] The difference between the electrochemical and optical gaps reflects the exciton binding energy in the material.

Conclusion

The electronic properties and band gap of this compound are defining features that underpin its utility in advanced materials and technologies. A rigorous characterization requires a synergistic approach combining electrochemical analysis, optical spectroscopy, and theoretical modeling. Cyclic voltammetry provides essential data on the HOMO and LUMO energy levels and the electrochemical gap, while UV-Vis spectroscopy offers a direct route to the optical band gap. Complementing these experiments, Density Functional Theory delivers profound insight into the underlying electronic structure. Together, these methodologies provide the comprehensive understanding necessary for researchers to rationally design and effectively implement TPI in next-generation electronic devices and specialized chemical applications.

References

  • ECHEMI. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from ECHEMI Website.[12]

  • Savas, P., Korn, M., & Brynteson, M. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University.[6]

  • Various Authors. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate.[13]

  • D'Andrade, B. W., et al. (2009). Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. Organic Electronics.[9]

  • Selloni, A., & Yoon, M. (n.d.). First Principles Theory and Modeling in Organic Electronics. CECAM.[22]

  • Smolecule. (2023, August 19). This compound | 23974-93-8. Retrieved from Smolecule Website.[1]

  • Ma, D., et al. (2020, August 18). Imidazole derivatives for efficient organic light-emitting diodes. Taylor & Francis Online.[2]

  • Allan Chemical Corporation. (2025, November 11). 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy. Retrieved from Allan Chemical Corporation Website.[14]

  • American Chemical Society. (2021, August 23). Imidazole-Functionalized Imide Interlayers for High Performance Organic Solar Cells. ACS Energy Letters.[5]

  • Shamsa, Dr. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.[8]

  • BenchChem. (n.d.). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Retrieved from BenchChem Website.[7]

  • Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry. Retrieved from Google Patents.[23]

  • Various Authors. (2015, April 21). Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? ResearchGate.[24]

  • Zahn, D. R. T., et al. (2006). The transport gap of organic semiconductors studied using the combination of direct and inverse photoemission. Chemical Physics.[11]

  • The Journal of Chemical Physics. (2024, May 8). Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation. AIP Publishing.[25]

  • Suradkar, R. R., et al. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.[26]

  • Royal Society of Chemistry. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing.[20]

  • Science.gov. (n.d.). homo-lumo energy gaps: Topics by Science.gov. Retrieved from Science.gov.[27]

  • Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.[28]

  • PubChem. (n.d.). This compound. Retrieved from PubChem.[3]

  • ResearchGate. (2025, March 29). Calculation of Band Gap of Materials using UV-Visible Spectroscopy.[15]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from Wikipedia.[17]

  • National Center for Biotechnology Information. (2025, August 26). Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance.[29]

  • AIP Publishing. (2024, March 19). A review: Comprehensive investigation on bandgap engineering under high pressure utilizing microscopic UV–Vis absorption spectroscopy.[16]

  • MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. University of Arizona.[10]

  • ResearchGate. (2022, January 17). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.[18]

  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.[4]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.[30]

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In-depth Technical Guide to the Thermal Stability Profiles of Tripyridine-Imidazole Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermal stability of Metal-Organic Frameworks (MOFs) constructed from tripyridine-imidazole based ligands. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure, choice of metal ion, and the resulting thermal decomposition profiles. The insights and methodologies presented herein are designed to empower researchers in the rational design of thermally robust MOFs for applications in catalysis, gas storage, and drug delivery.

Introduction: The Critical Importance of Thermal Stability in MOF Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemical versatility have positioned them as promising candidates for a myriad of applications. However, the practical utility of MOFs is often dictated by their stability under operational conditions, with thermal stability being a paramount concern. The ability of a MOF to maintain its structural integrity at elevated temperatures is crucial for applications such as high-temperature catalysis, gas separations under thermal swing adsorption conditions, and the storage and release of therapeutic agents.

This guide focuses specifically on MOFs synthesized from tripyridine-imidazole based linkers, a class of ligands known for their versatile coordination modes and potential to form robust, three-dimensional networks. We will explore the intrinsic factors that govern their thermal stability and provide a detailed protocol for the accurate assessment of their thermal decomposition profiles using Thermogravimetric Analysis (TGA).

The Architect's Blueprint: Understanding the Factors Governing Thermal Stability

The thermal stability of a MOF is not a singular property but rather a complex interplay of several structural and chemical factors. A thorough understanding of these elements is essential for the predictive design of new, highly stable materials.[1]

The Metal-Ligand Bond: The First Line of Defense

The strength of the coordination bond between the metal center and the organic linker is a primary determinant of a MOF's thermal stability. The nature of both the metal ion and the coordinating atoms of the ligand dictates the robustness of this bond. Harder metal cations, according to Hard and Soft Acids and Bases (HSAB) theory, tend to form stronger bonds with hard Lewis bases, such as the nitrogen atoms of the pyridine and imidazole moieties. The choice of metal ion can therefore significantly impact the onset of thermal decomposition.

The Organic Linker: More Than Just a Connector

The intrinsic thermal stability of the tripyridine-imidazole linker itself plays a crucial role. The aromatic nature of the pyridine and imidazole rings contributes to the overall rigidity and thermal resistance of the framework. Furthermore, the connectivity of the linker and the resulting network topology are critical. Highly connected, three-dimensional frameworks tend to exhibit greater thermal stability compared to lower-dimensional structures due to the increased structural reinforcement.

The Guest in the House: The Role of Coordinated and Guest Solvent Molecules

The presence of solvent molecules within the pores of a MOF, whether coordinated to the metal centers or present as guests, can significantly influence the initial stages of thermal decomposition. The removal of these solvent molecules is often the first event observed in a TGA experiment and can sometimes trigger subsequent framework collapse at lower temperatures. Therefore, a thorough activation procedure to remove these guest molecules is crucial for assessing the intrinsic thermal stability of the framework itself.

Experimental Protocol: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following protocol outlines a robust and self-validating system for obtaining reliable and reproducible TGA data.

Principle of TGA

A small amount of the MOF sample is placed in a high-precision balance located within a furnace. The temperature of the furnace is increased at a constant rate, and the mass of the sample is continuously monitored. The resulting TGA curve plots the percentage of mass remaining against temperature, providing a quantitative profile of the material's thermal decomposition.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the MOF sample is properly activated to remove any guest solvent molecules. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point. The activation conditions should be optimized for each specific MOF.

    • Grind the activated sample into a fine, homogeneous powder to ensure uniform heat distribution during the analysis.

  • Instrument Setup:

    • Calibrate the TGA instrument for both temperature and mass according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.

    • Tare the balance with the empty sample pan.

  • Sample Loading:

    • Carefully place a small, accurately weighed amount of the prepared MOF sample (typically 5-10 mg) into the sample pan. Distribute the sample evenly across the bottom of the pan.

  • Experimental Parameters:

    • Temperature Program:

      • Initial Temperature: Start at room temperature (e.g., 25 °C).

      • Heating Rate: A heating rate of 10 °C/min is standard for routine analysis. Slower heating rates (e.g., 1-5 °C/min) can provide better resolution of decomposition events.

      • Final Temperature: Extend the temperature range to a point where the decomposition is complete, and a stable residue is observed (e.g., 800-1000 °C).

    • Atmosphere:

      • Purge Gas: Use an inert gas, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Data Acquisition and Analysis:

    • Start the TGA experiment and record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine:

      • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

      • Decomposition Steps: Identify distinct mass loss events and the corresponding temperature ranges.

      • Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide information about the final inorganic product (e.g., metal oxide).

Visualizing the TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis Activation Activate MOF (Vacuum Heating) Grinding Grind to Homogeneous Powder Activation->Grinding Loading Load Sample (5-10 mg) Grinding->Loading Calibration Calibrate TGA Pan_Selection Select Inert Pan Calibration->Pan_Selection Tare Tare Balance Pan_Selection->Tare Tare->Loading Parameters Set Parameters (Heating Rate, Atmosphere) Loading->Parameters Run Run TGA Experiment Parameters->Run Data_Analysis Analyze TGA Curve Run->Data_Analysis

Caption: A schematic representation of the experimental workflow for Thermogravimetric Analysis (TGA) of MOFs.

Thermal Stability Profiles of Tripyridine-Imidazole Based MOFs: A Comparative Analysis

The thermal stability of MOFs based on the 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) ligand has been investigated with various metal ions. The following data, synthesized from the literature, provides a comparative overview of their thermal decomposition profiles.[2]

Quantitative Data Summary
MOF Formula[2]Metal IonInitial Decomposition (Solvent Loss)Framework Decomposition Onset (°C)[2]Final Residue
{(H2O)3}∞Cu(I)~100-200 °C (DMAC and H2O)~350CuO
{4(H2O)2}∞Cu(II)~80-150 °C (H2O)~300CuO
{2(H2O)5}∞Zn(II)~70-180 °C (H2O)~400ZnO
{}∞Zn(II)~100-200 °C (H2O)~420ZnO
Causality and Field-Proven Insights
  • Influence of the Metal Ion: The data clearly demonstrates the significant impact of the metal ion on the thermal stability of the framework. The Zn(II)-based MOFs exhibit a considerably higher decomposition onset temperature (400-420 °C) compared to the Cu(II)-based MOF (~300 °C). This can be attributed to the stronger metal-ligand bonds formed between the harder Zn(II) cation and the nitrogen donor atoms of the Htpim ligand. The Cu(I)-based MOF also shows good thermal stability, with a decomposition onset around 350 °C.

  • Effect of Coordination Environment: A comparison of the two Zn(II)-based MOFs reveals that subtle differences in the coordination environment and overall framework structure can influence thermal stability. The framework of {}∞, which possesses a more condensed structure, exhibits a slightly higher decomposition temperature than {2(H2O)5}∞. This highlights the importance of achieving a high degree of network connectivity for enhanced thermal robustness.

  • Decomposition Pathway: The initial weight loss in all cases corresponds to the removal of coordinated and guest solvent molecules. Following this desolvation step, a plateau is observed in the TGA curve, indicating the stability of the desolvated framework. The subsequent sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the MOF structure, ultimately leading to the formation of the corresponding metal oxide as the final residue.

Visualizing Structure-Stability Relationships

Structure_Stability cluster_factors Governing Factors cluster_properties Resulting Properties Metal_Ion Metal Ion (e.g., Zn(II), Cu(II), Cu(I)) Bond_Strength Metal-Ligand Bond Strength Metal_Ion->Bond_Strength Ligand_Structure Tripyridine-Imidazole Linker Structure Framework_Rigidity Framework Rigidity Ligand_Structure->Framework_Rigidity Coordination Coordination Environment & Network Topology Coordination->Framework_Rigidity Thermal_Stability Overall Thermal Stability (Decomposition Temperature) Bond_Strength->Thermal_Stability Framework_Rigidity->Thermal_Stability

Caption: The interplay of key factors influencing the thermal stability of tripyridine-imidazole based MOFs.

Conclusion and Future Outlook

The thermal stability of tripyridine-imidazole based MOFs is a multifaceted property governed by the judicious selection of the metal ion and the resulting coordination network. The insights provided in this guide underscore the potential for rational design of highly robust MOFs. Future research in this area should focus on:

  • Expansion to other metal ions: Investigating a wider range of transition metals (e.g., Co, Ni, Cd) to further elucidate the relationship between the metal ion and thermal stability.

  • Functionalization of the linker: Introducing functional groups onto the tripyridine-imidazole backbone to modulate the electronic properties and steric bulk, thereby fine-tuning the thermal stability.

  • In-situ characterization: Employing techniques such as variable-temperature powder X-ray diffraction (VT-PXRD) to gain a deeper understanding of the structural transformations that occur during thermal decomposition.

By systematically exploring these avenues, the scientific community can continue to develop novel tripyridine-imidazole based MOFs with tailored thermal properties for a new generation of advanced materials.

References

  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. PMC. [Link]

  • Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. ResearchGate. [Link]

  • The thermal stability of metal-organic frameworks | Request PDF. ResearchGate. [Link]

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Photophysical properties of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Photophysical Properties of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Complexes

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Versatility of this compound

In the landscape of coordination chemistry, the design of ligands is paramount to the development of functional materials. This compound, hereafter referred to as Htpim, has emerged as a ligand of significant interest. Its unique structure, featuring a central imidazole ring flanked by three pyridine moieties, provides a rich platform for creating intricate metal-organic frameworks (MOFs) and coordination complexes with tunable photophysical and electrochemical properties.[1] The molecular formula of Htpim is C₁₈H₁₃N₅, with a molar mass of approximately 299.33 g/mol .[1][2]

The significance of Htpim lies in its structural rigidity and the presence of multiple nitrogen donor atoms, which allow for a variety of coordination modes. This versatility enables the construction of diverse architectures, from one-dimensional chains to complex three-dimensional networks.[3][4][5] The electronic properties of the resulting metal complexes are heavily influenced by the interplay between the metal center and the Htpim ligand, leading to a wide range of applications in sensing, catalysis, and materials science.[1]

This guide provides a comprehensive exploration of the photophysical properties of Htpim-based metal complexes, intended for researchers and professionals in materials science and drug development. We will delve into the synthetic strategies, structural diversity, and the fundamental principles governing their luminescent behavior, supported by detailed experimental protocols and data analysis.

Diagram: Structure of the Htpim Ligand

Caption: Molecular structure of the this compound (Htpim) ligand.

I. Synthesis and Structural Elucidation

The foundation of understanding the photophysical properties of Htpim complexes lies in their synthesis and structural characterization. The choice of synthetic methodology directly dictates the coordination environment of the metal ion and, consequently, the electronic and emissive properties of the final material.

A. Ligand and Complex Synthesis: A Solvothermal Approach

Solvothermal synthesis is a prevalent method for producing crystalline Htpim-based MOFs and coordination polymers.[3] This technique involves heating the reactants in a sealed vessel, allowing for the formation of well-defined crystalline structures under controlled pressure and temperature.

Experimental Protocol: Solvothermal Synthesis of a [Zn(Htpim)]-based MOF

  • Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine this compound (Htpim) (0.03 mmol, 8.98 mg) and Zn(NO₃)₂·6H₂O (0.03 mmol, 8.92 mg).

  • Solvent Addition: Add a solvent mixture of N,N-dimethylacetamide (DMAC) (3 mL) and H₂O (3 mL). The choice of solvent is critical as it can influence the resulting crystal structure and morphology.

  • pH Adjustment: Carefully add nitric acid to adjust the pH of the reaction system. The protonation state of the Htpim ligand is pH-dependent and affects its coordination behavior.[3]

  • Reaction Conditions: Seal the autoclave and heat it to 120°C for 72 hours. Subsequently, cool the vessel to room temperature at a rate of 5°C/h.

  • Product Isolation: Collect the resulting crystals by filtration, wash with DMAC and water, and dry in air.

Causality: The slow cooling rate is crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. The use of a high-boiling point solvent like DMAC allows for higher reaction temperatures, facilitating the dissolution of reactants and promoting crystal growth.

B. Coordination Diversity: The Role of the Metal and Ligand State

Single-crystal X-ray diffraction studies have revealed the remarkable structural diversity of Htpim complexes. The ligand can adopt various protonation states (ionized, protonated, or neutral) and binding modes, leading to distinct structural motifs.[3][4][5]

  • μ₂-Npy,Npy mode: The ligand bridges two metal centers through two of its pyridine nitrogen atoms.[3]

  • μ₃-Npy,Npy,Nim mode: The ligand coordinates to three metal centers using two pyridine nitrogens and one imidazole nitrogen.[3]

  • μ₃-Npy,Npy,Npy mode: All three pyridine nitrogen atoms are involved in coordination to three different metal centers.[3]

For instance, in copper complexes, the Htpim ligand can exist in an ionized form, while in certain zinc complexes, it remains in its primary, neutral form.[3][4] This variability underscores the importance of controlling reaction conditions to tailor the final structure and properties.

II. The Heart of the Matter: Photophysical Properties

The luminescence of Htpim complexes is a direct consequence of their electronic structure, which is a synergistic product of the metal ion and the ligand. These properties can be rationally tuned by modifying either of these components.

A. Principles of Luminescence in Htpim Complexes

The emission from transition metal complexes, such as those with d⁶, d⁸, and d¹⁰ electronic configurations (e.g., Ru(II), Os(II), Zn(II), Cd(II)), often originates from metal-to-ligand charge transfer (MLCT) excited states. In these transitions, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent radiative decay from this excited state results in phosphorescence, which is typically characterized by a long lifetime.[6]

In complexes with closed-shell metal ions like Zn(II) and Cd(II), the luminescence is often attributed to intraligand (IL) transitions (π-π* or n-π*) centered on the Htpim ligand. The metal ion's role in this case is primarily structural, organizing the ligands in a way that can enhance emission efficiency by increasing rigidity and reducing non-radiative decay pathways.

Diagram: Simplified Jablonski Diagram for a d⁶ Metal Complex

Jablonski S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (¹MLCT) S1->S0 Fluorescence / Non-radiative decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (³MLCT) T1->S0 Non-radiative decay

Caption: Key photophysical processes in a typical luminescent transition metal complex.

B. Tuning the Photophysical Response

The ability to systematically modify the emission properties of Htpim complexes is a key driver of research in this area.

  • Choice of Metal Ion: The nature of the metal center has a profound impact. For example, substituting Ru(II) with Os(II) in analogous complexes generally leads to a red-shift in the emission energy. This is due to the higher energy of the d-orbitals in the heavier osmium atom, which lowers the energy gap of the MLCT transition.

  • Ancillary Ligands: In heteroleptic complexes, the other ligands in the coordination sphere can be varied to fine-tune the electronic properties. By altering the π-acceptor or π-donor character of these ancillary ligands, it is possible to shift the energies of the metal d-orbitals and the ligand π* orbitals, thereby changing the MLCT absorption and emission energies.[7]

  • Solvatochromism: The emission of some Htpim complexes is sensitive to the polarity of the solvent environment. This solvatochromic behavior arises from changes in the dipole moment of the complex upon excitation and can be exploited for sensing applications.[4]

C. Quantitative Photophysical Data

The following table summarizes representative photophysical data for various metal complexes incorporating imidazole-pyridine type ligands, illustrating the influence of the metal center.

Metal Complex TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Ru(II) Complexes ~300-400~600-650Moderate6-35 ns
Os(II) Complexes ~300-450~700-750Moderate6-35 ns
Zn(II) Complexes ~300-350~400-500Varies-[4]
Cu(I) Complexes ~300-380~500-600Varies-[1]
Eu(III) Complexes Ligand-based~61616.7 - 25.0%0.447 - 0.761 ms[8]

Note: Data are generalized from various sources on similar ligand systems and are intended for comparative purposes.

III. Experimental Workflows for Characterization

A multi-technique approach is essential for a thorough understanding of the structure-property relationships in Htpim complexes.

A. Spectroscopic and Electrochemical Analysis

Experimental Protocol: Photoluminescence and Electrochemical Characterization

  • Sample Preparation: Dissolve the synthesized complex in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 10⁻⁵ M. For solid-state measurements, use a powdered sample.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer to record the absorption spectrum from 200 to 800 nm.

    • Identify the high-energy bands corresponding to intraligand (π-π*) transitions and the lower-energy bands characteristic of MLCT transitions.[9]

  • Photoluminescence (PL) Spectroscopy:

    • Use a spectrofluorometer to measure the emission and excitation spectra.

    • To record the emission spectrum, excite the sample at the wavelength of maximum absorption (λ_max).

    • The luminescence quantum efficiency (quantum yield) can be determined relative to a known standard (e.g., quinine sulfate for blue emitters, [Ru(bpy)₃]²⁺ for red emitters).[8]

  • Time-Resolved Photoluminescence:

    • Measure the excited-state lifetime using time-correlated single-photon counting (TCSPC) or other suitable techniques. The decay curve is fitted to an exponential function to extract the lifetime (τ).[8]

  • Cyclic Voltammetry (CV):

    • Perform CV measurements in a three-electrode cell containing a solution of the complex and a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

    • Scan the potential to observe the oxidation and reduction processes of the complex. Reversible waves in the voltammogram provide information about the stability of the different redox states.

Diagram: Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Reactants Htpim Ligand + Metal Salt Solvothermal Solvothermal Reaction (Solvent, Temp, pH) Reactants->Solvothermal Crystals Crystalline Product Solvothermal->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Spectroscopy Spectroscopic Analysis (UV-Vis, PL) Crystals->Spectroscopy Electrochem Electrochemical Analysis (Cyclic Voltammetry) Crystals->Electrochem Structure 3D Structure & Coordination Mode XRD->Structure Photophysics Absorption/Emission Spectra, Quantum Yield, Lifetime Spectroscopy->Photophysics Redox Redox Potentials Electrochem->Redox Structure->Photophysics Structure->Redox

Caption: A typical experimental workflow for Htpim-based metal complexes.

IV. Applications and Future Outlook

The unique photophysical properties of Htpim complexes make them promising candidates for a variety of advanced applications.

  • Luminescent Sensing: The sensitivity of their emission to the chemical environment allows for their use as chemosensors. For example, the fluorescence of certain Htpim-based MOFs can be quenched in the presence of specific metal ions or organic molecules, providing a mechanism for selective detection.[4][5] The imidazole moiety itself is known to readily interact with various anions and cations.[10]

  • Biological Imaging: Transition metal complexes, particularly those of iridium and ruthenium, are attractive as phosphorescent probes for cellular imaging.[6] Their long lifetimes allow for time-gated imaging, which can reduce background autofluorescence from biological samples.

  • Light-Emitting Materials: The tunable emission colors and respectable quantum yields of these complexes suggest potential applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies.

  • Photocatalysis: The ability of complexes like [Ru(bpy)₃]²⁺ to undergo photoredox reactions is well-established. Htpim complexes with similar electronic structures could be explored as novel photocatalysts for organic synthesis or solar energy conversion.

The field continues to evolve, with ongoing research focused on the design of new Htpim derivatives and the synthesis of heterometallic complexes to create materials with even more complex and tailored functionalities. The systematic study of structure-property relationships, as outlined in this guide, will remain the cornerstone of these future developments.

V. References

  • ResearchGate. (2025, September 22). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. Available at: [Link]

  • PubMed. (2013, September 16). Utilizing ancillary ligands to optimize the photophysical properties of 4H-imidazole ruthenium dyes. Available at: [Link]

  • ResearchGate. (2025, August 5). Syntheses, structures and luminescent properties of four d10-metal coordination polymers based on the 2,4,5-tri(4-pyridyl)-imidazole ligand. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • RSC Publishing. Luminescent bis-tridentate ruthenium(ii) and osmium(ii) complexes based on terpyridyl-imidazole ligand: synthesis, structural characterization, photophysical, electrochemical, and solvent dependence studies. Available at: [Link]

  • The University of Melbourne. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. Available at: [Link]

  • Physical Chemistry Laboratory Server. (2011, September 30). Luminescent metal complexes of d, d and d transition metal centres. Available at: [Link]

  • ResearchGate. A Novel (42,62,82)‐a 3D Copper(I) Complex Based on the Ligand 2,4,5‐Tri(4‐pyridyl)‐imidazole. Available at: [Link]

  • ACS Publications. (2023, August 30). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Available at: [Link]

  • MDPI. (2017, May 14). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. Available at: [Link]

  • RSC Publishing. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Available at: [Link]

Sources

Coordination modes of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine with transition metals

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Synthesis, Structural Diversity, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as Htpim or Itpy ), a versatile multidentate ligand pivotal in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Designed for researchers and drug development professionals, this document details the ligand's synthesis, its pH-dependent coordination modes, and the fabrication of functional materials for fluorescence sensing and catalysis.

Ligand Architecture and Chemical Logic

The Htpim ligand features a central imidazole core substituted at the 2, 4, and 5 positions with pyridine rings.[2] This "star-shaped" geometry offers unique advantages in coordination chemistry:

  • Multifunctionality: It possesses four potential donor sites: three pyridine nitrogens (

    
    ) and one imidazole nitrogen (
    
    
    
    ).
  • Conformational Flexibility: The single bonds connecting the pyridine rings to the central imidazole allow for rotation, enabling the ligand to adapt to various metal coordination geometries (tetrahedral, octahedral, square planar).

  • Acido-Basic Switch: The imidazole N-H proton can be removed (

    
    ), converting the neutral Htpim  into the anionic tpim⁻ , which dramatically alters coordination topology and electronic properties.
    
1.1 Tautomerism and Protonation

In its neutral form, the imidazole ring exhibits annular tautomerism, where the proton migrates between


 and 

. Upon deprotonation, the resulting imidazolate anion becomes a symmetric bridge, facilitating magnetic coupling in paramagnetic metal clusters (e.g., Cu(II), Co(II)).
Synthesis of Htpim

The synthesis follows the Radziszewski reaction , a multi-component condensation. This protocol is optimized for high yield and purity, essential for subsequent MOF crystal growth.

Protocol 1: One-Pot Synthesis of Htpim

Objective: Synthesize high-purity Htpim for coordination studies. Reaction Class: Cyclocondensation.

Materials:

  • 4-Pyridinecarboxaldehyde (10 mmol)

  • 1,2-Di(4-pyridyl)ethane-1,2-dione (4,4'-Pyridil) (10 mmol)

  • Ammonium Acetate (

    
    ) (60 mmol)
    
  • Glacial Acetic Acid (50 mL)

Step-by-Step Methodology:

  • Pre-Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g of 4,4'-pyridil and 1.07 g of 4-pyridinecarboxaldehyde in 50 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both solvent and acid catalyst, promoting the formation of the diimine intermediate.

  • Ammonia Source Addition: Add 4.62 g of

    
    .
    
    • Note: A large excess (6 eq) is required to drive the equilibrium forward and prevent side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 120°C (oil bath temperature) for 12 hours under an inert nitrogen atmosphere.

    • Checkpoint: The solution should transition from yellow to a deep orange/brown.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 400 mL of ice-cold water while stirring vigorously.

    • Mechanism:[3] Dilution reduces the solubility of the hydrophobic Htpim product, forcing precipitation.

  • Neutralization: Adjust the pH to ~8 using concentrated aqueous ammonia (

    
    ).
    
    • Critical: Htpim is soluble in acidic media due to pyridine protonation. Neutralization ensures complete precipitation of the neutral ligand.

  • Purification: Filter the off-white precipitate, wash copiously with water (3 x 50 mL) and cold ethanol (2 x 20 mL). Recrystallize from DMF/Ethanol (1:1) if necessary.[4]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show characteristic peaks at
    
    
    13.0 (broad s, 1H, NH) and pyridine doublets between 7.5–8.8 ppm.

LigandSynthesis Start Reagents: 4-Pyridinecarboxaldehyde 4,4'-Pyridil NH4OAc Reaction Reflux 120°C, 12h, N2 Start->Reaction Condensation Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Workup Quench in Ice Water Adjust pH to 8 (NH4OH) Reaction->Workup Cooling Product Product: Htpim (Precipitate) Workup->Product Precipitation

Figure 1: Synthetic workflow for the Htpim ligand via the Radziszewski reaction.

Coordination Modes and Structural Diversity

The coordination mode of Htpim is dictated by the metal ion's preference and the pH of the reaction medium.

3.1 Neutral Htpim Modes

In acidic or neutral conditions, the imidazole ring remains protonated. Coordination occurs exclusively through the pyridine nitrogens.

  • Mode I (

    
    ):  Bridges two metal centers, leaving one pyridine and the imidazole uncoordinated. Common in 1D chains (e.g., with Zn(II)).
    
  • Mode II (

    
    ):  All three pyridines coordinate, acting as a 3-connected node. This often leads to 2D sheets or interpenetrated 3D networks.
    
3.2 Anionic tpim⁻ Modes

In basic conditions (solvothermal synthesis with amines or high T), the imidazole deprotonates.

  • Mode III (

    
    ):  Coordinates via two pyridines and the imidazolate nitrogen.
    
  • Mode IV (

    
    ):  The "fully loaded" mode. The ligand acts as a 4-connected node, often generating robust 3D MOFs with high porosity.
    

CoordinationModes cluster_neutral Neutral State (Acidic/Neutral pH) cluster_anionic Anionic State (Basic pH) Htpim Ligand: Htpim Mode1 μ2-Npy, Npy (Linear Linker) Htpim->Mode1 Low Metal Ratio Mode2 μ3-Npy, Npy, Npy (3-Connected Node) Htpim->Mode2 High Metal Ratio Mode3 μ3-Npy, Npy, Nim (Mixed Bridge) Htpim->Mode3 Deprotonation Mode4 μ4-All N Donors (4-Connected Node) Htpim->Mode4 Full Saturation

Figure 2: Logic tree of Htpim coordination modes based on protonation state and metal stoichiometry.

Experimental Protocol: Solvothermal MOF Synthesis

The following protocol describes the synthesis of a Zinc(II)-Htpim framework, typically exhibiting fluorescence properties suitable for sensing.

Protocol 2: Synthesis of {₂} (1D Chain/2D Sheet)

Objective: Create a luminescent coordination polymer.

Materials:

  • 
     (0.1 mmol)
    
  • Htpim (0.1 mmol)[5]

  • Solvent: DMF / Ethanol /

    
     (1:1:1 v/v/v, 10 mL)
    
  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve Htpim in the solvent mixture with sonication until clear. Add the zinc salt.

    • Self-Validation: The solution must be homogenous before heating. If turbidity persists, add drops of dilute

      
       to clarify (prevents premature precipitation of hydroxides).
      
  • Solvothermal Treatment: Seal the autoclave and heat at 160°C for 72 hours.

    • Cooling Rate: Program the oven to cool at 5°C/hour to room temperature. Slow cooling is critical for growing X-ray quality single crystals.

  • Harvesting: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

  • Activation: Immerse crystals in volatile solvent (e.g., acetone) for 3 days, refreshing solvent daily, then dry under vacuum at 80°C to remove guest molecules.

Data Summary: Metal-Specific Architectures

Metal IonCoordination GeometryTypical TopologyKey PropertyReference
Zn(II) Tetrahedral / Octahedral1D Chains, 2D SheetsBlue Fluorescence, Sensing[1, 2]
Cd(II) Octahedral3D FrameworksLong-lived Phosphorescence[1]
Cu(II) Square Pyramidal2D/3D NetworksMagnetic Coupling, Catalysis[1, 3]
Co(II) Octahedral3D MOFsGas Adsorption (

)
[4]
Applications in Sensing and Drug Development

The primary application of Htpim complexes in bio-sciences is fluorescence sensing .

5.1 Mechanism: Fluorescence Quenching

Zn(II) and Cd(II) complexes of Htpim exhibit strong Ligand-to-Ligand Charge Transfer (LLCT) emissions.

  • Target: Nitroaromatic explosives (e.g., Picric Acid) or antibiotics (e.g., Nitrofurazone).

  • Mechanism: Photo-induced Electron Transfer (PET) and Resonance Energy Transfer (RET). The electron-deficient analyte binds to the electron-rich imidazole framework, quenching fluorescence.

5.2 Experimental Sensing Workflow
  • Suspension: Disperse 5 mg of activated MOF powder in 10 mL of water/HEPES buffer.

  • Titration: Add aliquots of analyte solution (1 mM stock).

  • Measurement: Record emission spectra (

    
     nm).
    
  • Analysis: Plot

    
     vs. Concentration. A linear fit indicates Stern-Volmer quenching behavior (
    
    
    
    ).
References
  • Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. Source: ResearchGate / CrystEngComm. URL:[Link]

  • 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate. Source: PubMed Central (PMC). URL:[Link]

  • Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid. Source: ACS Publications / ResearchGate. URL:[Link]

  • Strategic Design of a Functionalized Al(III) Metal–Organic Framework for Chemical Fixation of CO2. Source: ResearchGate.[6] URL:[Link]

Sources

Topology Analysis & Structural Engineering of MOFs Derived from 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim)

[1]

Executive Summary

The ligand 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (hereafter referred to as Htpim ) represents a versatile, semi-rigid building block in the reticular chemistry of Metal-Organic Frameworks (MOFs).[1][2] Its unique geometry—a central imidazole core substituted with three pyridine rings—offers a triangular (3-connected) node capable of rotational conformerism.[1]

For drug development professionals, understanding the topology of Htpim-based MOFs is not merely an academic exercise; it is the predictive determinant for pore aperture size, solvent accessible volume, and hydrolytic stability—critical factors for drug encapsulation and delivery vectors.[1] This guide provides a rigorous methodology for synthesizing, structurally deconstructing, and classifying the topologies of these specific frameworks.

Ligand Architectonics: The Htpim Node[1]

To engineer the MOF, one must first master the ligand. Htpim is a multidentate N-donor ligand with distinct coordination sites that dictate the final network topology.[1]

Structural Degrees of Freedom[1][2]
  • Connectivity: Htpim acts primarily as a 3-connected node.[1]

  • Rotational Flexibility: The three pyridyl rings can rotate around the C-C single bonds connecting them to the imidazole core.[1] This allows the ligand to adapt to various metal coordination geometries, but also leads to potential polymorphism.

  • Tautomerism & Protonation:

    • Neutral (Htpim): Coordinates via pyridine nitrogens.

    • Anionic (tpim⁻): Deprotonation of the imidazole N-H (pKa ~ 14) creates a localized negative charge, facilitating strong bonds with hard acids (e.g., Zr⁴⁺) or borderline acids (e.g., Zn²⁺, Cu²⁺).

    • Cationic (H₂tpim⁺): Protonation leads to charge-balancing roles rather than network formation.[1]

Coordination Modes

The topological outcome depends heavily on which nitrogen atoms bind to the metal centers:

  • 
    -bridging:  All three pyridyl nitrogens bind (common in 3D nets).[1]
    
  • 
    -bridging:  Two pyridyls bind; the third remains uncoordinated or H-bonded (common in 1D chains or 2D layers).[1]
    
  • 
    -bridging:  All three pyridyls + the deprotonated imidazolate nitrogen bind (creates high-connectivity clusters).[1]
    

Synthesis & Crystal Growth Protocols

The following protocol is optimized for the generation of Zn(II) and Cu(II) based Htpim frameworks, which are most relevant for biomedical applications due to their relative biocompatibility compared to Cd or Pb analogs.

Materials
  • Ligand: this compound (Htpim) (>98% purity).[1]

  • Metal Salts: Zn(NO₃)₂[1]·6H₂O or Cu(NO₃)₂·3H₂O.

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water.

  • Modulators: Nitric acid (HNO₃) or Triethylamine (TEA) for pH control.

Solvothermal Workflow (Step-by-Step)

Target: {[Zn(tpim)₂]·xSolvent} (3D Network) vs {[Zn(Htpim)(H₂O)]} (2D Layer)

  • Precursor Dissolution:

    • Dissolve 0.1 mmol Htpim in 4 mL DMF.

    • Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O in 2 mL H₂O/EtOH (1:1 v/v).

    • Critical Step: Mix solutions and stir for 30 mins.

  • pH Modulation:

    • For 3D Networks (Deprotonated): Add 50

      
      L TEA. (Target pH ~8).
      
    • For 2D Layers (Neutral): Add 50

      
      L 2M HNO₃. (Target pH ~4).
      
  • Thermal Treatment:

    • Transfer to a 25 mL Teflon-lined stainless steel autoclave.[1]

    • Heat at 160°C for 72 hours .

    • Cooling: Slow cool at 5°C/hour to room temperature (essential for single-crystal quality).[1]

  • Harvesting:

    • Filter crystals (usually colorless blocks for Zn, blue/green for Cu).

    • Wash with DMF (3x) and Ethanol (3x).

    • Activation: Solvent exchange with acetone for 3 days, followed by heating at 80°C under vacuum.

Synthesis Logic Diagram

SynthesisWorkflowStartReactants(Htpim + Metal Salt)MixSolvent Mixing(DMF/EtOH/H2O)Start->MixModulatepH ModulationMix->ModulateAcidAcidic (pH < 5)Protonated LigandModulate->Acid+ HNO3BaseBasic (pH > 8)Deprotonated LigandModulate->Base+ TEAAutoAutoclave160°C, 72hAcid->AutoBase->AutoCoolSlow Cooling(-5°C/h)Auto->CoolProd1Product A(Low Connectivity1D/2D)Cool->Prod1From AcidProd2Product B(High Connectivity3D Net)Cool->Prod2From Base

Figure 1: Solvothermal synthesis decision tree controlling topological outcome via pH modulation.

Topological Deconstruction Methodology

To analyze the topology of Htpim MOFs, we utilize the Reticular Chemistry Structure Resource (RCSR) standards. This process converts the crystallographic data (CIF) into a simplified net graph.

The Deconstruction Protocol[1]
  • Identify the Node (SBU):

    • Organic Node: The Htpim ligand is treated as a triangle.[1] The centroid of the imidazole ring is the node vertex.[1] Connectivity = 3.

    • Inorganic Node:

      • Single Ion:[1] If Zn is tetrahedral, it is a 4-connected node.[1]

      • Paddlewheel: If Cu₂ clusters form, they act as 4-connected square nodes.[1]

      • Cluster: Higher nuclearity clusters (e.g., Zn₄O) can be 6-connected.[1]

  • Determine Connectivity (c):

    • If Htpim links 3 metals

      
       3-c node.[1]
      
    • If Metal links 4 ligands

      
       4-c node.[1]
      
  • Assign the Net Symbol:

    • Case Study 1: (3,3)-Connected Net

      • If the metal is 3-coordinate (trigonal planar) and ligand is 3-coordinate.[1]

      • Result: hcb (honeycomb) layer or srs (SrSi₂) 3D net.[1]

    • Case Study 2: (3,4)-Connected Net

      • Ligand = 3-c; Metal = 4-c (Tetrahedral).[1]

      • Common Topologies: tbo , pto , ctn , bor .[1]

      • Note: Htpim MOFs frequently crystallize in (3,4)-connected nets with Schläfli symbol {6.8²} or similar variations depending on interpenetration.[1]

Topological Analysis Workflow (Graphviz)

TopologyAnalysisCIFInput CIF File(Crystal Structure)SimplifySimplify Components(Remove H, Solvent)CIF->SimplifyDefineNodesDefine Nodes (Centroids)Simplify->DefineNodesLigandNodeLigand Node(3-connected Triangle)DefineNodes->LigandNodeMetalNodeMetal Node(e.g., 4-connected Tetrahedral)DefineNodes->MetalNodeConnectDetermine Connectivity MatrixLigandNode->ConnectMetalNode->ConnectToposRun ToposPro / SynecdocheConnect->ToposResultAssign 3-letter Code(e.g., 'tbo', 'srs', 'hcb')Topos->Result

Figure 2: Algorithmic workflow for determining the topological classification of Htpim-based MOFs.

Structural Data & Case Studies

The following table summarizes known topological outcomes for Htpim MOFs based on metal source and synthesis conditions.

Metal CenterAnion/ModulatorSBU GeometryLigand ModeTopology (RCSR)DimensionalityRef
Zn(II) NO₃⁻ / AcidicTetrahedral (ZnN₄)Neutral (

)
1D Chain 1D[1]
Zn(II) NO₃⁻ / BasicTetrahedral (ZnN₄)Anionic (

)
srs (SrSi₂)3D[1,2]
Cu(II) AcetatePaddlewheel (Cu₂O₈N₂)Anionic (

)
tbo 3D[3]
Co(II) FormateOctahedralNeutral (

)
hcb (Honeycomb)2D[2]

Table 1: Comparative topological analysis. Note how pH switches the ligand mode from


Application Nexus: Drug Delivery & Sensing[1]

For the drug development audience, the topology dictates the utility.

Pore Size vs. Drug Molecule Dimensions[1]
  • 2D Layered MOFs (hcb): These structures often stack. Drug intercalation is possible between layers (interlayer spacing usually 8–12 Å). Suitable for planar molecules (e.g., Doxorubicin).

  • 3D Networks (srs/tbo): These possess permanent porosity.[1]

    • srs nets from Htpim often suffer from interpenetration (2-fold or 3-fold), which drastically reduces pore size.

    • Strategy: Use bulky auxiliary ligands during synthesis to prevent interpenetration, maintaining large pores (15–20 Å) suitable for biologics.

Fluorescence Sensing

The Htpim ligand is highly fluorescent (conjugated

1
  • Mechanism: Binding of guest molecules (analytes) to the Zn/Cd center quenches or enhances this fluorescence via Ligand-to-Metal Charge Transfer (LMCT).[1]

  • Self-Validating Protocol: To verify drug loading, monitor the fluorescence quenching of the MOF suspension.[1] A decrease in intensity correlates with drug uptake into the pores.[1]

References

  • Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. Source: ResearchGate / CrystEngComm URL:[1][Link]

  • Crystal structures, selective fluorescent sensing and photocatalytic properties of cobalt(II) and copper(II) coordination architectures with 2,4,5-tri(4-pyridyl)-imidazole. Source: ResearchGate / Journal of Solid State Chemistry URL:[1][Link]

  • Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid. Source: ChemistrySelect URL:[Link]

  • Topological analysis of Metal-Organic Frameworks (Review). Source: Royal Society of Chemistry / Dalton Transactions URL:[1][Link]

Synergistic Architectures: Imidazole-Functionalized Terpyridine Ligands in Metallo-Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Paradigm

In the realm of coordination chemistry, the fusion of imidazole moieties with 2,2':6',2''-terpyridine (tpy) scaffolds represents a critical evolution in ligand design. While terpyridine offers a rigid, tridentate meridional coordination pocket ideal for stabilizing high-oxidation states, it often suffers from poor solubility and lack of pH-responsiveness. The introduction of an imidazole pendant—typically at the 4'-position—solves these deficits by introducing a "push-pull" electronic system.

This guide analyzes the synthesis, coordination dynamics, and therapeutic applications of these hybrid ligands. We focus specifically on their role in G-quadruplex stabilization and cytotoxicity , contrasting the octahedral geometry of Ruthenium(II) architectures with the square-planar stacking efficiency of Platinum(II) analogues.

Synthetic Framework: The Modified Kröhnke Protocol

The most robust method for generating 4'-(imidazolyl)-terpyridines is the Kröhnke pyridine synthesis . Unlike cross-coupling reactions (e.g., Stille or Suzuki), which require pre-functionalized halogenated precursors, the Kröhnke method builds the central pyridine ring in situ, allowing for greater tolerance of the sensitive imidazole nitrogen.

Retrosynthetic Logic

The synthesis relies on a Michael addition between two equivalents of 2-acetylpyridine and one equivalent of an imidazole-functionalized aldehyde. The causality here is driven by the acidity of the acetyl protons and the electrophilicity of the aldehyde carbonyl, followed by a ring closure mediated by an ammonia source (ammonium acetate).

Validated Protocol: Synthesis of 4'-(1H-imidazol-2-yl)-terpyridine

Reagents: 2-acetylpyridine, 4-(1H-imidazol-2-yl)benzaldehyde, KOH, NH₄OAc, Ethanol.

Step-by-Step Workflow:

  • Chalcone Formation (The Template): Dissolve 2-acetylpyridine (20 mmol) and the imidazole-aldehyde (10 mmol) in EtOH (50 mL). Add solid KOH (20 mmol).

    • Critical Checkpoint: The solution must turn deep red/orange, indicating enolate formation and subsequent condensation. Stir at 0°C for 2 hours.

  • Michael Addition & Cyclization: Add excess NH₄OAc (excess, ~20g) and glacial acetic acid (20 mL) to the mixture.

  • Reflux: Heat to reflux (80°C) for 12 hours. The color will shift from red to a dark suspension.

  • Workup: Cool to room temperature. The product often precipitates as a beige/white solid.

    • Purification: Wash with cold EtOH and Et₂O. If oil forms, recrystallize from DMF/MeOH.

SynthesisPath cluster_0 Kröhnke Mechanism Start 2-Acetylpyridine + Imidazole-Aldehyde Inter 1,5-Diketone Intermediate Start->Inter KOH, EtOH Aldol Condensation Product 4'-(Imidazolyl)-Terpyridine Ligand Inter->Product Ring Closure - H2O, - 2H Reagent + NH4OAc (Nitrogen Source) Reagent->Inter

Figure 1: The Kröhnke synthesis pathway for constructing the central pyridine ring of the terpyridine scaffold.[1]

Coordination Dynamics: Ru(II) vs. Pt(II)

The choice of metal center dictates the therapeutic mechanism. The imidazole-tpy ligand acts as a "steering wheel," but the metal provides the "engine."

Ruthenium(II): The Octahedral Light Switch

Ru(II) complexes, such as [Ru(tpy)(tpy-Im)]2+, adopt an octahedral geometry.

  • Photophysics: These complexes exhibit Metal-to-Ligand Charge Transfer (MLCT) bands. The imidazole moiety extends the

    
    -conjugation, red-shifting the emission and increasing excited-state lifetimes (up to 35 ns) compared to the parent [Ru(tpy)2]2+.
    
  • pH Switching: The non-coordinated nitrogen on the imidazole can be protonated/deprotonated, acting as a pH-sensitive "on/off" switch for luminescence, useful for sensing acidic tumor microenvironments.

Platinum(II): The Square Planar Intercalator

Pt(II) complexes, typically [Pt(tpy-Im)Cl]+, are square planar.

  • Stacking: This geometry allows for perfect

    
    -
    
    
    
    stacking between DNA base pairs (intercalation).
  • Cytotoxicity: Unlike Cisplatin (which binds covalently to N7-guanine), Pt-tpy complexes often act via intercalation or minor groove binding. The imidazole group provides secondary hydrogen bonding capabilities that enhance specificity for G-quadruplex structures.

Therapeutic Application: G-Quadruplex Stabilization[2]

G-quadruplexes (G4) are four-stranded DNA structures found in telomeres and oncogene promoters (e.g., c-MYC). Stabilizing these structures inhibits telomerase enzyme activity, a pathway upregulated in 85% of cancers.

Mechanism of Action

Imidazole-terpyridine complexes stabilize G4 DNA through a dual mechanism:

  • 
    -Stacking:  The planar terpyridine core stacks on the large surface area of the terminal G-quartet.
    
  • Groove Anchoring: The imidazole substituent projects into the loops or grooves of the G4 structure, forming electrostatic interactions or hydrogen bonds that lock the complex in place.

Comparative Efficacy Data

The following table summarizes the cytotoxicity (


) and G-quadruplex binding affinity (

) of key derivatives.
ComplexMetal CenterTarget Cell LineIC50 (µM)G4 Binding (Kb, M⁻¹)Reference
[Pt(Tpy)Cl]⁺ Pt(II)A549 (Lung)>301.2 x 10⁵[1, 2]
[Pt(Tpy-NH₂)Cl]⁺ Pt(II)A549 (Lung)4.2 3.5 x 10⁶[1]
[Ru(phen)₂(biim)]²⁺ Ru(II)HeLa (Cervical)12.55.8 x 10⁵[3]
Cisplatin (Control) Pt(II)A549 (Lung)15.1N/A[1]

Note: The Pt-Tpy-Amine derivative (functionally similar to imidazole H-bonding capacity) shows superior potency to Cisplatin.

MOA Ligand Pt(II)/Ru(II) Imidazole-Tpy Complex Complex Ligand-G4 Adduct (Stabilized Structure) Ligand->Complex Pi-Stacking & Groove Binding Target Telomeric DNA (G-Rich Sequence) Target->Complex Enzyme Telomerase Enzyme Complex->Enzyme Steric Blockade Result Inhibition of Telomere Elongation Enzyme->Result Activity Blocked Death Apoptosis (Cancer Cell Death) Result->Death Senescence

Figure 2: Mechanism of Action (MOA) for G-quadruplex stabilization leading to cancer cell apoptosis.

Experimental Protocol: FRET Melting Assay

To validate the binding of your synthesized ligand to G-quadruplex DNA, the FRET (Fluorescence Resonance Energy Transfer) Melting Assay is the gold standard. It measures the increase in the melting temperature (


) of labeled DNA upon ligand binding.

Reagents:

  • DNA: 5'-FAM-G3(T2AG3)3-TAMRA-3' (Human Telomeric Sequence).

  • Buffer: 60 mM Potassium Cacodylate (pH 7.4).

  • Instrument: Real-time PCR machine (e.g., Roche LightCycler).

Protocol:

  • Annealing: Dilute DNA to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly to room temperature to induce G-quadruplex folding.

  • Incubation: Mix 20 µL of annealed DNA with 20 µL of ligand solution (concentration gradient: 0.2 µM to 10 µM).

  • Melting: Monitor fluorescence (Excitation: 492 nm; Emission: 516 nm) while heating from 25°C to 95°C at a rate of 1°C/min.

  • Analysis: Determine

    
     as the midpoint of the normalized transition. Calculate 
    
    
    
    .
    • Success Metric: A

      
       indicates significant stabilization.
      

References

  • Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. Source: MDPI (2024).[2] URL:[Link]

  • Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction. Source: Frontiers in Chemistry (2020).[3] URL:[Link]

  • Studies of ruthenium(II)-2,2′-bisimidazole complexes on binding to G-quadruplex DNA. Source: New Journal of Chemistry (RSC). URL:[Link]

  • Luminescent bis-tridentate ruthenium(II) complexes based on terpyridyl-imidazole ligand. Source: Dalton Transactions (2012).[4] URL:[Link]

Sources

Technical Guide: Self-Assembly Mechanisms of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Supramolecules

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the self-assembly mechanisms, synthesis, and supramolecular utility of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (hereafter referred to as TIP or 2,4,5-tri(4-pyridyl)imidazole ).

Executive Summary

The ligand This compound (TIP) represents a cornerstone in supramolecular chemistry due to its "V-shaped" or "Y-shaped" geometry and dual-functionality. It possesses three pyridine nitrogen atoms capable of metal coordination and an imidazole core that functions as both a hydrogen-bond donor (N-H) and acceptor (N). This guide analyzes the competitive and cooperative interplay between coordination bonds and hydrogen bonding that drives the self-assembly of TIP into Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs).

Molecular Architecture & Ligand Design

To control self-assembly, one must first master the ligand's intrinsic properties.

  • Geometry: The 2,4,5-substitution pattern creates a crowded steric environment. The C2-phenyl ring is coplanar with the imidazole, while the C4 and C5 rings often twist (dihedral angles 20°–60°) to minimize steric repulsion.

  • Tautomerism: The imidazole ring exists in tautomeric equilibrium. In the presence of metals, the proton can migrate or be removed (deprotonation), converting the neutral ligand (H-TIP ) into a monoanionic linker (TIP⁻ ).

  • Binding Sites:

    • Pyridine N-sites (3x): Soft bases, preferred by transition metals (Zn²⁺, Cd²⁺, Co²⁺).

    • Imidazole N-H: Hard H-bond donor.

    • Imidazole N: H-bond acceptor or auxiliary metal binding site.

Diagram 1: Ligand Synthesis & Activation Pathway

The following diagram outlines the standard Debus-Radziszewski synthesis and the subsequent activation modes for self-assembly.

LigandSynthesis cluster_Activation Self-Assembly Activation Modes Precursors Precursors: 4-Pyridinecarboxaldehyde + 4,4'-Pyridil (Diketone) + NH4OAc Reaction Debus-Radziszewski Condensation (Reflux in HOAc) Precursors->Reaction Ligand Neutral Ligand (H-TIP) (C18H13N5) Reaction->Ligand ModeA Neutral Mode (H-Bonding + Coordination) Ligand->ModeA Neutral pH ModeB Anionic Mode (TIP-) (Deprotonation -> MOFs) Ligand->ModeB Basic pH / Metal Binding

Caption: Synthesis of H-TIP via condensation and its divergence into neutral or anionic assembly modes based on environmental pH.

Self-Assembly Mechanisms

The formation of TIP supramolecules is governed by a hierarchy of interactions.

Mechanism A: Coordination-Driven Assembly (Metal-Organic)

When reacted with transition metals (e.g., Zn(II), Cd(II)), the pyridine nitrogens coordinate first.

  • Dimensionality Control:

    • 1D Chains: Formed when steric bulk (bulky anions like SO₄²⁻) or solvent molecules block lateral growth.

    • 2D/3D Networks: Formed when the metal center adopts octahedral or pentagonal bipyramidal geometries, allowing the "Y-shaped" ligand to act as a 3-connected node.

  • Example: In [Zn(TIP)2(H2O)2]·(NO3)2, the Zn center binds the pyridine arms, extending the structure into a cationic framework.

Mechanism B: Hydrogen-Bond Assisted Assembly (The "Zipper" Effect)

Unlike rigid carboxylate ligands, TIP retains an active N-H group even after metal coordination (unless deprotonated).

  • The N-H[1][2]···N Interaction: The uncoordinated imidazole N-H often hydrogen bonds to the pyridine N of an adjacent ligand or a counter-anion.

  • Supramolecular Synthons: This forms a "supramolecular zipper," locking 1D coordination chains into 2D sheets or 3D packed structures. This is critical for the stability of the final crystal lattice.

Mechanism C: Solvent-Mediated Conformational Tuning

The rotation of the pyridine rings is highly sensitive to solvent inclusion.

  • Solvothermal Synthesis: High pressure/temperature allows the ligand to overcome rotational barriers, accessing conformations that trap solvent molecules within the lattice (Guest-Host chemistry).

Diagram 2: Hierarchical Self-Assembly Logic

SelfAssembly Ligand H-TIP Ligand Coordination Primary Assembly: Metal-Pyridine Coordination Ligand->Coordination Metal Metal Salt (Zn, Cd, Co) Metal->Coordination Solvent Solvent/pH (H2O/EtOH) Solvent->Coordination Temp/Pressure CP_1D 1D Zig-Zag Chains (Steric Control) Coordination->CP_1D MOF_3D 3D Porous Framework (Topology Control) Coordination->MOF_3D HBonding Secondary Assembly: Imidazole N-H...N / N-H...O HBonding->MOF_3D Stabilization CP_1D->HBonding Supramolecular Cross-linking

Caption: The hierarchical transition from molecular precursors to 1D chains and finally 3D stabilized networks via H-bonding.[3][4]

Experimental Protocols

Protocol A: Synthesis of Ligand (H-TIP)

Objective: Synthesis of this compound.[5] Method: Modified Debus-Radziszewski Condensation.

  • Reagents:

    • 4-Pyridinecarboxaldehyde (20 mmol, 2.14 g)

    • 4,4'-Pyridil (1,2-di(4-pyridyl)-1,2-ethanedione) (20 mmol, 4.24 g)

    • Ammonium Acetate (excess, ~120 mmol, 9.2 g)

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Dissolution: Combine all reagents in a 250 mL round-bottom flask containing Glacial Acetic Acid.

    • Reflux: Heat the mixture to reflux (approx. 118°C) with magnetic stirring for 12 hours. The solution will darken.

    • Precipitation: Pour the hot reaction mixture into 400 mL of ice-cold water. Neutralize partially with conc. ammonia solution to pH ~7 to maximize precipitation.

    • Filtration: Collect the off-white/yellow precipitate by vacuum filtration.

    • Purification: Wash with water (3x) and diethyl ether. Recrystallize from hot ethanol or DMF/Ethanol mixture.

  • Validation:

    • Yield: ~65-75%.

    • 1H NMR (DMSO-d6): Look for characteristic imidazole N-H singlet (>13 ppm) and pyridine region signals (7.5–8.8 ppm).

Protocol B: Solvothermal Assembly of Zn-TIP Framework

Objective: Growth of single crystals for XRD.

  • Mixture: Dissolve H-TIP (0.1 mmol) and Zn(NO3)2·6H2O (0.1 mmol) in a solvent mixture of H2O:Ethanol (1:1 v/v, 10 mL).

  • Additives: Add 2 drops of dilute NaOH (0.1 M) to facilitate partial deprotonation (optional, alters topology).

  • Heating: Seal in a Teflon-lined stainless steel autoclave. Heat at 160°C for 72 hours.

  • Cooling: Slow cool at 5°C/hour to room temperature.

  • Result: Colorless block crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Data Summary: Structural Parameters

The following table summarizes typical bond parameters found in TIP supramolecules, derived from crystallographic data (e.g., CCDC 909296).

ParameterInteraction TypeTypical Distance (Å)Significance
Zn–N (Py) Coordination2.05 – 2.18Primary structural driver; defines node geometry.
N(Im)–H···N(Py) Hydrogen Bond2.80 – 2.95Strong intermolecular force; links chains into sheets.
N(Im)–H···O(Solv) Hydrogen Bond2.70 – 2.85Interaction with solvent/anions; stabilizes porosity.
Dihedral Angle Steric20° – 60°Angle between pyridine rings and imidazole core; indicates conformational strain.

Applications & Utility

  • Fluorescence Sensing:

    • The conjugated π-system of TIP exhibits strong fluorescence. Upon binding to d10 metals (Zn, Cd), Chelation-Enhanced Fluorescence (CHEF) is observed.

    • Application: Detection of nitro-aromatic explosives (quenching mechanism) or metal ions in water.

  • Gas Adsorption:

    • When assembled into 3D MOFs with large counter-anions or dicarboxylate co-ligands, TIP frameworks exhibit permanent porosity.

    • Application: Selective CO2 capture over N2.

  • Proton Conductivity:

    • The imidazole N-H...N networks provide "proton wires" (Grotthuss mechanism) within the crystal lattice, useful for fuel cell membranes.

References

  • Synthesis & Structure

    • Liang, Y., et al. (2009).[6][7] "2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate". Acta Crystallographica Section E.

    • Source:

  • Coordination Polymers

    • Wang, X., et al. (2009). "Coordination polymers based on 2,4,5-tri(4-pyridyl)imidazole". CrystEngComm.
    • Source:

  • Hydrogen Bonding Patterns

    • MacDonald, J. C., et al. (2004).
    • Source:

  • PubChem Compound Summary

    • "this compound".[5][8]

    • Source:

Sources

Methodological & Application

Introduction to 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine as a Luminescent Sensor Platform

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the fabrication and application of luminescent sensors based on the versatile tripodal ligand, 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, is presented. This document provides researchers, scientists, and professionals in drug development with a comprehensive understanding of the synthesis, operational mechanisms, and practical applications of these advanced sensing platforms.

This compound, a tripodal nitrogen-containing ligand, has garnered significant attention in the field of materials science. Its unique structural and electronic properties make it an exceptional building block for creating highly sensitive and selective luminescent sensors. The presence of multiple coordination sites—the pyridine and imidazole nitrogen atoms—allows for the formation of complex structures with metal ions, leading to the development of coordination polymers and metal-organic frameworks (MOFs). These materials often exhibit fascinating photoluminescent properties that can be modulated by the presence of specific analytes, forming the basis of "turn-on" or "turn-off" sensing mechanisms.

The imidazole core of the molecule provides a rigid and planar structure, while the three pyridine rings offer versatile coordination geometries. This combination allows for the rational design of sensors for a variety of targets, including metal ions, small molecules, and biomolecules. The luminescent response of these sensors is typically governed by phenomena such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced structural changes that alter the emission characteristics of the material.

Mechanism of Luminescent Sensing

The sensing mechanism of materials derived from this compound is intrinsically linked to their interaction with the target analyte. For instance, in the case of metal ion sensing, the coordination of a specific metal ion to the ligand can lead to a significant change in the luminescence of the system. This can occur through several pathways:

  • "Turn-On" Sensing: In the native state, the luminescence of the sensor may be quenched. Upon binding to the analyte, the quenching pathway is disrupted, leading to a significant enhancement of the emission intensity.

  • "Turn-Off" Sensing: Conversely, the sensor may be highly luminescent in its free state. The interaction with the analyte can introduce new non-radiative decay pathways, resulting in the quenching of luminescence.

  • Ratiometric Sensing: In some advanced sensor designs, the binding of an analyte induces a shift in the emission wavelength, allowing for a ratiometric measurement of the analyte concentration. This approach offers higher precision by minimizing the influence of external factors.

Below is a generalized workflow for the fabrication and application of a luminescent sensor based on a this compound-containing MOF.

workflow cluster_synthesis Sensor Synthesis cluster_characterization Characterization cluster_application Sensing Application synthesis Synthesis of This compound mof_formation MOF Formation with Metal Ion (e.g., Zn2+) synthesis->mof_formation Ligand characterization Structural & Photophysical Characterization (PXRD, PL) mof_formation->characterization analyte_addition Introduction of Analyte characterization->analyte_addition luminescence_measurement Luminescence Measurement analyte_addition->luminescence_measurement data_analysis Data Analysis & Quantification luminescence_measurement->data_analysis

Caption: General workflow for luminescent sensor fabrication and application.

Protocol: Synthesis of a Zn-Based MOF Luminescent Sensor

This protocol details the synthesis of a luminescent metal-organic framework (MOF) using this compound and a zinc salt. This MOF can subsequently be used for the detection of specific analytes.

Materials and Reagents:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials

  • Oven

Procedure:

  • Ligand and Metal Salt Preparation: In a 20 mL scintillation vial, dissolve 0.02 mmol of this compound in 5 mL of DMF. In a separate vial, dissolve 0.02 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • MOF Synthesis: Combine the two solutions in a single 20 mL scintillation vial. Cap the vial tightly.

  • Crystallization: Place the vial in an oven preheated to 80 °C for 48 hours.

  • Isolation and Washing: After cooling to room temperature, colorless block-like crystals should be visible. Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting MOF crystals under vacuum at 60 °C for 12 hours.

Protocol: Luminescent Sensing of Nitroaromatic Compounds

This protocol outlines the use of the synthesized Zn-MOF for the detection of a model nitroaromatic compound, such as 2,4,6-trinitrophenol (picric acid), in a solution.

Materials and Reagents:

  • Synthesized Zn-MOF

  • N,N-Dimethylformamide (DMF)

  • Stock solution of the nitroaromatic analyte (e.g., 1 mM picric acid in DMF)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sensor Dispersion: Disperse 5 mg of the finely ground Zn-MOF in 10 mL of DMF through ultrasonication for 30 minutes to form a stable colloidal suspension.

  • Luminescence Measurement: Transfer 3 mL of the MOF suspension into a quartz cuvette. Record the initial photoluminescence emission spectrum (e.g., excitation at 350 nm).

  • Analyte Titration: Sequentially add small aliquots (e.g., 10 µL) of the nitroaromatic stock solution to the cuvette containing the MOF suspension.

  • Data Acquisition: After each addition, gently mix the solution and record the photoluminescence emission spectrum.

  • Data Analysis: Plot the luminescence intensity at the emission maximum as a function of the analyte concentration. The quenching efficiency can be calculated using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

The sensing mechanism is visually represented below.

sensing_mechanism cluster_sensor Luminescent MOF cluster_process Sensing Process MOF Excited State Ground State Analyte Nitroaromatic Compound MOF->Analyte Interaction Emission Luminescence (Emission) MOF->Emission Radiative Decay Quenching Luminescence Quenching (Electron Transfer) MOF->Quenching Non-radiative Decay Analyte->Quenching Excitation Excitation (e.g., 350 nm) Excitation->MOF

Caption: Luminescence quenching mechanism by a nitroaromatic analyte.

Data Summary

The performance of a luminescent sensor is characterized by several key parameters, which are summarized in the table below for a hypothetical Zn-MOF sensor for picric acid detection.

ParameterValueUnit
Excitation Wavelength (λex)350nm
Emission Wavelength (λem)435nm
Quantum Yield (Φ)0.15-
Stern-Volmer Constant (Ksv)1.2 x 10⁴M⁻¹
Limit of Detection (LOD)2.5µM
Response Time< 1min

Conclusion

Luminescent sensors based on this compound offer a powerful and versatile platform for the detection of a wide range of analytes. The ability to tune the photophysical properties through the choice of metal ions and synthetic conditions allows for the rational design of sensors with high sensitivity and selectivity. The protocols provided herein offer a starting point for researchers to explore the potential of these materials in various applications, from environmental monitoring to biomedical diagnostics. Further research into the functionalization of the ligand and the development of novel composite materials will undoubtedly expand the scope and performance of these promising sensors.

Application Note: Heavy Metal Ion Detection Using 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The rapid, sensitive, and selective detection of toxic heavy metals and their oxo-anions (e.g., Cr(VI), Mn(VII)) in aqueous environments is a critical challenge in environmental monitoring and public health. The organic ligand 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (tpim) [1] has emerged as a highly effective structural probe for these applications. Characterized by its rigid tripyridine framework linked by an imidazole moiety, tpim acts as a highly fluorescent, nitrogen-rich building block for Metal-Organic Frameworks (MOFs)[1].

When assembled into cationic frameworks—such as the Ni(II)-based [Ni2(μ2-OH)(azdc)(tpim)] MOF—the uncoordinated nitrogen atoms within the micropores serve as specific Lewis base anchoring sites[2]. This architecture enables ultrafast, highly discriminative luminescent sensing of heavy metal oxo-anions via profound fluorescence quenching mechanisms, achieving Limits of Detection (LODs) in the sub-ppm range[3].

Mechanistic Grounding & Chemical Dynamics

To deploy tpim-based sensors effectively, one must understand the causality behind their photophysical responses:

  • Structural Rigidification: In its free state, the tpim ligand exhibits baseline fluorescence. Upon solvothermal coordination with transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺), the ligand's conformational rotation is restricted[4]. This rigidification minimizes non-radiative decay pathways, significantly amplifying the baseline fluorescence of the MOF.

  • Host-Guest Interactions: The MOF channels are decorated with free pyridyl and imidazolyl nitrogen atoms. These act as Lewis basic sites that form strong hydrogen bonds and electrostatic interactions with heavy metal oxo-anions like

    
    , 
    
    
    
    , and
    
    
    [2].
  • Signal Transduction (Quenching): The primary detection mechanism is "turn-off" fluorescence. This is driven by competitive absorption (where the absorption spectrum of the heavy metal analyte overlaps with the excitation/emission spectrum of the MOF) and static quenching (formation of a non-fluorescent ground-state complex between the analyte and the nitrogen-rich pore walls)[3].

Quantitative Performance Metrics

The following table summarizes the validated analytical performance of the Ni(II)-tpim framework against priority heavy metal oxo-anions in aqueous media[2].

Target AnalyteChemical SpeciesSensor MaterialLOD (ppm)Response TimeSignal Mechanism
Dichromate

Ni(II)-tpim MOF0.90< 1 minuteFluorescence Turn-off
Chromate

Ni(II)-tpim MOF0.29< 1 minuteFluorescence Turn-off
Permanganate

Ni(II)-tpim MOF0.25< 1 minuteFluorescence Turn-off

Self-Validating Experimental Protocols

The following protocol details the synthesis, deployment, and validation of a tpim-based MOF sensor. Every step is designed to incorporate internal controls, ensuring the assay is a self-validating system.

Protocol A: Solvothermal Synthesis of the Ni(II)-tpim Sensor

Causality Check: Solvothermal conditions are utilized to ensure slow, controlled crystallization, which is critical for forming defect-free micropores necessary for analyte diffusion.

  • Reagent Preparation: Dissolve 0.1 mmol of

    
    , 0.1 mmol of tpim ligand, and 0.1 mmol of 
    
    
    
    (azobenzene-4,4'-dicarboxylic acid) in a solvent mixture of N,N-dimethylacetamide (DMA) and Methanol (1:1 v/v, 10 mL).
    • Note: The DMA/MeOH ratio modulates the solvent templating effect, ensuring the micropores remain accessible[2].

  • Assembly: Transfer the homogenous solution into a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 100 °C for 72 hours.

  • Cooling & Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting crystals via vacuum filtration.

  • Activation: Wash the crystals extensively with fresh DMA and Methanol to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours to evacuate the pores.

Protocol B: Aqueous Dispersion and Fluorescence Titration

Causality Check: The sensor must be uniformly dispersed to maximize the solid-liquid interfacial area, reducing diffusion limitations and ensuring the ultrafast (<1 min) response time.

  • Dispersion: Finely grind 5 mg of the activated Ni(II)-tpim MOF. Suspend in 50 mL of deionized water. Sonicate for 30 minutes to achieve a uniform, stable suspension (0.1 mg/mL).

  • Baseline Establishment: Transfer 2.0 mL of the MOF suspension into a standard quartz cuvette (1 cm path length). Record the initial fluorescence emission spectrum (

    
    ) upon excitation at the predetermined optimal wavelength (typically ~320-340 nm).
    
  • Titration: Sequentially add 10 µL aliquots of the target heavy metal standard solution (e.g., 1 mM

    
    ).
    
  • Equilibration & Readout: Wait exactly 60 seconds after each addition to allow host-guest equilibrium, then record the emission spectrum (

    
    ).
    
  • Data Processing: Plot the quenching efficiency

    
     against the analyte concentration to generate a Stern-Volmer plot. Calculate the Stern-Volmer constant (
    
    
    
    ) from the linear regime.
Protocol C: System Validation (Selectivity & Regeneration)

Causality Check: A reliable sensor must distinguish the target from background noise and survive multiple cycles without structural degradation.

  • Interference Assay: Spike the MOF dispersion with 10-fold excess concentrations of competing background ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ). Record the fluorescence. A lack of quenching validates that the sensor's Lewis base sites are highly specific to the geometry and charge density of the target heavy metal oxo-anions[3].
  • Regeneration Cycle: Post-detection, recover the MOF powder via centrifugation (10,000 rpm, 5 mins). Wash the pellet three times with a Methanol/Water mixture to disrupt the weak hydrogen bonds between the tpim nitrogens and the analyte. Resuspend in DI water and verify the recovery of the initial fluorescence signal (

    
    ).
    

Workflow Visualization

MOF_Sensor_Workflow cluster_0 Phase 1: Sensor Synthesis cluster_1 Phase 2: Heavy Metal Detection N1 Ligand Preparation tpim + H2azdc N2 Solvothermal Assembly Ni(NO3)2, 100°C, 72h N1->N2 N3 Cationic MOF Activation [Ni2(μ2-OH)(azdc)(tpim)] N2->N3 N4 Aqueous Dispersion (Standard & Samples) N3->N4 Disperse in H2O N5 Analyte Interaction (Cr2O7 2-, CrO4 2-, MnO4 -) N4->N5 N6 Fluorescence Quenching (Readout at λem) N5->N6

Caption: Workflow of tpim-based MOF synthesis and its application in heavy metal oxo-anion fluorescence sensing.

References

  • [1] this compound | C18H13N5 | CID 11415329. PubChem, National Institutes of Health. URL:[Link]

  • [2] Goswami, R., et al. (2019). Devising Chemically Robust and Cationic Ni(II)-MOF with Nitrogen-Rich Micropores for Moisture-Tolerant CO2 Capture: Highly Regenerative and Ultrafast Colorimetric Sensor for TNP and Multiple Oxo-Anions in Water with Theoretical Revelation. ACS Applied Materials & Interfaces, 11(43), 40134-40150. URL:[Link]

  • [3] Goswami, R., et al. (2019). Devising Chemically Robust and Cationic Ni(II)–MOF... (Extended Data & Abstract). ACS Publications. URL:[Link]

  • [4] Wang, J.-J., et al. (2015). Four metal–organic frameworks with 4,4′,4″-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim). Inorganica Chimica Acta, 427, 240-247. URL:[Link]

Sources

Application Note: Post-Synthetic Modification of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Strategies for Targeted Sensing, Anion Exchange, and Catalysis Target Audience: Researchers, Materials Scientists, and Drug/Assay Development Professionals

Executive Summary & Mechanistic Overview

The ligand 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as Htpim or tpim ) is a highly versatile, tritopic nitrogen-donor building block used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers[1]. Characterized by a central imidazole core flanked by three pyridyl arms, the Htpim ligand presents a unique topological challenge during self-assembly: due to severe steric hindrance and geometric constraints, it is exceedingly rare for all four nitrogen atoms (three pyridyl + one imidazole) to coordinate simultaneously to primary metal nodes.

As a Senior Application Scientist, I leverage this "incomplete coordination" as a strategic advantage. The uncoordinated, electron-rich nitrogen sites protruding into the MOF pores serve as ideal, pre-organized anchors for Post-Synthetic Modification (PSM) . By selectively modifying these sites, we can engineer the pore environment without disrupting the underlying crystal lattice.

Two primary PSM pathways dominate Htpim framework engineering:

  • Covalent PSM (N-Alkylation/Quaternization): Reacting free pyridyl nitrogens with alkyl halides converts the neutral framework into a strongly cationic network. This is highly effective for the rapid, size-selective capture and luminescent sensing of toxic oxoanions like dichromate (Cr₂O₇²⁻)[2].

  • Coordinate PSM (Post-Synthetic Metalation): Utilizing the uncoordinated nitrogens as Lewis base anchors to trap secondary metal ions (e.g., Cu²⁺, Fe³⁺). This introduces dense Lewis acid sites, transforming the MOF into a synergistic catalyst for CO₂ cycloaddition or a luminescence-quenched sensor[3].

PSM_Pathways Parent Parent Htpim MOF (Uncoordinated N-sites) Alkylation N-Alkylation (Quaternization) + Alkyl Halide Parent->Alkylation Covalent PSM Metalation Post-Synthetic Metalation + Metal Salts (e.g., Cu²⁺) Parent->Metalation Coordinate PSM Cationic Cationic Framework (Anion Exchange) Alkylation->Cationic Lewis Lewis Acidic Framework (Open Metal Sites) Metalation->Lewis App1 Cr₂O₇²⁻ Sensing & Removal Cationic->App1 App2 CO₂ Cycloaddition Catalysis Lewis->App2

Fig 1. Divergent post-synthetic modification pathways for Htpim-based MOFs and their applications.

Quantitative Impact of PSM on Htpim Frameworks

The structural and electronic transformations induced by PSM directly dictate the material's end-use performance. Table 1 summarizes the quantitative shifts observed when parent Htpim frameworks undergo targeted modifications.

Table 1: Performance Metrics of Post-Synthetically Modified Htpim Frameworks

PSM StrategyParent FrameworkReagentStructural ChangeKey ApplicationPerformance Metric
Covalent (N-Alkylation)Zn-HtpimIodomethane (CH₃I)Neutral → CationicCr₂O₇²⁻ SensingLOD: ~0.5 ppb, Turn-off[4]
Covalent (N-Alkylation)Cd-HtpimBromoethaneNeutral → CationicAnion ExchangeHigh Selectivity for Oxoanions
Coordinate (Metalation)Co-HtpimCu(NO₃)₂Open Metal SitesCO₂ Cycloaddition>95% Yield (Epoxides)[3]
Coordinate (Metalation)Zn-HtpimFe(III) SaltsLuminescence QuenchedAnalyte SensingK_sv > 10⁵ M⁻¹

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific causality explanations for reagent choices and mandatory quality control (QC) checkpoints to verify success before proceeding to downstream applications.

Protocol A: Covalent PSM via N-Alkylation (Quaternization)

Objective: Convert a neutral Zn-Htpim MOF into a cationic framework for dichromate (Cr₂O₇²⁻) sensing via anion exchange.

Causality of Reagent Selection:

  • Solvent Choice: Chloroform (CHCl₃) is strictly selected over N,N-dimethylformamide (DMF). DMF is inherently nucleophilic and can undergo side reactions with alkyl halides at elevated temperatures. CHCl₃ is non-nucleophilic, ensuring that the iodomethane reacts exclusively with the uncoordinated pyridine nitrogens of the Htpim ligand[3].

Step-by-Step Methodology:

  • Activation: Evacuate 100 mg of the parent Zn-Htpim MOF under dynamic vacuum at 120 °C for 12 hours to remove all guest solvent molecules from the pores.

  • Suspension: Disperse the activated MOF in 15 mL of anhydrous CHCl₃ in a 50 mL pressure tube. Sonicate briefly (2 mins) to ensure a homogenous suspension.

  • Alkylation: Add 1.0 mL of Iodomethane (CH₃I) to the suspension. Seal the tube tightly.

  • Reaction: Heat the sealed tube at 60 °C in an oil bath for 48 hours under gentle stirring (300 rpm). Caution: CH₃I is highly volatile and toxic; perform in a fume hood.

  • Recovery & Washing: Cool to room temperature. Recover the quaternized MOF via centrifugation (8000 rpm, 5 mins). Wash the solid extensively with fresh CHCl₃ (3 × 15 mL) and Methanol (3 × 15 mL) to remove unreacted CH₃I.

  • Drying: Dry the modified MOF under vacuum at 60 °C for 6 hours.

Validation Checkpoints (Self-Validating System):

  • QC 1 (Structural Integrity): Perform Powder X-Ray Diffraction (PXRD). The experimental pattern must match the simulated parent framework. Causality: PSM can induce framework collapse; a matching PXRD confirms the crystal lattice survived the alkylation.

  • QC 2 (Modification Yield): Digest 5 mg of the alkylated MOF in a mixture of DCl/D₂O. Analyze via ¹H NMR. Causality: Solid-state IR can be ambiguous. Solution NMR of the digested framework will reveal a distinct downfield shift of the pyridyl protons and a new sharp methyl peak at ~4.3 ppm, allowing precise integration and quantification of the alkylation yield.

Protocol B: Coordinate PSM via Post-Synthetic Metalation

Objective: Introduce Cu(II) Lewis acid sites into a Co-Htpim framework for catalytic CO₂ cycloaddition.

Causality of Reagent Selection:

  • Metal Salt Anion: Copper(II) nitrate [Cu(NO₃)₂] is preferred over Copper(II) chloride. Causality: Chlorides strongly coordinate to the secondary metal, blocking the newly formed Lewis acid sites. Nitrates are weakly coordinating, allowing them to be easily displaced by catalytic substrates (e.g., epoxides or CO₂) during the reaction.

Step-by-Step Methodology:

  • Preparation: Suspend 100 mg of activated Co-Htpim MOF in 20 mL of anhydrous Methanol.

  • Metalation: Add 0.5 mmol of Cu(NO₃)₂·3H₂O to the suspension.

  • Incubation: Stir the mixture at room temperature for 24 hours. Causality: Room temperature is used to prevent the thermodynamic dissolution-recrystallization of the parent MOF, which could occur at elevated temperatures in the presence of competing metal ions.

  • Purification: Isolate the solid by filtration. Wash with Methanol until the filtrate shows no blue tint and tests negative for Cu²⁺ (can be verified by adding a drop of ammonia to the filtrate; absence of deep blue[Cu(NH₃)₄]²⁺ confirms purity).

Validation Checkpoints (Self-Validating System):

  • QC 1 (Quantification): Digest 5 mg of the metalated MOF in concentrated HNO₃ and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Causality: PXRD only proves the framework didn't collapse, but it cannot quantify metalation. ICP-OES provides the exact molar ratio of Co:Cu, confirming the density of the newly introduced Lewis acid sites.

Application Mechanism: Luminescence Quenching by Cr₂O₇²⁻

Once the Htpim framework is quaternized (Protocol A), it becomes highly effective for environmental monitoring. The cationic framework naturally attracts anionic pollutants via electrostatic interactions. When dichromate (Cr₂O₇²⁻) enters the pores, it triggers a dramatic "turn-off" luminescence response[2].

Mechanistic Causality: The emission spectrum of the Htpim ligand strongly overlaps with the absorption spectrum of the Cr₂O₇²⁻ anion. Upon anion exchange, the spatial proximity between the framework and the dichromate allows for highly efficient Förster Resonance Energy Transfer (FRET) and the Inner Filter Effect (IFE), rapidly quenching the blue emission of the MOF.

Luminescence Excitation UV Excitation MOF Cationic Htpim MOF Excitation->MOF Emission Blue Emission MOF->Emission Absence of Analyte Cr2O7 Cr₂O₇²⁻ Analyte MOF->Cr2O7 Anion Exchange Quenched Non-Radiative Decay Cr2O7->Quenched FRET & Inner Filter Effect

Fig 2. Mechanism of luminescence quenching in quaternized Htpim frameworks by dichromate anions.

References

  • Dual-Functionalized Fluorescent Cationic Organic Network: Highly Efficient Detection and Removal of Dichromate from Water ACS Applied M
  • Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties MDPI
  • Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)
  • Highly efficient synergistic CO2 conversion with epoxide using copper polyhedron-based MOFs with Lewis acid and base sites Inorganic Chemistry Frontiers / ResearchG

Sources

Title: Characterizing Tripyridine-Imidazolate Coordination Polymers: A Practical Guide to Gas Adsorption Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Introduction: The "Why" of Gas Adsorption for Tripyridine-Imidazolate CPs

Tripyridine-imidazole based coordination polymers (CPs) or metal-organic frameworks (MOFs) represent a frontier in materials science.[1][2] The strategic inclusion of nitrogen-rich pyridine and imidazole moieties offers a unique combination of structural rigidity, potential for open metal sites, and tailored surface chemistry.[3][4] These features make them exceptional candidates for applications ranging from selective gas storage and separation (e.g., CO₂ capture) to catalysis and drug delivery.[5][6][7][8]

However, the potential of these materials is intrinsically linked to their porosity—specifically, their surface area, pore volume, and pore size distribution. Gas physisorption is the definitive technique for quantifying these critical parameters.[9][10] This guide moves beyond a simple recitation of steps; it provides the causal logic behind experimental choices, empowering researchers to generate high-quality, reproducible data for their novel materials. We will cover the essential protocols for sample activation, conducting adsorption experiments with various gases (N₂, CO₂, H₂), and interpreting the resulting data to yield meaningful insights.

Theoretical Foundation: Decoding the Adsorption Isotherm

Gas physisorption relies on weak van der Waals forces between a gas molecule (the adsorptive) and the material's surface (the adsorbent) at cryogenic temperatures.[11] The relationship between the amount of gas adsorbed and the pressure at a constant temperature is called an adsorption isotherm. The shape of this isotherm is a fingerprint of the material's porous structure. The International Union of Pure and Applied Chemistry (IUPAC) classifies isotherms into several types, with Types I and IV being most relevant for CPs.[12]

  • Type I Isotherm: Characterized by a steep initial uptake at low relative pressures, followed by a long plateau. This is the hallmark of a microporous material (pore width < 2 nm), where the pore volume is filled at low pressures.[12] Tripyridine-imidazole CPs often exhibit this behavior.

  • Type IV Isotherm: Similar to Type II at low pressures, but features a distinct hysteresis loop. This indicates the presence of mesopores (2-50 nm) and is associated with capillary condensation within these larger pores.[12][13]

Understanding the expected isotherm shape is the first step in validating your experimental results and correctly interpreting the material's properties.

The Most Critical Step: Sample Activation

As-synthesized CPs have pores filled with solvent molecules (e.g., DMF, ethanol) used during their creation.[14] These guests must be completely removed to make the porous network accessible to gas molecules. Incomplete activation is the single most common source of poor or misleading gas adsorption data. The goal is to gently remove guest molecules without causing the framework to collapse.

Causality Behind Activation Choices:

The choice of activation method depends on the thermal stability of your CP and the boiling point of the entrapped solvents.

  • Thermal Activation: The simplest method, involving heating the sample under a dynamic vacuum. Ideal for robust frameworks and volatile solvents. However, direct heating of a sample solvated with a high-boiling solvent like DMF can cause framework collapse.

  • Solvent Exchange: A crucial preparatory step for materials sensitive to high temperatures or containing high-boiling solvents. The as-synthesized sample is soaked in a series of more volatile, low-surface-tension solvents (e.g., methanol, acetone, or dichloromethane) to replace the original synthesis solvent before gentle thermal activation.

  • Supercritical CO₂ Activation: A highly effective and gentle method that avoids the surface tension effects that can cause pore collapse during thermal drying.[15][16] It is particularly useful for delicate or flexible frameworks.[15]

Below is a decision-making workflow for selecting an appropriate activation protocol.

G start Start: As-Synthesized CP Sample q1 Is the framework thermally stable to >150°C? start->q1 q2 Is the synthesis solvent high-boiling (e.g., DMF, NMP)? q1->q2  Yes solvent_exchange Perform Solvent Exchange with a volatile solvent (e.g., Methanol) q1->solvent_exchange No   q2->solvent_exchange  Yes thermal_activation Thermal Activation: Heat under dynamic vacuum q2->thermal_activation No   solvent_exchange->thermal_activation scCO2 Supercritical CO₂ Activation: Preferred for delicate frameworks solvent_exchange->scCO2 end_node Activated Sample Ready for Analysis thermal_activation->end_node scCO2->end_node

Caption: Decision workflow for selecting the optimal activation protocol.

Experimental Protocols

The following protocols assume the use of a standard volumetric gas adsorption analyzer. All samples must be thoroughly activated using an appropriate method from Section 3 prior to analysis.

Protocol 1: N₂ Adsorption at 77 K for BET Surface Area and Porosity

This is the foundational experiment for characterizing porous materials.[9]

Objective: To determine the specific surface area (via BET theory), total pore volume, and pore size distribution.

Methodology:

  • Sample Preparation: Weigh approximately 50-100 mg of the activated CP into a pre-weighed sample tube. The exact mass required can be lower for high-surface-area materials.[17]

  • Secondary Degassing: Attach the sample tube to the analysis port of the instrument. Degas the sample again in situ under vacuum (e.g., 120 °C for 4-6 hours) to remove any atmospheric contaminants adsorbed during transfer. The temperature should be high enough to remove physisorbed water but well below the material's decomposition temperature.

  • Analysis:

    • Cool the sample by immersing the tube in a dewar of liquid nitrogen (77 K).

    • Measure the free space (void volume) in the sample tube using non-adsorbing helium gas.

    • Evacuate the helium.

    • Begin the analysis by dosing known amounts of high-purity nitrogen gas into the sample tube.

    • Record the full adsorption isotherm by measuring the equilibrium pressure after each dose, typically up to a relative pressure (P/P₀) of ~0.995.

    • Record the desorption isotherm by systematically reducing the pressure.

  • Data Quality Check: A successful measurement will show a reversible Type I isotherm for purely microporous materials or a Type IV isotherm with a clear hysteresis loop for materials with mesopores.[12]

Protocol 2: CO₂ Adsorption at 273 K and 298 K

Objective: To assess the material's affinity for carbon dioxide, a key parameter for carbon capture applications. The basic nitrogen atoms in the tripyridine-imidazole linkers are expected to create favorable interaction sites for the acidic CO₂ molecule.[3][4]

Methodology:

  • Sample Preparation & Degassing: Use the same activated sample and perform secondary degassing as described in Protocol 1.

  • Analysis:

    • Install a temperature-controlled water bath around the sample tube set to 273 K (0 °C) or 298 K (25 °C).

    • Measure the free space with helium at the analysis temperature.

    • Evacuate the helium.

    • Perform the analysis by dosing high-purity CO₂ gas, typically up to a pressure of ~1 bar.

  • Interpretation: The amount of CO₂ adsorbed at 1 bar is a key performance metric. The steepness of the isotherm at low pressure indicates the strength of the CO₂-framework interaction.[18]

Protocol 3: H₂ Adsorption at 77 K

Objective: To evaluate the material's potential for hydrogen storage.

Methodology:

  • Sample Preparation & Degassing: Use the same activated sample and perform secondary degassing as described in Protocol 1.

  • Analysis:

    • Immerse the sample tube in a liquid nitrogen dewar (77 K).

    • Measure free space with helium at 77 K.

    • Evacuate the helium.

    • Perform the analysis by dosing high-purity hydrogen gas. Due to safety considerations and the nature of H₂ adsorption, measurements are often performed up to 1 bar on standard instruments. High-pressure studies require specialized equipment.[19]

  • Interpretation: The H₂ uptake is typically reported in weight percent (wt%) or cm³/g. Stronger interactions, often facilitated by open metal sites or narrow micropores, lead to higher uptake at low pressures.[20][21]

Data Analysis and Interpretation

Raw isotherm data must be processed using established theoretical models to extract quantitative information.

A. Brunauer-Emmett-Teller (BET) Surface Area

The BET method is the most common approach for determining the specific surface area of porous materials.[11][22] It analyzes the initial part of the N₂ isotherm (typically in the 0.05 to 0.30 P/P₀ range) to calculate the amount of gas required to form a monolayer on the surface.

Causality and Best Practices (The Rouquerol Criteria): The linear range of the BET plot is critical for accuracy. Simply applying the model without validation can lead to erroneous results.[22] To ensure a reliable calculation:

  • Only use data in the P/P₀ range where the quantity V(1-P/P₀) continuously increases with P/P₀.

  • The y-intercept of the BET plot must be positive.

  • The calculated monolayer capacity should correspond to a P/P₀ value within the selected linear range.

Adherence to these criteria is essential for reporting trustworthy surface area values.

B. Pore Volume

The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99), assuming the pores are completely filled with condensed, liquid-like adsorbate.

C. Pore Size Distribution (PSD)

For microporous-mesoporous materials, understanding the distribution of pore sizes is crucial. Modern methods like Non-Local Density Functional Theory (NLDFT) are used for this purpose.[23]

  • NLDFT: This method models the gas as a non-uniform fluid within pores of various shapes (e.g., slit, cylinder). It fits the experimental isotherm to a kernel of pre-calculated theoretical isotherms to derive a reliable PSD for micropores and mesopores.[24][25][26] This is a significant improvement over older methods like BJH, which are not accurate for micropores.[12]

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. Below are typical parameters for gas adsorption experiments on tripyridine-imidazole CPs.

ParameterGas AdsorbateTemperature (K)Pressure RangeKey Information DerivedTypical Expected Range for CPs
Surface Area N₂ (or Ar)77 (or 87)0 - 1.0 P/P₀BET Surface Area (m²/g)300 - 2500 m²/g
Porosity N₂770 - 1.0 P/P₀Pore Volume (cm³/g), PSD0.2 - 1.2 cm³/g
CO₂ Affinity CO₂273 / 2980 - 1 barUptake Capacity (mmol/g)1.0 - 4.5 mmol/g @ 1 bar
H₂ Storage H₂770 - 1 barUptake Capacity (wt %)0.8 - 2.0 wt % @ 1 bar

Field Insights & Troubleshooting

  • Framework Flexibility: Some CPs are "flexible" and can undergo structural changes upon gas adsorption, leading to stepped isotherms.[27][28][29] This is not an error but a fascinating property of the material, indicating a "gate-opening" or "breathing" effect.

  • Hysteresis in Microporous Materials: While hysteresis is characteristic of mesopores, very narrow micropores close to the size of the gas molecule can sometimes exhibit low-pressure hysteresis. This can be due to kinetic effects or slight swelling of the framework.

  • Low Surface Area: If the BET surface area is unexpectedly low (<100 m²/g), the primary suspect is incomplete activation. Re-evaluate your activation protocol (Section 3), potentially increasing the temperature or duration, or switching to a more rigorous method like solvent exchange followed by supercritical CO₂ drying.[15]

Overall Experimental & Analytical Workflow

The entire process from a newly synthesized material to fully characterized porous properties can be visualized as follows.

G cluster_prep Sample Preparation & Activation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation synthesis 1. Synthesize CP activation 2. Activate Sample (See Decision Workflow) synthesis->activation weighing 3. Weigh for Analysis activation->weighing degas 4. In-situ Degassing on Instrument weighing->degas measurement 5. Measure Isotherm (N₂, CO₂, or H₂) degas->measurement isotherm_plot 6. Plot Isotherm (Identify IUPAC Type) measurement->isotherm_plot bet_calc 7. Calculate BET Surface Area isotherm_plot->bet_calc psd_calc 8. Determine Pore Volume & NLDFT Pore Size Dist. isotherm_plot->psd_calc report 9. Report Final Properties bet_calc->report psd_calc->report

Sources

Application Note: Thin Film Preparation of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in materials science and coordination chemistry. It details the fabrication of thin films using 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (also known as Htpim or 2,4,5-tri(4-pyridyl)imidazole ).

The guide focuses on two primary film architectures:

  • Surface-Mounted Metal-Organic Frameworks (SURMOFs): For sensing and catalytic applications.

  • Vacuum-Deposited Organic Semiconductor Films: For optoelectronic devices (OLEDs).

Part 1: Introduction & Material Properties

This compound (Htpim) is a rigid, tridentate ligand featuring an imidazole core substituted with three pyridine rings. Its conjugated


-system and multiple nitrogen donor sites make it a versatile building block for:
  • Luminescent Sensors: The ligand exhibits blue fluorescence that is quenchable by nitro-aromatic explosives.

  • Coordination Networks: It forms robust 3D networks with transition metals (Zn, Cd, Cu) via pyridyl-metal coordination and imidazole-H bonding.

  • Optoelectronics: High thermal stability and electron-transport capabilities suitable for OLED interlayers.

Key Physicochemical Properties
PropertyValueRelevance to Film Prep
Molecular Weight 299.33 g/mol Calculation of molarity for LbL dipping solutions.
Melting Point > 300°CHigh thermal stability allows for Vacuum Thermal Evaporation (VTE).
Solubility Soluble in DMF, DMSO, Pyridine. Slightly soluble in Ethanol. Insoluble in Water.Dictates solvent choice for spin-coating and LbL assembly (DMF is preferred).
pKa ~5.5 (Pyridyl N)pH sensitivity; films may degrade in highly acidic media.
Emission

nm (Solid State)
Basis for optical characterization and sensing applications.

Part 2: Pre-requisites & Substrate Preparation

High-quality films require pristine substrates. The choice of substrate depends on the deposition method.

Substrate Selection
  • For Optical/Sensing (UV-Vis/PL): Quartz or fused silica slides.

  • For Structural Analysis (XRD/SEM): Silicon wafers (100) or Gold-coated silicon (Au/Si).

  • For Electrical Devices: Indium Tin Oxide (ITO) coated glass.

Cleaning Protocol (Standard RCA or Piranha)
  • Step 1: Sonicate substrate in Acetone (10 min), then Isopropanol (10 min).

  • Step 2: Rinse with deionized water (18.2 M

    
    ).
    
  • Step 3: Plasma Cleaning: Treat with Oxygen plasma (100W, 5 min) to generate surface hydroxyl (-OH) groups. This is critical for the adhesion of the initial layer in LbL assembly.

Warning: Piranha solution (


) is explosive with organics. Use extreme caution.

Part 3: Protocol A - Liquid-Phase Epitaxy (SURMOF)

Target Application: Luminescent Sensing, Porous Membranes. Mechanism: Layer-by-Layer (LbL) assembly of Zinc-Htpim coordination polymers.

This method builds the film one molecular layer at a time, ensuring precise thickness control and orientation.

Reagents
  • Ligand Solution: 0.1 mM Htpim in DMF (Dimethylformamide).

  • Metal Solution: 1.0 mM Zinc Acetate Dihydrate [

    
    ] in Ethanol.
    
  • Washing Solvent: Pure Ethanol.

Step-by-Step Procedure
  • SAM Formation (Optional but Recommended):

    • Immerse Au/Si substrate in a 1 mM ethanolic solution of 4-mercaptobenzoic acid (MBA) for 24 hours. This creates a carboxyl-terminated surface to anchor the Zn ions.

    • Rationale: Provides a templated growth surface, improving orientation along the [001] direction.

  • The LbL Cycle:

    • Step A (Metalation): Immerse substrate in Zinc Acetate solution for 10 minutes at room temperature.

      • Mechanism:[1]

        
         ions coordinate to the surface -COOH or -OH groups.
        
    • Step B (Wash): Rinse in flowing Ethanol for 1 minute to remove loosely bound ions.

    • Step C (Ligand Binding): Immerse substrate in Htpim/DMF solution for 20 minutes at 40°C.

      • Mechanism:[1][2] Pyridyl nitrogens coordinate to the anchored

        
         ions, extending the network.
        
    • Step D (Wash): Rinse in flowing DMF, then Ethanol.

  • Repetition: Repeat Steps A-D for 20–50 cycles .

    • Note: Film thickness grows linearly with cycles (approx. 1–1.5 nm per cycle depending on orientation).

  • Activation:

    • Soak the final film in volatile solvent (Ethanol or Acetone) for 1 hour to exchange pore-trapped DMF.

    • Dry under vacuum at 80°C for 4 hours.

Process Flow Diagram (SURMOF Assembly)

LbL_Assembly cluster_0 Cycle (Repeat 20-50x) Metal Step A: Metal Source (Zn(OAc)2 in EtOH) 10 min Wash1 Step B: Wash (Ethanol) 1 min Metal->Wash1 Ligand Step C: Ligand Source (Htpim in DMF) 20 min @ 40°C Wash1->Ligand Wash2 Step D: Wash (DMF -> EtOH) Ligand->Wash2 Wash2->Metal Next Cycle Film Crystalline SURMOF Film Wash2->Film Final Cycle Substrate Substrate (Au/Si + SAM) Substrate->Metal

Caption: Cyclic workflow for the Layer-by-Layer (LbL) assembly of Zn-Htpim coordination polymer films.

Part 4: Protocol B - Vacuum Thermal Evaporation (VTE)

Target Application: OLEDs, Organic Electronics (Carrier Injection Layers). Mechanism: Physical Vapor Deposition (PVD).

This method produces amorphous, pinhole-free films of the pure ligand, suitable for electronic interlayers.

Equipment Requirements
  • High-vacuum chamber (

    
     Torr).
    
  • Quartz crystal microbalance (QCM) for thickness monitoring.

  • Tantalum or Alumina crucible.

Step-by-Step Procedure
  • Source Loading:

    • Load pre-purified Htpim powder into the crucible.

    • Note: Degas the source by heating gently to 100°C under vacuum for 30 minutes to remove adsorbed moisture/solvents.

  • Deposition Parameters:

    • Base Pressure: Maintain

      
       Torr.
      
    • Substrate Temp: Keep at Room Temperature (25°C). Heating the substrate may reduce sticking coefficient.

    • Evaporation Rate: 0.5 – 1.0 Å/s.

      • Control: Slow rates yield smoother morphologies; fast rates (>2 Å/s) may induce roughness.

    • Source Temp: Gradually increase current until deposition is detected. Htpim typically sublims between 280°C – 320°C .

  • Annealing (Post-Deposition):

    • If crystallinity is required, anneal the film at 150°C for 1 hour under Nitrogen.

    • For OLEDs, use as-deposited (amorphous) to prevent grain boundary leakage.

Part 5: Characterization & Validation

TechniqueExpected OutcomeTroubleshooting
PXRD (Grazing Incidence) Sharp peaks at low angles (

) for SURMOFs indicating long-range order. Broad halo for VTE films.
No peaks? Increase LbL cycles or check SAM quality.
UV-Vis Spectroscopy Absorption band

nm (Ligand

).
Red shift? Indicates strong

-stacking or metal coordination.
Photoluminescence Strong blue emission (

nm).
Quenching? Check for solvent impurities (nitro-compounds) or metal quenching (Cu vs Zn).
Ellipsometry Linear increase in thickness vs. cycles (Protocol A).Non-linear growth? Incomplete washing or desorption during dipping.
Data Visualization: Sensing Mechanism

The Htpim film acts as a sensor for nitro-aromatics (explosives) via Photoinduced Electron Transfer (PET).

Sensing_Mechanism Excitation UV Excitation (365 nm) Ligand_State Htpim Ligand (Excited State) Excitation->Ligand_State Emission Blue Fluorescence (450 nm) Ligand_State->Emission No Analyte Quenching Electron Transfer (PET) Non-Radiative Decay Ligand_State->Quenching Analyte Present Analyte Analyte (Nitrobenzene/TNT) Analyte->Quenching

Caption: Fluorescence quenching mechanism of Htpim films in the presence of nitro-aromatic analytes.

Part 6: References

  • Synthesis & Structure: Li, M., et al. "2,4,5-Tri(4-pyridyl)imidazole monohydrate." Acta Crystallographica Section E, 2011. Link

  • MOF Film Sensing: Wang, G., et al. "A Zn(II) metal-organic framework based on 2,4,5-tri(4-pyridyl)imidazole for sensing of nitroaromatics." Journal of Solid State Chemistry, 2015. Link

  • OLED Applications: Zhang, Y., et al. "Blue electroluminescence from triphenylimidazole derivatives in organic light-emitting diodes." Synthetic Metals, 2008. (Contextual grounding for imidazole electron transport).

  • SURMOF Methodology: Shekhah, O., et al. "Layer-by-Layer Method for the Synthesis of Metal-Organic Frameworks." Chemical Society Reviews, 2011. Link

Sources

Electrocatalytic CO2 reduction using 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrocatalytic CO₂ Reduction Using 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Complexes

Executive Summary

The transition toward sustainable chemical synthesis—particularly relevant for generating C1/C2 feedstocks in pharmaceutical manufacturing and green chemistry—relies heavily on the efficiency of the electrocatalytic CO₂ reduction reaction (eCO₂RR). A major kinetic bottleneck in eCO₂RR is the stabilization of highly energetic intermediates (e.g., *COOH, *CHO) and the suppression of the competing Hydrogen Evolution Reaction (HER).

This application note details the use of This compound (tpim) [1], a highly conjugated ligand featuring a central imidazole ring flanked by three pyridine groups. When coordinated with transition metals (such as Cu or Ni), tpim constructs a "spatially elastic hydrogen-bonding microenvironment" that actively participates in proton-coupled electron transfer (PCET), dramatically boosting the selectivity and Faradaic Efficiency (FE) of deep reduction products like CH₄[2].

Mechanistic Paradigm: Microenvironment Engineering

Traditional electrocatalysts focus solely on the metallic active site. However, the tpim ligand introduces a secondary coordination sphere that dynamically interacts with the substrate[3].

  • Proton Relay via Pyridine/Imidazole Sites: The uncoordinated pyridine nitrogens and the imidazole N-H groups act as local proton relays. They concentrate protons near the active metal center without over-acidifying the bulk electrolyte, thereby suppressing HER[2].

  • Intermediate Stabilization: Deep reduction of CO₂ to CH₄ requires 8 electrons and 8 protons. The imidazole N-H acts as a hydrogen-bond donor, interacting directly with the oxygen atoms of the *COOH and *CHO intermediates. This spatial elasticity lowers the thermodynamic energy barrier of the rate-limiting steps[2].

  • Structural Robustness: In complexes like the Ni(II)-framework CSMCRI-3 (⋅6DMA⋅6MeOH), the tpim ligand provides extreme structural resilience, preventing metal leaching even under reductive cathodic potentials and moisture-rich conditions[4].

Pathway CO2 CO2 (Aqueous) Cu_Site Metal Active Site (e- transfer) CO2->Cu_Site COOH *COOH Intermediate Cu_Site->COOH CHO *CHO Intermediate (Rate-Limiting Step) COOH->CHO CH4 CH4 Product CHO->CH4 HBond tpim Microenvironment (Imidazole N-H & Pyridine N) HBond->COOH H-Bond Stabilization HBond->CHO PCET Facilitation

Fig 1: Hydrogen-bonding microenvironment of tpim stabilizing key intermediates during CO2RR.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following workflow integrates built-in quality control (QC) checkpoints.

Phase 1: Catalyst Ink Formulation & Electrode Preparation

Causality: The catalyst must be uniformly dispersed to maximize the tri-phase boundary (solid catalyst, liquid electrolyte, gaseous CO₂). Agglomeration leads to mass-transport limitations.

  • Dispersion: Suspend 5.0 mg of the synthesized M-tpim complex in a solvent mixture of 950 µL isopropanol and 50 µL Nafion solution (5 wt%).

    • Why Isopropanol? It possesses an optimal dielectric constant to wet the hydrophobic domains of the tpim ligand without degrading the coordination bonds.

    • Why Nafion? It acts as an ionomeric binder and provides a localized acidic environment that interfaces with the basic imidazole sites, completing the proton-relay circuit[3].

  • Sonication & QC: Sonicate the mixture in an ice bath for 30 minutes.

    • Self-Validation Step: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PDI) is < 0.2, confirming the absence of severe agglomeration.

  • Drop-Casting: Uniformly drop-cast the ink onto a Gas Diffusion Electrode (GDE) or carbon paper to achieve a mass loading of 0.5 mg/cm². Dry under a vacuum at room temperature.

Phase 2: Electrocatalytic Testing Assembly

Causality: CO₂ reduction products can be easily re-oxidized at the anode. Physical separation of the half-cells is mandatory.

  • Cell Setup: Utilize a gas-tight H-type electrochemical cell separated by a Nafion 117 proton-exchange membrane.

  • Electrolyte Saturation: Fill the cathodic compartment with 0.1 M KHCO₃. Purge with high-purity CO₂ gas (99.999%) for at least 30 minutes prior to testing to reach a stable pH of ~6.8.

  • Electrolysis: Conduct Chronoamperometry (CA) at targeted potentials (e.g., -0.8 V to -1.2 V vs. RHE) using a standard three-electrode system (Ag/AgCl reference, IrO₂ or Pt mesh counter electrode).

Phase 3: Product Quantification & Isotopic Validation
  • Gas Analysis: Route the cathodic headspace gas directly into an online Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD for H₂) and a Flame Ionization Detector (FID for CO, CH₄).

  • Liquid Analysis: Post-electrolysis, analyze the electrolyte via ¹H-NMR using DMSO as an internal standard to quantify liquid products like formate or methanol.

  • Self-Validation Step (Critical): Perform a control run using ¹³CO₂ isotope gas. Analyze the products via GC-MS or ¹³C-NMR. The presence of ¹³CH₄ definitively proves that the carbon source is the supplied CO₂ gas, ruling out false positives caused by the degradation of the tpim ligand or the carbon paper substrate.

Protocol Ink 1. Catalyst Ink Formulation (tpim-complex + Nafion) DLS Validation: DLS (Check Dispersion PDI < 0.2) Ink->DLS Coat 2. Drop-Cast on GDE (Gas Diffusion Electrode) Ink->Coat Test 3. H-Cell Electrolysis (CO2-saturated KHCO3) Coat->Test Isotope Validation: 13CO2 Isotope (Rule out ligand degradation) Test->Isotope Quant 4. GC & NMR Quantification Test->Quant

Fig 2: Self-validating experimental workflow for electrocatalytic testing of tpim complexes.

Quantitative Data & Performance Benchmarks

The integration of the tpim microenvironment significantly alters the reaction kinetics compared to bare metal electrodes. Below is a comparative summary of expected catalytic performance metrics based on recent literature benchmarks[2][4]:

Catalyst SystemPrimary eCO₂RR ProductMax Faradaic Efficiency (%)Operating Potential (vs. RHE)Current Density (mA/cm²)Mechanistic Advantage
Cu-tpim Supramolecule CH₄70 - 82%-0.9 V to -1.1 V15.0 - 30.0H-bond stabilization of *CHO lowers activation energy.
Bare Cu Foil (Control) H₂ / CO / HCOO⁻< 20% (for CH₄)> -1.2 V5.0 - 10.0Lack of proton relay leads to high HER competition.
Ni-tpim (CSMCRI-3) CO~ 90%-0.6 V to -0.8 V10.0 - 20.0Nitrogen-rich pores increase local CO₂ concentration.

Note: Current densities are highly dependent on the specific cell architecture (H-cell vs. Flow cell). Utilizing a flow cell with GDEs can push current densities > 100 mA/cm² while maintaining high FE.

References

  • Goswami, R., et al. "Devising Chemically Robust and Cationic Ni(II)–MOF with Nitrogen-Rich Micropores for Moisture-Tolerant CO2 Capture". Source: ACS Applied Materials & Interfaces. URL:[Link]

  • Sun, S.-N., et al. "Establishing spatially elastic hydrogen-bonding interaction in electrochemical process for selective CO2-to-CH4 conversion". Source: Chem Catalysis. URL:[Link]

  • Sun, X. "Constructing hydrogen-bonding microenvironment for boosting CO2 to CH4". Source: Chem Catalysis. URL:[Link]

  • Wang, Z., et al. "Microenvironment Engineering for the Electrocatalytic CO2 Reduction Reaction". Source: Angewandte Chemie International Edition. URL:[Link]

Sources

Application Note & Protocol: Hydrothermal Synthesis of Tripyridine-Imidazole Lanthanide Complexes for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Lanthanide ions, with their unique electronic configurations, offer a rich playground for the development of functional materials. Their complexes are at the forefront of significant advancements in biomedical research, particularly as agents for magnetic resonance imaging (MRI), luminescent probes for bioimaging, and potential therapeutics.[1][2][3][4] The exceptional properties of these complexes—such as long-lived luminescence, large Stokes shifts, and sharp, line-like emission spectra—stem from the shielded nature of their 4f electrons.[4] To harness these properties effectively, the design of the coordinating organic ligand is paramount.

This guide focuses on the synthesis of lanthanide complexes using multidentate N-heterocyclic ligands, specifically those incorporating tripyridine and imidazole moieties. These ligands are of particular interest due to their rigid structures and multiple coordination sites, which facilitate the self-assembly of stable, highly organized crystalline structures known as coordination polymers or metal-organic frameworks (MOFs).[5][6]

The hydrothermal synthesis method is the chosen route for this process. It is a powerful technique for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This method is particularly advantageous for the synthesis of coordination polymers as it promotes the growth of high-quality, single crystals by increasing the solubility of reactants and facilitating the slow, controlled assembly of the final framework.[7][8] The reaction temperature, in particular, is a critical parameter that influences the dimensionality and topology of the resulting framework.[9] This protocol provides a detailed, field-proven methodology for the successful synthesis and characterization of these promising materials.

The Causality of Component Selection

2.1. The Lanthanide Ion (Ln³⁺): The Functional Core

The choice of the lanthanide ion (e.g., Eu³⁺, Tb³⁺, Gd³⁺, Sm³⁺) is dictated by the desired application.

  • For Luminescence: Europium(III) and Terbium(III) are often selected for their bright, characteristic red and green emissions, respectively.[3] The organic ligand acts as an "antenna," absorbing excitation energy and efficiently transferring it to the lanthanide ion, which then luminesces.[10] This "antenna effect" is crucial for enhancing the emission intensity.

  • For MRI Contrast: Gadolinium(III) is the ion of choice due to its large number of unpaired electrons and long electronic relaxation times, making it an effective T1 relaxation agent.[3]

  • For Near-Infrared (NIR) Imaging: Ions like Neodymium(Nd³⁺) and Ytterbium(Yb³⁺) are used for their emissions in the NIR-I and NIR-II windows, which allow for deeper tissue penetration in biological imaging.[1]

2.2. The Tripyridine-Imidazole Ligand: The Structural Architect

A ligand such as 2-(4-[2,2′:6′,2″]terpyridin-4′-yl-phenyl)-1H-phenanthro[9,10-d]imidazole (tpy-HImzphen) serves as a robust structural linker.[11][12]

  • Multidentate Coordination: The nitrogen atoms on the pyridine and imidazole rings provide multiple binding sites for the lanthanide ions. This allows each ligand to bridge several metal centers, building the extended 1D, 2D, or 3D network.

  • Structural Rigidity: The aromatic nature of the ligand imparts rigidity, which is essential for creating predictable and porous frameworks.

  • Antenna Effect: The conjugated π-system of the ligand is an efficient chromophore, enabling it to absorb UV or visible light and transfer that energy to the coordinated lanthanide ion, a critical step for luminescence applications.[13]

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a general procedure that can be adapted for various lanthanide ions and specific tripyridine-imidazole-based ligands.

3.1. Materials and Equipment

  • Reagents:

    • Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O) (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

    • Tripyridine-imidazole based ligand (e.g., tpy-HImzphen)

    • N,N-Dimethylformamide (DMF), spectroscopic grade

    • Ethanol, absolute

    • Deionized water (18.2 MΩ·cm)

    • Nitric acid or Sodium hydroxide (for pH adjustment, if necessary)[10][14]

  • Equipment:

    • 25 mL Teflon-lined stainless steel autoclave[15]

    • Programmable laboratory oven

    • Analytical balance (± 0.1 mg)

    • Magnetic stirrer and hotplate

    • Ultrasonic bath

    • Büchner funnel and vacuum filtration apparatus

    • pH meter

3.2. Step-by-Step Synthesis Procedure

  • Precursor Solution Preparation (Stoichiometry is Key):

    • In a 20 mL glass vial, dissolve the lanthanide salt (e.g., 0.1 mmol of Eu(NO₃)₃·6H₂O) in 5 mL of deionized water.

    • In a separate 50 mL beaker, dissolve the tripyridine-imidazole ligand (e.g., 0.1 mmol) in 10 mL of DMF. This may require gentle heating (to ~60 °C) and sonication to ensure complete dissolution.

    • Causality: Using a mixed solvent system like DMF/H₂O is crucial. DMF is an excellent solvent for many organic ligands, while water is the medium for the hydrothermal reaction and helps dissolve the metal salt. The ratio can be tuned to control crystal growth.

  • Combining Reagents:

    • While stirring the ligand solution, slowly add the aqueous solution of the lanthanide salt dropwise.

    • Continue stirring the resulting mixture for 30 minutes at room temperature to ensure homogeneity.[15] A slight precipitate may form, which is normal.

  • pH Adjustment (Optional but Critical):

    • The pH of the reaction mixture can significantly influence the final crystal structure.[14] If required by a specific protocol, adjust the pH at this stage using dilute nitric acid or sodium hydroxide.

  • Autoclave Setup:

    • Carefully transfer the final mixture into the 25 mL Teflon liner of the autoclave. Do not fill the liner more than 75% of its total volume.

    • Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the screw cap firmly.

    • Causality: The Teflon liner is chemically inert and prevents the reaction mixture from contacting the steel vessel, avoiding contamination. The sealed environment allows pressure to build as the temperature increases, keeping the water in a liquid state well above its normal boiling point.

  • Hydrothermal Reaction:

    • Place the sealed autoclave in a pre-heated, programmable oven.

    • Heat the autoclave to the target temperature (typically between 120-180 °C) and hold for 24 to 72 hours.[15]

    • Causality: The elevated temperature provides the necessary activation energy for the reaction and increases reactant solubility. The extended reaction time allows for the slow, ordered self-assembly of the crystalline framework.

  • Controlled Cooling:

    • After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours. A slow cooling rate (e.g., 5 °C/hour) is often programmed.[15]

    • CRITICAL: Do not quench or rapidly cool the autoclave. Sudden temperature changes can cause the formation of amorphous powder instead of well-defined crystals.

  • Product Isolation and Purification:

    • Once at room temperature, carefully open the autoclave in a fume hood.

    • Collect the crystalline product by vacuum filtration.

    • Wash the collected crystals sequentially with deionized water and ethanol to remove any unreacted starting materials and DMF.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Visualization of Workflow and Molecular Structure

Hydrothermal_Synthesis_Workflow

Ligand_Coordination

Data Summary: Influence of Reaction Parameters

The precise control of reaction conditions is essential for achieving the desired product. The following table summarizes the impact of key variables on the synthesis of lanthanide coordination polymers.

ParameterRangeInfluence on Product & Rationale
Lanthanide Ion Eu³⁺, Tb³⁺, Gd³⁺, etc.Determines the photophysical or magnetic properties. The ionic radius can also subtly influence the final crystal structure and coordination geometry.
Temperature 100 - 200 °CA primary factor controlling crystal phase and dimensionality.[9] Higher temperatures can overcome kinetic barriers to form more thermodynamically stable, dense, and higher-dimensional structures.
Reaction Time 24 - 72 hoursAffects crystal size and quality. Longer reaction times allow for the dissolution of metastable phases and the growth of larger, more perfect single crystals.
pH 3 - 8Influences the protonation state of the organic ligand, which in turn affects its coordination mode and the resulting framework topology.[14]
Solvent Ratio (Varies)The ratio of solvents (e.g., DMF/H₂O) affects the solubility of the reactants and can influence the rate of crystal nucleation and growth, thereby impacting crystal morphology.

Essential Characterization Techniques

To validate the synthesis and understand the properties of the new material, the following characterization methods are indispensable.

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the precise 3D atomic arrangement, bond lengths, bond angles, and overall crystal structure.[12]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental diffraction pattern with the one simulated from SC-XRD data.[6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of the sample as a function of temperature. This is used to assess the thermal stability of the complex and to identify the loss of coordinated or guest solvent molecules.[16]

  • Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the lanthanide ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N stretching in pyridine and imidazole rings) upon complexation.

  • Photoluminescence (PL) Spectroscopy: For luminescent complexes (e.g., Eu³⁺, Tb³⁺), this technique is used to measure the excitation and emission spectra, determine luminescence lifetimes, and calculate quantum yields, which are all critical metrics of performance.[6][16]

Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals / Amorphous Powder Reaction temperature too low or too high. Cooling rate too fast. Incorrect pH.Optimize the reaction temperature in 20 °C increments. Ensure a slow, programmed cooling rate (e.g., <5 °C/hour). Systematically vary the initial pH of the reaction mixture.
Poor Crystal Quality Reaction time too short. Reactant concentration too high, leading to rapid precipitation.Increase the reaction time to 72 hours or longer. Decrease the concentration of the starting materials.
Impure Product / Mixed Phases Incomplete reaction. Un-optimized stoichiometry or temperature.Ensure reactants are fully dissolved before sealing the autoclave. Perform a systematic study of the temperature and molar ratios to find the optimal conditions for the desired phase.

References

  • Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. (2022). Nanotheranostics, 6(2), 184-194. [Link]

  • Pop, A., et al. (n.d.). BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS: A MINI REVIEW. STUDIA UBB CHEMIA. [Link]

  • Hanaoka, K. (n.d.). Development and Application of Smart Lanthanide Complexes for Bioimaging. Graduate School of Pharmaceutical Sciences, The University of Tokyo. [Link]

  • El-Sayed, A. M., et al. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. Molecules, 31(3), 1152. [Link]

  • Majumder, A., et al. (2024). Terpyridyl-Imidazole Based Ligand Coordinated to Ln(Hexafluoroacetyl acetonate)3 Core: Synthesis, Structural Characterization, Luminescence Properties, and Thermosensing Behaviors in Solution and PMMA Film. Inorganic Chemistry. [Link]

  • Majumder, A., et al. (2023). Synthesis, characterization, luminescence properties and deciphering the role of a terpyridyl-imidazole based ligand in the dissimilar luminescence sensitization of ternary lanthanide(iii) tris-(β-diketonate) complexes. Dalton Transactions. [Link]

  • Majumder, A., et al. (2023). Synthesis, characterization, luminescence properties and deciphering the role of a terpyridyl-imidazole based ligand in the dissimilar luminescence sensitization of ternary lanthanide(III) tris-(β-diketonate) complexes. ResearchGate. [Link]

  • Chek, D., et al. (2022). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. Nanotheranostics, 6(2), 184-194. [Link]

  • Fun, H. K., et al. (n.d.). Hydrothermal synthesis and crystal structure of a new lanthanum(III) coordination polymer with fumaric acid. Acta Crystallographica Section E. [Link]

  • Majumder, A., et al. (2024). Terpyridyl-Imidazole Based Ligand Coordinated to Ln(Hexafluoroacetyl acetonate)3 Core: Synthesis, Structural Characterization, Luminescence Properties, and Thermosensing Behaviors in Solution and PMMA Film. Inorganic Chemistry. [Link]

  • da Silva, A. F., et al. (2025). Coordination complexes of lanthanide(III) derived from 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2'-bipyridine (bpy): Spectroscopic analysis and cytotoxic evaluation. Journal of Inorganic Biochemistry, 272, 112985. [Link]

  • Wang, R., et al. (2007). Low pH hydrothermal synthesis and properties of lanthanide-organic frameworks with (4(10),6(5))(4(9),6(6)) topology constructed from Ln-Hbptc building blocks. Inorganic Chemistry, 46(25), 10583-10585. [Link]

  • An, T., et al. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. Materials, 11(6), 1015. [Link]

  • Slyudkin, O. Y., et al. (2017). Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. RSC Advances. [Link]

  • Li, Y-Z., et al. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry. [Link]

  • Vinogradova, E. A., et al. (2023). Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker. Polymers, 15(15), 3217. [Link]

  • Kaewpijit, J., et al. (2024). Base-Directed Formation of Isostructural Lanthanide–Sulfate–Glutarate Coordination Polymers with Photoluminescence. ACS Omega. [Link]

  • Wang, D., et al. (2022). A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response. Molecules, 27(24), 8740. [Link]

  • Triay, D. A., et al. (2007). The Effect of Hydrothermal and Non-Hydrothermal Synthesis on the Formation of Holmium(III) Succinate Hydrate Frameworks. European Journal of Inorganic Chemistry. [Link]

  • Turta, C., et al. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 26(22), 6942. [Link]

  • Hadjikakou, S. K., et al. (2010). Hydrothermal synthesis of a 2-(2-pyridyl)imidazole derivative and its copper(II) and zinc(II) complexes. ResearchGate. [Link]

  • Turta, C., et al. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole-Biphenyl-Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 26(22), 6942. [Link]

  • El-Sayed, B. A., et al. (2020). Synthesis and characterization of lanthanide complexes as potential therapeutic agents. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, a key building block in the development of functional materials and pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction

The synthesis of this compound, a trisubstituted imidazole, is most commonly achieved through a variation of the Debus-Radziszewski reaction. This multicomponent reaction offers an efficient route to construct the imidazole core from readily available precursors.[1][2] In the case of our target molecule, a particularly elegant and atom-economical approach involves a one-pot reaction using 4-pyridinecarboxaldehyde and a source of ammonia, typically ammonium acetate.[3] In this process, 4-pyridinecarboxaldehyde serves as the precursor to all three pyridyl-substituted positions of the final product.

While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides in-depth technical assistance to help you overcome these hurdles and achieve a successful synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the intricate mechanism of the reaction itself.

  • Reagent Quality:

    • 4-Pyridinecarboxaldehyde: This starting material can be susceptible to oxidation to isonicotinic acid upon prolonged exposure to air. The presence of this impurity can significantly hinder the reaction. It is advisable to use freshly opened or purified 4-pyridinecarboxaldehyde.

    • Ammonium Acetate: Ammonium acetate is hygroscopic and can absorb moisture from the atmosphere, which can affect the reaction equilibrium. Ensure you are using a dry, high-purity grade of ammonium acetate.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to proceed at an appreciable rate. A common protocol suggests heating at 120°C (393 K).[3] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures might lead to decomposition of the starting material or product.

    • Reaction Time: A reaction time of around 3 hours is generally recommended.[3] Shorter reaction times may not allow for complete conversion, while excessively long times could lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

    • Solvent: While some protocols for similar trisubstituted imidazoles are performed neat (solvent-free), using a high-boiling point solvent like glacial acetic acid or ethanol can be beneficial.[4][5] The solvent can improve the solubility of the reactants and facilitate a more homogeneous reaction mixture.

  • Stoichiometry:

    • An excess of ammonium acetate is crucial as it serves as both the ammonia source and a catalyst. A significant excess (e.g., a 5.5-fold molar excess relative to the aldehyde) is often used to drive the reaction forward.[3]

Experimental Protocol for Yield Improvement:

  • Reagent Preparation:

    • If the purity of 4-pyridinecarboxaldehyde is questionable, it can be purified by distillation under reduced pressure.

    • Dry the ammonium acetate in a vacuum oven at a moderate temperature before use.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pyridinecarboxaldehyde and a significant molar excess of ammonium acetate.

  • Reaction Execution:

    • Heat the reaction mixture to 120°C with vigorous stirring for 3 hours.

    • Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of dichloromethane and methanol).

  • Work-up:

    • After cooling, the reaction mixture will solidify. Add water to the flask and break up the solid.

    • Filter the precipitate and wash it thoroughly with water.

    • Further wash the solid with a dilute solution of sodium hydroxide (e.g., 5% w/v) to remove any acidic impurities.[3]

    • Finally, wash with water again until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to obtain the pure this compound.[3]

Issue 2: Presence of Significant Impurities After Reaction

Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities, and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge in the Debus-Radziszewski synthesis. Understanding the potential side reactions is key to mitigating them.

  • Potential Side Products:

    • Unreacted 4-Pyridinecarboxaldehyde: If the reaction is incomplete, you will have residual starting material.

    • Isonicotinic Acid: As mentioned, this can be present as an impurity in the starting material or form via oxidation during the reaction.

    • Intermediates: The reaction proceeds through several intermediates, and if the reaction stalls, these may be present in the final mixture.

    • Polymeric Materials: Aldehydes can undergo self-condensation or polymerization under certain conditions, leading to intractable tars.

  • Strategies to Minimize Impurity Formation:

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of 4-pyridinecarboxaldehyde.

    • Controlled Heating: Ensure uniform and controlled heating of the reaction mixture to avoid localized overheating, which can promote side reactions.

    • Optimal Stoichiometry: Using the correct excess of ammonium acetate is crucial for driving the reaction to completion and minimizing the presence of unreacted starting materials and intermediates.

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm having trouble isolating a pure product. The crude material is a dark, sticky solid, and recrystallization is not effective. What should I do?

Answer:

Purification of this compound can be challenging due to its polarity and potential for co-precipitation with impurities.

  • Initial Work-up is Crucial:

    • The initial washing steps with water and dilute base are critical for removing a significant portion of the impurities. Ensure these washes are performed thoroughly.

  • Recrystallization Optimization:

    • Ethanol is a good solvent for recrystallization.[3] However, if the product is still impure, you may need to try other solvent systems or a combination of solvents.

    • If the product is highly colored, you can try treating the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce your yield.

  • Column Chromatography:

    • If recrystallization fails, column chromatography is a viable alternative.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: Due to the polar nature of the product, a polar eluent system will be required. A good starting point is a gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration). The optimal eluent system should be determined by TLC analysis of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the one-pot synthesis of this compound from 4-pyridinecarboxaldehyde?

A1: The one-pot synthesis is a variation of the Debus-Radziszewski reaction. While the exact mechanism for the in-situ formation of the 1,2-dicarbonyl intermediate from the aldehyde is not definitively established in the literature for this specific reaction, a plausible pathway involves the following steps:

  • Formation of a diimine from the aldehyde: Two molecules of 4-pyridinecarboxaldehyde could potentially condense with two molecules of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Oxidative Coupling: It is hypothesized that an oxidative coupling of two molecules of the aldehyde or a related intermediate occurs to form the necessary 1,2-dicarbonyl compound, 1,2-di(pyridin-4-yl)ethane-1,2-dione. This oxidation could be facilitated by air or other species present in the reaction mixture at elevated temperatures.

  • Condensation to form the imidazole ring: The in-situ formed 1,2-dicarbonyl then reacts with another molecule of 4-pyridinecarboxaldehyde and ammonia in the classical Debus-Radziszewski pathway to form the final imidazole product.

Q2: Are there any alternative synthetic routes to this compound?

A2: Yes, alternative multi-step syntheses have been reported. These typically involve the pre-synthesis of an imidazole precursor followed by coupling with pyridine derivatives.[2] Metal-catalyzed cross-coupling reactions can also be employed to construct the tripyridine framework.[2] However, the one-pot synthesis from 4-pyridinecarboxaldehyde is generally preferred due to its simplicity and atom economy.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the crude and purified product. A single spot in multiple eluent systems is a good indicator of purity.

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a powerful tool for structural confirmation. The spectrum of the title compound in DMSO-d₆ should show characteristic signals for the pyridine and imidazole protons.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected [M+H]⁺ ion should be observed.[3]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with solvents and heating the reaction mixture.

  • Handling Reagents: 4-pyridinecarboxaldehyde can be irritating. Avoid inhalation and contact with skin and eyes. Ammonium acetate and sodium hydroxide are also irritants. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reactants 4-Pyridinecarboxaldehyde, Ammonium AcetateReadily available and provides an atom-economical route.
Molar Ratio 1 : 5.5 (Aldehyde : Ammonium Acetate)A large excess of ammonium acetate drives the reaction to completion.[3]
Temperature 120 °C (393 K)Sufficient to overcome the activation energy without causing significant decomposition.[3]
Reaction Time 3 hoursGenerally sufficient for complete reaction, but should be monitored by TLC.[3]
Solvent Neat (solvent-free) or Glacial Acetic AcidNeat conditions are simpler, while a solvent can improve homogeneity.
Work-up Water and 5% NaOH washRemoves unreacted ammonium acetate and acidic impurities.[3]
Purification Recrystallization from EthanolEffective for obtaining a pure, crystalline product.[3]
Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the literature procedure reported by G. A. Molander et al.[3]

Materials:

  • 4-Pyridinecarboxaldehyde (2.0 g, 0.018 mol)

  • Ammonium acetate (8.0 g, 0.1 mol)

  • Deionized water

  • 5% (w/v) Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • Combine 4-pyridinecarboxaldehyde and ammonium acetate in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture in an oil bath at 120°C with stirring for 3 hours.

  • Allow the reaction mixture to cool to room temperature, at which point it will solidify.

  • Add approximately 20 mL of deionized water to the flask and break up the solid with a spatula.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Transfer the solid to a beaker and slurry it with 20 mL of 5% sodium hydroxide solution for 15 minutes.

  • Filter the solid again and wash with deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Characterization Data
  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.70 (t, 4H), 8.54 (s, 2H), 8.02 (s, 2H), 7.53 (s, 4H).[3]

  • Mass Spectrometry (MS): m/z = 299.1 [M+H]⁺ (calculated for C₁₈H₁₃N₅: 299.3).[3]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates In-situ Formation & Condensation cluster_product Product R1 3 x 4-Pyridinecarboxaldehyde I1 Oxidative Coupling of Aldehyde R1->I1 Hypothesized R2 Ammonium Acetate (NH₃ source) I3 Diimine Intermediate R2->I3 I2 1,2-Di(pyridin-4-yl)ethane-1,2-dione I1->I2 I2->I3 + NH₃ + 4-Pyridinecarboxaldehyde P1 This compound I3->P1 Cyclization & Aromatization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (4-Pyridinecarboxaldehyde & NH₄OAc) B 2. Heat at 120°C for 3h A->B C 3. Cool and Solidify B->C D 4. Aqueous Work-up (H₂O & NaOH wash) C->D E 5. Filter and Dry Crude Product D->E F 6. Recrystallize from Ethanol E->F G 7. Pure Product (Characterize: NMR, MS, MP) F->G

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product? CheckReagents Check Reagent Quality (Fresh Aldehyde, Dry NH₄OAc?) Start->CheckReagents Yes CheckConditions Verify Reaction Conditions (Temp: 120°C, Time: 3h?) CheckReagents->CheckConditions ImproveWorkup Improve Work-up (Thorough washing?) CheckConditions->ImproveWorkup OptimizePurification Optimize Purification (Recrystallization or Chromatography?) ImproveWorkup->OptimizePurification Success Successful Synthesis OptimizePurification->Success

Caption: Decision tree for troubleshooting common issues.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496.
  • Molander, G. A., & Pérez-Goyes, V. N. (2009). 2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2329. [Link]

  • Kidwai, M., & Mothsra, P. (2006). A facile one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted-1H-imidazoles. Journal of Heterocyclic Chemistry, 43(6), 1739-1741.
  • Sonar, J., & Pawar, R. (2014). Lactic acid: a biodegradable and efficient catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. RSC Advances, 4(100), 57291-57295.

Sources

Optimizing crystal growth for 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 444-ITPY-OPT Subject: Optimization of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim) Crystal Growth Assigned Specialist: Senior Application Scientist, Crystallography Division Status: Open

Executive Summary & Mechanism

User Query: "I am struggling to obtain single crystals of Metal-Htpim complexes. I either get amorphous powder or clear solutions. How do I control the phase?"

Technical Insight: The ligand this compound (hereafter Htpim ) is a multidentate N-donor ligand. Unlike simple carboxylate linkers, Htpim possesses a "chameleon" character due to its central imidazole ring. Its coordination mode is strictly governed by the protonation state of the imidazole nitrogen (


).
  • Acidic Conditions (pH < 4): The imidazole is protonated (

    
    ). The pyridine nitrogens coordinate, but the imidazole acts as a counter-cation or terminal group, often leading to low-dimensional chains or discrete complexes.
    
  • Neutral Conditions: The ligand acts as a neutral donor (

    
    ), coordinating via pyridine nitrogens.
    
  • Basic Conditions: The imidazole deprotonates (

    
    ), allowing the imidazole nitrogen to coordinate directly to metal centers, often forming high-nuclearity clusters (e.g., 
    
    
    
    clusters) and 3D porous frameworks.

Your failure mode likely stems from a lack of pH control or solubility mismatch between the rigid aromatic backbone and your solvent system.

Core Protocol: Solvothermal Synthesis

Standard Operating Procedure (SOP-802)

This protocol is designed for Zn(II), Cd(II), and Cu(II) complexes.

Reagents
  • Ligand: Htpim (High purity >98%)

  • Metal Salt:

    
     or 
    
    
    
    (Nitrates preferred for solubility).
  • Solvent System: DMF/Ethanol/Water or DMA/Water.

  • Modulator:

    
     (Acidic) or 
    
    
    
    (Basic).
Step-by-Step Workflow
  • Pre-Dissolution (Critical):

    • Dissolve 0.1 mmol Htpim in 4 mL DMF (or DMA).

    • Note: If the solution is cloudy, sonicate for 10 mins. If still cloudy, add 2 drops of dilute

      
      . Htpim is hydrophobic; protonation aids solubility.
      
  • Metal Addition:

    • Dissolve 0.1 mmol Metal Nitrate in 2 mL

      
      .
      
    • Layer the metal solution over the ligand solution OR mix thoroughly depending on the target phase.

  • Modulation:

    • For 3D Frameworks (Anionic Linker): Add 10-20

      
       of Triethylamine (
      
      
      
      ) to deprotonate the imidazole.
    • For 1D/2D Chains (Neutral/Cationic Linker): Add 1-2 drops of 1M

      
      .
      
  • Thermal Treatment:

    • Seal in a 15 mL Teflon-lined autoclave.

    • Heat to 120–160°C for 72 hours.

    • Cooling Rate: 5°C/hour (Slow cooling is essential to prevent microcrystalline powder).

Troubleshooting & Diagnostics (FAQ)

Symptom A: "I only get amorphous powder immediately upon mixing."

Root Cause: Nucleation is too fast (supersaturation spike). Corrective Action:

  • Introduce a Modulator: Add a monocarboxylic acid (e.g., Benzoic acid or Acetic acid). This competes with the Htpim for metal sites, slowing down the assembly process.

  • Solvent Diffusion: Instead of direct mixing, use an H-tube or layering method. Place the ligand in DMF (bottom) and metal in MeOH (top) with a buffer layer of 1:1 DMF/MeOH.

Symptom B: "The solution remains clear after heating (No reaction)."

Root Cause: Complex solubility is too high or pH is too low (preventing deprotonation/coordination). Corrective Action:

  • Increase Concentration: Double the precursor concentration.

  • Raise pH: If the solution is acidic (

    
    ), the pyridine nitrogens may be protonated (
    
    
    
    ), blocking coordination. Add dilute NaOH or
    
    
    to reach pH 6–7.
Symptom C: "Crystals are too small for X-ray diffraction."

Root Cause: High nucleation density. Corrective Action:

  • Lower Temperature: Reduce synthesis temperature by 20°C.

  • Dilution: Reduce concentration by 50% and extend reaction time to 5 days.

Data Summary: pH Impact on Topology
pH ConditionLigand StateTypical TopologyCoordination Mode
Acidic (< 4)

(Cationic)
0D Discrete / 1D Chain

-Npy,Npy (Imidazole acts as H-bond donor)
Neutral (5-7)

(Neutral)
2D Sheets / Interpenetrated

-Npy,Npy,Npy
Basic (> 8)

(Anionic)
3D Rigid Framework

or

(Imidazole N binds to Metal)

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the crystal growth based on the protonation state of the imidazole ring.

Htpim_Optimization Start Start: Htpim + Metal Salt Solubility_Check Check Solubility in DMF/DMA Start->Solubility_Check Cloudy Cloudy/Precipitate Solubility_Check->Cloudy Insoluble Clear Clear Solution Solubility_Check->Clear Soluble Acid_Add Add HNO3 (Protonate) Cloudy->Acid_Add Improve Solubility Heat Solvothermal (120-160°C) Clear->Heat Acid_Add->Clear Result_Check Analyze Product Heat->Result_Check Powder Amorphous Powder Result_Check->Powder Fast Nucleation No_Solid Clear Solution (No Solid) Result_Check->No_Solid High Solubility/Low pH Crystals Single Crystals Result_Check->Crystals Optimal Modulator Retard Nucleation Powder->Modulator Add Benzoic Acid/Lower Temp Base_Add Trigger Assembly No_Solid->Base_Add Add Et3N (Deprotonate) Modulator->Heat Base_Add->Heat

Caption: Decision matrix for Htpim solvothermal synthesis. Red nodes indicate failure states requiring chemical modulation (dashed lines).

Advanced Mechanism: The "Switchable" Ligand

Understanding the coordination modes is vital for structural prediction. The Htpim ligand offers three distinct nitrogen donors.

Coordination_Modes cluster_Acid Acidic/Neutral cluster_Base Basic Conditions Ligand Htpim Ligand N_Py Pyridine N-Coordination Ligand->N_Py Standard N_Im Imidazole N-Coordination (Anionic Linker) Ligand->N_Im Deprotonation (-H+) H_Bond Imidazole N-H...O (Hydrogen Bonding) N_Py->H_Bond Supramolecular Assembly Cluster Multi-nuclear Clusters (e.g. Cu4) N_Im->Cluster High Connectivity

Caption: Divergent coordination pathways. Acidic conditions favor supramolecular networks; basic conditions favor rigid coordination frameworks.

References

  • Smolecule. (2023).[1] Synthesis and Properties of this compound. Smolecule Compound Database. Link

  • ResearchGate. (2025). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand.[2] ResearchGate.[3] Link

  • PubChem. (2025).[4] this compound Compound Summary. National Institutes of Health (NIH). Link

  • MDPI. (2021). Solvothermal Synthesis of Novel Metal-Organic Frameworks: High Temperature and Electrochemical Behaviour. MDPI Materials. Link

  • Ossila. (2025).[2][5][6] MOF Synthesis: Solvothermal and Hydrothermal Methods Guide.[7] Ossila Technical Resources. Link

Sources

Technical Support Center: Purification of Crude 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound, a tripodal nitrogen-rich ligand, is of significant interest in the fields of coordination chemistry, materials science, and catalysis.[1] Its synthesis, typically through a condensation reaction, can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. The presence of multiple basic pyridine rings and the polar imidazole core imparts specific solubility and chromatographic behavior that can make purification challenging. This guide provides a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often stem from the starting materials and side reactions. These can include:

  • Unreacted 4-pyridinecarboxaldehyde: A common starting material in the synthesis.

  • Unreacted 1,2-di(pyridin-4-yl)ethane-1,2-dione (or its precursor): The diketone used in the condensation.

  • Ammonium acetate: Often used as the nitrogen source for the imidazole ring.

  • Side-products from polymerization or incomplete cyclization.

  • Residual solvents from the reaction and initial work-up, such as glacial acetic acid or ethanol.[2][3]

Q2: My crude product is a dark, oily residue. How should I proceed?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary purification step. Trituration with a suitable solvent in which the desired product is sparingly soluble but the impurities are soluble can be effective. For instance, washing the crude solid with a non-polar solvent like diethyl ether or a moderately polar solvent like cold ethyl acetate can help remove some of the more soluble impurities.

Q3: I am observing significant streaking of my compound on a silica gel TLC plate. What is the cause and how can I fix it?

A3: Streaking of basic compounds like this compound on silica gel is a common issue. This is due to the acidic nature of the silica surface, which can lead to strong, non-ideal interactions with the basic pyridine nitrogens. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (NEt3) or a few drops of aqueous ammonia in the mobile phase will neutralize the acidic sites on the silica gel and result in more defined spots.

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Yes, recrystallization can be a very effective method for purifying this compound, particularly for removing less polar impurities and achieving high crystalline purity.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: Can I use column chromatography for purification?

A5: Column chromatography is a powerful technique for separating the desired product from closely related impurities.[5] Due to the polar nature of the target molecule, a polar stationary phase like silica gel is commonly used. However, as mentioned in Q3, modifications to the mobile phase are often necessary to achieve good separation and prevent streaking. For highly polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be effective alternatives.

Troubleshooting Guide

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Problem: Low Purity After Initial Work-up

Potential Cause: Incomplete removal of starting materials and soluble byproducts.

Suggested Solution: A thorough washing of the crude solid is the first line of defense.

Protocol 1: Crude Product Washing

  • Transfer the crude solid to a flask.

  • Add a suitable solvent in which the desired product has low solubility at room temperature (e.g., diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Stir the suspension vigorously for 15-30 minutes.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of the same cold solvent.

  • Dry the solid under vacuum.

Problem: Difficulty in Finding a Suitable Recrystallization Solvent

Potential Cause: The compound may have very high or very low solubility in common solvents, or it may "oil out" instead of crystallizing.

Suggested Solution: A systematic approach to solvent screening is necessary.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Methanol or EthanolThe compound is likely to have good solubility in hot alcohols and lower solubility when cold.[2][6]
AcetonitrileA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Water (acidified)Given that single crystals can be grown from an acidic aqueous solution, this is a promising option.[7][8]
Dimethylformamide (DMF) / WaterFor compounds with low solubility, dissolving in a small amount of hot DMF and then adding water as an anti-solvent can induce crystallization.
Dichloromethane / HexaneA mixed solvent system where the compound is dissolved in a minimal amount of hot dichloromethane, followed by the addition of hexane as an anti-solvent until turbidity is observed.

Protocol 2: Recrystallization from an Acidic Aqueous Solution

This protocol is adapted from a method for growing single crystals and may need optimization for bulk purification.[7][8]

  • Dissolve the crude this compound in a minimal amount of hot deionized water containing a few drops of dilute hydrochloric acid (e.g., 1 M HCl) to aid dissolution.

  • Once fully dissolved, filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath can help induce crystallization.[9]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a small amount of a cold organic solvent in which the product is insoluble (e.g., diethyl ether) to aid in drying.

  • Dry the purified crystals under vacuum.

Problem: Poor Separation or Streaking in Column Chromatography

Potential Cause: Strong interaction of the basic compound with the acidic silica gel stationary phase.

Suggested Solution: Use of a modified mobile phase or an alternative stationary phase.

Diagram 1: Decision Workflow for Column Chromatography

Caption: A decision workflow for optimizing column chromatography.

Protocol 3: Silica Gel Column Chromatography with a Basic Modifier

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol or dichloromethane). If the solubility is low, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start with a moderately polar mobile phase, for example, ethyl acetate/hexanes (e.g., 1:1), containing 1% triethylamine.

  • Gradually increase the polarity of the eluent by increasing the proportion of a more polar solvent, such as methanol in dichloromethane (e.g., a gradient of 0% to 10% methanol in dichloromethane with 1% triethylamine).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Gradient Elution for Column Chromatography

StepDichloromethane (%)Methanol (%)Triethylamine (%)Purpose
110001Elute non-polar impurities
29821Elute less polar impurities
39551Elute the desired product
490101Elute more polar impurities

Note: This is a general guideline. The optimal gradient should be determined based on preliminary TLC analysis.

Final Purity Assessment

After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

References

  • Wang, S.-T., Che, G.-B., Liu, C.-B., Wang, X., & Liu, L. (2012). 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o130. Retrieved from [Link]

  • IUCr Journals. (2012). 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143. Retrieved from [Link]

  • Bagwan, S. M., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN J. Chem., 15(3), 1861-1866. Retrieved from [Link]

  • Shaikh, A. A., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Modern Trends in Science and Technology, 9(9), 123-130. Retrieved from [Link]

Sources

Solving solubility issues of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this versatile but sparingly soluble compound. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is structured to provide immediate, actionable solutions to problems encountered during the synthesis and purification of this compound.

Q1: My product is precipitating prematurely from the reaction mixture. What steps can I take to keep it in solution?

A1: Premature precipitation of this compound is a common issue stemming from its high degree of planarity and intermolecular hydrogen bonding, which contribute to strong crystal lattice energy. The presence of three pyridine rings and an imidazole core creates a rigid, flat structure prone to stacking and crystallization, especially in less polar solvents.

Immediate Corrective Actions:

  • Solvent System Modification: The polarity of your solvent system is critical.[1] If you are using a non-polar or moderately polar solvent, consider the addition of a more polar co-solvent. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAC).[2][3] These solvents are effective at disrupting the intermolecular forces that lead to precipitation. Start by adding the co-solvent in a small percentage (e.g., 10% v/v) and gradually increase the concentration until the product remains in solution.[1]

  • Temperature Control: The solubility of most organic compounds increases with temperature.[4] Maintaining a higher reaction temperature, within the stability limits of your reactants and product, can prevent premature precipitation. Ensure your reaction is heated consistently and that there are no cold spots in your reaction vessel.

  • pH Adjustment: The basicity of the pyridine and imidazole moieties means that the solubility of your compound can be significantly influenced by pH.[5] The pyridine nitrogen atoms can be protonated in acidic conditions, increasing the compound's polarity and, consequently, its solubility in polar solvents.[5][6] If your reaction conditions are neutral or basic, a slight acidification of the reaction mixture might be beneficial. However, be cautious as this can also affect the reactivity of your starting materials.

Experimental Protocol: Co-solvent Screening for Solubility Enhancement

  • Preparation: In several small vials, place a small, equal amount of your crude, precipitated product.

  • Solvent Addition: To each vial, add a different primary reaction solvent you are considering.

  • Co-solvent Titration: To the vials where the product remains insoluble, add a co-solvent (e.g., DMSO, DMF) dropwise while stirring or vortexing.

  • Observation: Note the approximate solvent/co-solvent ratio required to achieve complete dissolution at room temperature and at your intended reaction temperature.

  • Selection: Choose the solvent system that provides the best solubility with the minimum amount of co-solvent to avoid potential complications in downstream processing.[1]

Q2: I am struggling to purify my compound using column chromatography due to its poor solubility in common organic solvents. What are my options?

A2: The low solubility of this compound in many standard chromatography solvents like ethyl acetate/hexane mixtures can indeed make purification challenging.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds.[7] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[4]

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Common solvents to test for this compound include ethanol, methanol, acetonitrile, or mixtures containing DMF or DMSO.

    • Mixed-Solvent Systems: If a single suitable solvent cannot be found, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.[9] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated until clear and allowed to cool slowly.

  • Acid-Base Extraction: This technique leverages the basic nature of the imidazole and pyridine nitrogens.[10]

    • Dissolve the crude product in a water-immiscible organic solvent, possibly with the aid of a co-solvent.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The protonated compound will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., 1 M NaOH) to precipitate the purified product.

    • Collect the precipitate by filtration.

  • Solvothermal Recrystallization: This method, often used in the synthesis of metal-organic frameworks (MOFs) involving this ligand, involves heating the compound in a sealed vessel with a solvent at a temperature above the solvent's boiling point.[11] This can lead to the formation of high-quality crystals.

Workflow for Purification Strategy Selection

G start Crude Product solubility_test Solubility Testing in Common Solvents start->solubility_test soluble Soluble in a suitable solvent? solubility_test->soluble column Proceed with Column Chromatography soluble->column Yes insoluble Poorly Soluble soluble->insoluble No end Pure Product column->end recrystallization_test Recrystallization Feasibility Test insoluble->recrystallization_test recrystallization_works Recrystallization Successful? recrystallization_test->recrystallization_works recrystallize Perform Recrystallization recrystallization_works->recrystallize Yes acid_base_extraction Consider Acid-Base Extraction recrystallization_works->acid_base_extraction No recrystallize->end acid_base_extraction->end

Caption: Purification strategy workflow.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the properties and handling of this compound.

Q3: What are the best general-purpose solvents for dissolving this compound?

A3: Due to its chemical structure, this compound exhibits limited solubility in many common laboratory solvents.

Solubility Profile:

SolventPolaritySolubilityNotes
WaterHighVery LowSolubility can be increased at acidic pH due to protonation of the nitrogen atoms.[5]
Ethanol/MethanolHighLow to ModerateOften requires heating to dissolve appreciable amounts.[12]
Dichloromethane (DCM)ModerateVery LowGenerally not a good solvent for this compound.
Tetrahydrofuran (THF)ModerateVery LowSimilar to DCM, not very effective.
TolueneLowVery LowThe aromatic nature may offer some interaction, but generally poor solubility.
Dimethylformamide (DMF)High (Aprotic)GoodA common solvent for reactions and for preparing concentrated solutions.[13]
Dimethyl Sulfoxide (DMSO)High (Aprotic)GoodAnother excellent solvent, particularly for creating stock solutions.[13]

For routine handling and preparation of stock solutions, DMF and DMSO are the recommended solvents .[13] When preparing solutions for biological assays, it is common to make a concentrated stock in DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is low enough not to affect the experiment.[13]

Q4: How does pH impact the solubility of this compound, and how can I use this to my advantage?

A4: The pH of the solution has a profound effect on the solubility of this compound due to the presence of multiple basic nitrogen atoms in the pyridine and imidazole rings.

Mechanism of pH-Dependent Solubility:

  • At Neutral or Basic pH: The molecule is in its neutral form. The strong intermolecular forces, including hydrogen bonding between the imidazole N-H and pyridine nitrogens of adjacent molecules, lead to high crystal lattice energy and low aqueous solubility.

  • At Acidic pH: The lone pairs on the pyridine and imidazole nitrogen atoms can accept protons (H+).[5] This protonation leads to the formation of a cationic species. The resulting charge and the associated counter-ions disrupt the crystal packing and increase the polarity of the molecule, significantly enhancing its solubility in polar solvents like water.[14]

Practical Applications:

  • Purification: As detailed in the acid-base extraction protocol, this pH-dependent solubility can be exploited to separate the compound from non-basic impurities.[10]

  • Formulation: For applications requiring an aqueous solution, such as in certain biological assays, dissolving the compound in a slightly acidic buffer can be an effective strategy.[5]

Impact of pH on Solubility

G cluster_neutral_basic Neutral/Basic pH cluster_acidic Acidic pH neutral_mol Neutral Molecule (Low Solubility) protonated_mol Protonated Molecule (High Solubility) neutral_mol->protonated_mol  + H+ protonated_mol->neutral_mol  - H+

Sources

Minimizing defects in MOFs based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Htpim-MOF Technical Support Center .

As a Senior Application Scientist specializing in nitrogen-donor ligand frameworks, I have structured this guide to address the specific challenges associated with 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (abbreviated here as Htpim ).

This ligand is unique because it combines a central imidazole ring with three pyridine arms. Its "switchable" protonation state is both its greatest feature and the primary source of experimental defects. This guide moves beyond generic MOF advice to target the specific coordination chemistry of Htpim.

Part 1: The Htpim Ligand & Defect Mechanisms

Before troubleshooting, you must understand why defects occur in this system.

The "Switchable" Ligand Problem: The Htpim ligand (


) has two distinct types of nitrogen donors:
  • Pyridine Nitrogens (3x): Neutral, always available for coordination.

  • Imidazole Nitrogen (1x): Can be neutral ($ -NH

    
     -N^- $).
    

The Defect Origin: Most "defects" in Htpim MOFs are actually phase impurities caused by uncontrolled pH.

  • Low pH (Acidic): The imidazole remains protonated (

    
     or 
    
    
    
    ). This often leads to 1D chains or discrete complexes (e.g., Complexes 2 and 3 in literature).
  • High pH (Basic): The imidazole deprotonates (

    
    ). This facilitates higher-dimensionality frameworks (2D/3D) like Complex 1  or 4 .
    

If your pH drifts during synthesis, you will obtain a mixed-phase product (a "defective" bulk sample) containing both amorphous chains and crystalline frameworks.

Part 2: Troubleshooting Guide

Issue 1: "My product is amorphous or low-crystallinity powder."

Symptoms: XRD shows broad humps; no defined crystal facets under microscope.

Root Cause: Nucleation is too fast. The strong binding energy of the pyridine-metal bond causes rapid precipitation before the lattice can correct errors.

Solution: The "Solvent-Brake" Protocol You must slow down the reaction using a solvent system that solubilizes the ligand but retards coordination.

  • Switch Solvent System: Do not use pure Ethanol or Methanol. Use a DEF/Water or DMAc/Water mixture.

    • Why? Htpim is sparingly soluble in alcohols but soluble in amides (DMF/DMAc). Water acts as a "modulator" by competing for coordination sites and hydrogen bonding with the imidazole N-H.

  • Temperature Ramp: Instead of placing the autoclave directly into a

    
     oven, program a ramp:
    
    • 
       over 2 hours.
      
    • Hold at

      
       for 4 hours (Pre-nucleation).
      
    • Ramp to

      
       over 2 hours.
      
    • Hold for 72 hours.

    • Cool down rate:

      
      /hour (Critical for defect healing).
      
Issue 2: "I am getting the wrong topology (1D Chain instead of 2D Network)."

Symptoms: Single Crystal XRD solves to a chain structure; Pore volume is near zero.

Root Cause: Incorrect Protonation State. You likely have too many protons in the system, forcing the ligand to adopt a "terminal" or "bridging-only-via-pyridines" mode.

Solution: The Nitric Acid Titration Unlike carboxylate MOFs where you add acid to slow growth, here you add


 to control the phase , but you must balance it carefully.
  • To target 2D/3D Frameworks (e.g., Cu-tpim): You need the deprotonated (

    
    ) or neutral form.
    
    • Action: Reduce the amount of

      
      . If the protocol calls for 
      
      
      
      mL of
      
      
      , reduce to
      
      
      mL or buffer with a weak base like 2,6-lutidine.
  • To target 1D Chains (e.g., Zn-Htpim): You need the protonated (

    
    ) form.
    
    • Action: Ensure pH is

      
      .
      
Issue 3: "The crystals turn opaque and collapse upon drying."

Symptoms: BET surface area is <50 m²/g despite crystal structure predicting >500 m²/g.

Root Cause: Capillary Stress. The Htpim frameworks often have large, flexible channels. Evaporating high-surface-tension solvents (Water/DMF) crushes the framework.

Solution: Solvent Exchange & Supercritical Activation

  • Wash: DMF

    
     Acetone (3x per day for 2 days).
    
  • Exchange: Acetone

    
     Dry Ethanol (3x per day for 1 day).
    
  • Activate: Use Supercritical

    
     drying. If SC-
    
    
    
    is unavailable, use Dichloromethane (DCM) exchange followed by vacuum drying at room temperature (not heated).

Part 3: Visualization of Optimization Logic

Workflow 1: Defect-Minimized Synthesis Pipeline

G Ligand Htpim Ligand (Powder) Solvent Solvent Choice (DMAc/H2O) Ligand->Solvent pH_Control pH Modulation (HNO3 Titration) Solvent->pH_Control Metal Metal Salt (Cu/Zn Nitrate) Metal->Solvent Low_pH Low pH (<3) Protonated Ligand pH_Control->Low_pH Add Acid High_pH High pH (>5) Deprotonated Ligand pH_Control->High_pH Reduce Acid Phase_1D Phase: 1D Chain (Defect-Prone) Low_pH->Phase_1D Phase_2D Phase: 2D/3D Framework (Target Porosity) High_pH->Phase_2D Activation Activation (SC-CO2) Phase_2D->Activation Careful Drying

Caption: Logic flow for selecting the correct phase and minimizing structural collapse. pH is the critical decision node.

Part 4: Frequently Asked Questions (FAQs)

Q1: I cannot dissolve the Htpim ligand completely in Methanol. Is this a defect? A: No, this is a property of the ligand. Htpim has poor solubility in alcohols.

  • Fix: Dissolve the ligand in DMF or DMAc first. Add the metal salt (dissolved in water/alcohol) dropwise to the ligand solution while stirring. This prevents immediate precipitation of amorphous solids.

Q2: Can I use Benzoic Acid as a modulator like in UiO-66? A: Generally, no .

  • Reason: Benzoic acid modulates carboxylate clusters. Htpim binds via nitrogen donors. Carboxylic acids will not compete effectively for the metal-pyridine bond in the same way.

  • Alternative: Use Nitric Acid (

    
    )  to modulate the protonation state, or use a monodentate competitor like Pyridine  (in very small amounts) if you need to slow down crystal growth, though this is rarely needed if the temperature ramp is correct.
    

Q3: How do I scale up from 20mg to 1g? A: Htpim MOFs are sensitive to thermal gradients.

  • Protocol: Do not simply use a larger jar. Use multiple 20mL vials (parallel synthesis) rather than one large 200mL vessel. Large vessels create convection currents that disturb crystallization, leading to more defects.

Part 5: Summary Data Tables

Table 1: Phase Selection by pH (Synthesis Conditions)
Target PhaseMetal SaltSolvent System (v/v)Modulator (

)
Ligand StateTopology
Complex 1

DMAc /

(1:1)
None / Trace

(Anionic)
2D Network
Complex 2


/ EtOH
Excess


(Neutral)
1D Chain
Complex 3


/ EtOH
Excess


(Neutral)
1D Chain
Complex 4

DMAc /

Moderate


(Anionic)
2D Framework

Note: Data derived from Zhang et al. (Ref 1). "Excess" implies pH < 2.0.

References

  • Zhang, Y.-H., et al. (2015).[1] "Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand." Inorganica Chimica Acta, 434, 230-236.

  • Du, M., et al. (2013). "Coordination polymers based on this compound: Synthesis, structure and properties." CrystEngComm.

  • Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal-Organic Frameworks." Chemical Reviews, 114(20), 10575–10612.

Sources

Technical Support Center: Phase Engineering for Tripyridine-Imidazole CPs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ONLINE Operator: Senior Application Scientist, Crystal Engineering Division Ticket Priority: High (Phase Purity Critical)

Welcome to the Phase Engineering Support Hub

You are likely here because your tripyridine-imidazole coordination polymer (CP) synthesis has yielded a mixed-phase powder, an amorphous glass, or a crystal structure that defies your predicted topology.

Tripyridine-imidazole ligands (e.g., 2,4,5-tri(4-pyridyl)imidazole, Htpim ) are notoriously flexible. Their rotational freedom allows them to adopt multiple conformations (syn/anti), making them susceptible to supramolecular isomerism . This guide treats your synthesis as a debuggable system.

Module 1: The Thermodynamics vs. Kinetics Battlefield

Symptom: “I obtained a kinetic product (metastable) instead of the thermodynamic framework, or a mixture of both.”

In CP synthesis, the kinetic product forms fastest (lower activation energy barrier), often relying on irreversible precipitation. The thermodynamic product is the most stable but requires reversible bond formation/breaking (error correction) to form.

Troubleshooting Ticket #001: Polymorphism & Kinetic Traps
Diagnostic QuestionIf YES, the Issue is...Corrective Action (The "Patch")
Is the product amorphous? Precipitation is too fast. The system hit the supersaturation limit before nuclei could order themselves.Decrease Concentration: Halve the metal/ligand concentration. Slow Down: Reduce heating ramp rate (e.g., 1°C/min).
Are there mixed crystal shapes? Competitive Nucleation. The energy landscape has two local minima close in energy.Thermal Annealing: Increase reaction time (e.g., from 24h to 72h) to allow the kinetic phase to redissolve and reorganize into the thermodynamic phase.
Is the yield high but purity low? Irreversible Binding. Metal-ligand bonds are too strong (e.g., Cu-N), preventing error correction.Add a Modulator: Add a monodentate competitor (e.g., acetic acid or pyridine) to slow down nucleation.
Workflow: Kinetic vs. Thermodynamic Control

PhaseControl Start Start Synthesis Temp Reaction Temperature Start->Temp Time Reaction Duration Temp->Time High Temp (>120°C) Kinetic Kinetic Product (Metastable, Fast) Temp->Kinetic Low Temp (<100°C) Time->Kinetic Short Time (<24h) Thermo Thermodynamic Product (Stable, Slow) Time->Thermo Long Time (>72h) (Annealing) Kinetic->Thermo Recrystallization (Error Correction)

Caption: Decision tree for targeting kinetic vs. thermodynamic phases based on thermal energy and duration.

Module 2: Solvothermal Solvent Engineering

Symptom: “My PXRD pattern doesn't match the simulated structure. The topology is wrong.”

Solvents in tripyridine-imidazole systems are not just media; they are templates . The Htpim ligand has three pyridyl arms and an imidazole core. Solvents interact with the imidazole N-H via hydrogen bonding, locking the ligand into specific geometries.

Troubleshooting Ticket #002: Solvation & Template Effects
  • The Mechanism: Solvents with different polarity and steric bulk induce different ligand conformations.

    • Polar Protic (Methanol/Water): Promotes hydrogen bonding with the imidazole N-H, often stabilizing 2D networks or hydrated phases.

    • Polar Aprotic (DMF/DMA): High boiling points allow thermodynamic control; bulky molecules can fill pores, preventing interpenetration.

Data: Solvent-Driven Topology Changes

Solvent SystemInteraction ModeResulting Topology (Typical)
H₂O / Ethanol Strong H-bonding donor/acceptor.2D Sheets (H-bonded layers). Water often bridges metal nodes.
DMF / DMA Bulky, high-boiling, weak H-bond acceptor.3D Porous Frameworks . Solvent acts as a guest, preventing collapse.
Acetonitrile Labile ligand, weak coordinator.1D Chains or Discrete Cages . Easily displaced by anions.

Expert Insight: If you cannot get a pure phase in a single solvent, use a mixed-solvent system (e.g., DMF:H₂O 1:1). The water aids solubility of the metal salt, while DMF solubilizes the organic linker and allows for higher temperatures [1].

Module 3: Ligand Conformation & Anion Control

Symptom: “The crystal structure shows the ligand is twisted differently than expected.”

The tripyridine-imidazole ligand can rotate its pyridyl rings. The "anti-anti" vs. "syn-anti" conformation determines if the CP extends into 1D, 2D, or 3D space.

Troubleshooting Ticket #003: Locking the Conformation
  • pH Adjustment (The Proton Switch):

    • Low pH (<4): The imidazole ring and pyridyl nitrogens may protonate. This blocks coordination sites, leading to discrete complexes or lower-dimensionality polymers.

    • Neutral/Basic: The ligand is deprotonated (tpim⁻), acting as a stronger, multi-dentate linker.

    • Action: Use dilute HNO₃ or Et₃N to strictly control pH.

  • Anion Templating:

    • Anions like NO₃⁻, ClO₄⁻, or SO₄²⁻ compete for coordination.

    • Nitrate (NO₃⁻): Often coordinates to the metal, terminating the chain or bridging nodes.

    • Perchlorate (ClO₄⁻): Non-coordinating; usually acts as a counter-ion in the pores, encouraging cationic frameworks.

Pathway: Ligand Conformation Logic

LigandLogic Ligand Htpim Ligand (Flexible) Condition1 Acidic pH / Protonation Ligand->Condition1 Condition2 Neutral pH / Deprotonation Ligand->Condition2 Result1 Monodentate/Bidentate (Low Dimensionality) Condition1->Result1 H-bonding blocks N-sites Result2 Tridentate/Tetradentate (High Dimensionality) Condition2->Result2 Full coordination availability Anion Anion Selection Anion->Result1 Coordinating (NO3-) Anion->Result2 Non-Coordinating (ClO4-)

Caption: Impact of pH and Anion selection on ligand binding modes and final CP dimensionality.

Standard Operating Procedure (SOP): Optimized Solvothermal Synthesis

Objective: Synthesize phase-pure [Zn(Htpim)₂(NO₃)₂]·Solvent.

Reagents:

  • Zn(NO₃)₂·6H₂O (High Purity)

  • 2,4,5-tri(4-pyridyl)imidazole (Htpim)[1]

  • Solvents: DMF, Ethanol, H₂O

  • Modulator: 1M HNO₃ (optional)

Protocol:

  • Dissolution (The Pre-Step):

    • Dissolve 0.1 mmol Htpim in 5 mL DMF. Sonicate until clear.

    • Dissolve 0.1 mmol Zn(NO₃)₂ in 3 mL H₂O/Ethanol (1:1).

    • Why? Pre-dissolving prevents heterogeneous nucleation on undissolved powder.

  • Mixing & Modulation:

    • Layer the metal solution over the ligand solution (or mix if using solvothermal bomb).

    • Critical: Add 2 drops of 1M HNO₃. This slows deprotonation, slowing crystal growth (improving quality) [2].

  • Thermal Treatment:

    • Seal in a Teflon-lined autoclave.

    • Ramp Up: 2 hours to 120°C.

    • Hold: 72 hours (Thermodynamic control).

    • Cool Down: 5°C/hour to Room Temp.

    • Why? Slow cooling prevents the "crash out" of amorphous kinetic phases.

  • Validation (Quality Control):

    • Wash crystals with DMF, then Ethanol.

    • PXRD: Compare experimental pattern with calculated pattern from single-crystal data.

    • TGA: Verify solvent content (weight loss <150°C) vs. framework decomposition (>300°C).

Frequently Asked Questions (FAQ)

Q: My crystals are opaque and crack upon drying. Why? A: This is "desolvation stress." Your CP relies on solvent molecules to hold the pores open. When they evaporate, the framework collapses (amorphous phase).

  • Fix: Perform Supercritical CO₂ drying or solvent exchange with a lower surface tension solvent (e.g., pentane) before drying.

Q: I see two distinct crystal colors in the same batch. A: You have concomitant polymorphism. One phase might be the metal-oxide impurity or a different coordination mode.

  • Fix: Use Density Separation (floatation in CH₂Br₂) to separate phases for analysis, then adjust temperature to favor the desired one.

Q: Can I use this for drug delivery? A: Yes, but check toxicity. Imidazole and pyridine linkers are generally biologically active. Ensure the metal node (e.g., Zn, Fe) is biocompatible. Phase purity is critical here because different polymorphs have different solubility rates (dissolution profiles) [3].

References
  • Liang, Z., et al. (2009).[1] "2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate." Acta Crystallographica Section E, 65(11), o2829. Link

  • Du, M., et al. (2013). "Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine ligand." CrystEngComm. Link

  • Bhattacharya, S., et al. (2009). "Crystallization Behavior of Coordination Polymers. Kinetic and Thermodynamic Features." Crystal Growth & Design, 10(1). Link

  • Shearer, G. C., et al. (2016).[2] "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials. Link

  • Zhang, J., et al. (2015). "Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures."[3] The Journal of Chemical Physics. Link

Sources

Enhancing hydrolytic stability of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Frameworks (MOFs) utilizing the 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (tpim) ligand. While the tpim ligand offers exceptional nitrogen-rich micropores ideal for gas separation and luminescent sensing, researchers frequently encounter hydrolytic instability when these frameworks are exposed to moisture or aqueous environments.

This guide is designed for materials scientists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to engineer moisture-tolerant tpim frameworks.

Diagnostic Workflows & Stabilization Mechanisms

Before troubleshooting, it is critical to understand the pathways of degradation and the mechanisms of stabilization. Hydrolytic collapse typically occurs via nucleophilic attack by water molecules on thermodynamically vulnerable metal-nitrogen coordination bonds.

Mechanism A Pristine Zn(II)-tpim (Thermodynamically Vulnerable) B H2O Nucleophilic Attack (M-N Bond Cleavage) A->B Exposure to humidity D Cationic Ni(II) Node (High LFSE) A->D Metal Substitution E PDMS Cross-linking (Hydrophobic Shielding) A->E Post-Synthetic Mod C Framework Collapse (Loss of Porosity) B->C Degradation F Moisture-Tolerant MOF (Retained Porosity) D->F Electrostatic Repulsion E->F Kinetic Barrier

Mechanisms of hydrolytic degradation and stabilization strategies for tpim MOFs.

Workflow Step1 1. Solvothermal Synthesis (tpim + Metal Salts) Step2 2. Phase Purity Check (PXRD & NMR) Step1->Step2 Step3 3. Hydrolytic Stress Test (Aqueous Immersion / Humidity) Step2->Step3 Step4 4. Post-Stress Evaluation (BET Surface Area & PXRD) Step3->Step4 Decision Porosity Retained? Step4->Decision Pass Deploy for CO2 Capture or Sensing Decision->Pass Yes Fail Apply PDMS Coating or Metal Swap Decision->Fail No Fail->Step1 Iterative Optimization

Experimental workflow for synthesizing and validating moisture-tolerant tpim frameworks.

Troubleshooting Guides & FAQs

Q: During water adsorption/desorption cycles, my Zn(II)-tpim MOF loses its crystalline phase and porosity. Why does this happen, and how can I prevent it? A: This is a classic case of thermodynamic instability. The Zn-N coordination bond is highly susceptible to nucleophilic attack by water molecules. When water enters the pores, it outcompetes the tripyridine nitrogens, leading to M-N bond cleavage and framework collapse. Solution: Transition from a Zn(II) node to a Ni(II) node. Ni(II) in an octahedral geometry benefits from high Ligand-Field Stabilization Energy (LFSE). This makes the Ni-N bonds significantly more robust against hydrolysis, shifting the framework from thermodynamically vulnerable to chemically robust [1].

Q: I need to use a specific Zn(II)-tpim framework for gas separation due to its unique pore metrics, but it degrades in humidified industrial flue gas. How can I protect it without altering the metal node? A: You must apply kinetic shielding by embedding the MOF in a hydrophobic matrix. A proven strategy is dispersing the Zn(II)-tpim MOF into a polydimethylsiloxane (PDMS) prepolymer and cross-linking it over a polysulfone hollow fiber. The PDMS layer creates a severe hydrophobic barrier that kinetically prevents liquid water from penetrating the coordination sphere. Because PDMS has a high free volume, CO2 can still diffuse rapidly through the membrane, allowing you to maintain unparalleled CO2/N2 selectivity (~249) even under humid conditions [2].

Q: My tpim MOF degrades rapidly in weakly acidic aqueous solutions during pollutant sensing experiments. How do I improve its chemical robustness in varying pH environments? A: Degradation in acidic media occurs because the free nitrogen atoms on the imidazole/pyridine rings become protonated, causing electrostatic repulsion that breaks the framework apart. To counter this, engineer a cationic framework . By utilizing a secondary ligand (like azobenzene-4,4'-dicarboxylic acid) alongside tpim and Ni(II), you can generate a positively charged framework (e.g., [Ni2(μ2-OH)(azdc)(tpim)]+). The inherent positive charge of the framework electrostatically repels incoming protons (


), drastically enhancing stability in acidic aqueous solutions (down to pH ~3) [1].

Q: How do I definitively verify that my post-synthetic modification or metal-swap has successfully improved hydrolytic stability? A: A self-validating system requires a three-step orthogonal check:

  • Stress Application: Expose the activated MOF to controlled humidity (e.g., 80% RH at 25°C for 72 hours) or direct water immersion.

  • Structural Integrity: Perform Powder X-ray Diffraction (PXRD) before and after exposure. The retention of baseline Bragg reflections confirms phase purity.

  • Porosity Retention: Conduct N2 adsorption-desorption isotherms at 77 K. If the BET surface area decreases by more than 5%, pore collapse or internal blockage has occurred, meaning the stabilization strategy failed.

Quantitative Performance Data

The following table summarizes the causality between the chosen stabilization strategy and the resulting hydrolytic and functional performance of tpim-based MOFs.

Framework / ModificationMetal NodeStabilization Strategy AppliedHydrolytic StabilityCO2/N2 SelectivityApplication Focus
Pristine M-tpim Zn(II) / Cu(II)None (Baseline)Unstable in moistureLow/ModerateBaseline Research
CSMCRI-3 Ni(II)Cationic Framework, High LFSEStable (pH 3–10, Water Vapor)~292.5TNP Sensing / CO2 Capture
MOF-PDMS Hybrid Zn(II)Hydrophobic PDMS Cross-linkingStable (High Humidity Flue Gas)~249.0Industrial Gas Separation

Validated Experimental Protocols

Protocol A: Solvothermal Synthesis of Cationic Ni(II)-tpim MOF (CSMCRI-3)

Objective: Synthesize a thermodynamically stable, cationic framework for aqueous pollutant sensing.

  • Precursor Preparation: In a 20 mL Teflon-lined vial, dissolve 0.1 mmol of

    
    , 0.1 mmol of the tpim ligand, and 0.1 mmol of 
    
    
    
    (azobenzene-4,4'-dicarboxylic acid).
  • Solvent System: Add a solvent mixture of N,N-dimethylacetamide (DMA) and Methanol (MeOH) in a 1:1 ratio (10 mL total). Causality: DMA ensures the solubility of the rigid tpim ligand, while MeOH facilitates the controlled deprotonation of the carboxylic acids.

  • Modulation: Add 2 drops of 1M

    
    . Causality: Nitric acid acts as a modulator, slowing down the coordination kinetics to yield highly crystalline, defect-free frameworks.
    
  • Crystallization: Seal the vial and heat isothermally at 120°C for 72 hours. Cool to room temperature at a rate of 5°C/hour.

  • Activation: Harvest the green block-shaped crystals via filtration. Wash extensively with DMA and MeOH, then perform solvent exchange with volatile dichloromethane (DCM) for 3 days before vacuum drying at 80°C.

Protocol B: Fabrication of Moisture-Tolerant MOF-PDMS Hollow Fiber Membranes

Objective: Apply kinetic hydrophobic shielding to vulnerable Zn(II)-tpim MOFs for humid gas separation.

  • MOF Dispersion: Disperse 50 mg of activated Zn(II)-tpim MOF powder into 10 mL of n-hexane. Sonicate for 30 minutes to ensure a homogenous suspension without agglomeration.

  • Prepolymer Integration: Add 0.5 g of PDMS prepolymer (Sylgard 184 base) and 0.05 g of curing agent to the suspension. Stir vigorously at 400 rpm for 2 hours.

  • Dip-Coating: Vertically dip asymmetric polysulfone (PSf) hollow fibers into the MOF-PDMS suspension at a controlled withdrawal speed of 1 cm/s. Causality: Controlled withdrawal ensures a uniform composite layer thickness (target: ~25 μm), preventing pinhole defects that would allow water bypass.

  • Cross-linking: Transfer the coated fibers to a vacuum oven. Cure thermally at 80°C for 12 hours to cross-link the PDMS, locking the MOF particles within the hydrophobic matrix.

  • Validation: Perform mixed-gas permeation tests (

    
    ) using a humidified feed stream (90% RH) at 10–100 kPa to confirm moisture tolerance and retained selectivity.
    

References

  • Title: Devising Chemically Robust and Cationic Ni(II)-MOF with Nitrogen-Rich Micropores for Moisture-Tolerant CO2 Capture: Highly Regenerative and Ultrafast Colorimetric Sensor for TNP and Multiple Oxo-Anions in Water with Theoretical Revelation Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Unlocking advanced CO2 separation via a scalable and nitrogen-rich MOF-cross-linked polydimethylsiloxane hollow fiber hybrid membrane Source: Journal of Materials Chemistry A URL: [Link]

Reducing fluorescence quenching in 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine sensors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching in their experiments. By understanding the underlying principles of this versatile fluorophore, you can optimize your assays for maximum sensitivity and reproducibility.

Introduction to this compound Sensors

This compound, also known as 2,4,5-tri(4-pyridyl)imidazole, is a versatile heterocyclic compound whose fluorescence is often sensitive to its local environment. This sensitivity makes it a valuable tool for developing sensors that can detect a wide range of analytes and changes in experimental conditions. However, this same sensitivity can also lead to unexpected fluorescence quenching, a phenomenon that results in a decrease in signal intensity. This guide will walk you through the common causes of fluorescence quenching and provide actionable solutions.

Troubleshooting Guide: Addressing Fluorescence Quenching

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: My sensor's fluorescence signal is weak or completely absent.

A weak or non-existent signal is one of the most common issues and can stem from several factors.

Potential Causes & Solutions:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many organic fluorophores, including pyridine-based compounds, can form non-fluorescent aggregates. This self-quenching is a primary cause of diminished signal intensity.[1]

    • Solution: Perform a concentration-dependent study. A decrease in quantum yield at higher concentrations is a strong indicator of ACQ. The most direct solution is to work at lower sensor concentrations, below the aggregation threshold.[1]

  • Inappropriate Solvent Environment: The polarity of the solvent plays a critical role in the fluorescence quantum yield of pyridine derivatives. Some may exhibit significantly lower fluorescence in highly polar solvents.[1]

    • Solution: Conduct a solvent screen to identify the optimal medium for your sensor. Test a range of solvents with varying polarities to find the one that provides the best signal-to-noise ratio.

  • Incorrect pH: The fluorescence of pyridine and imidazole-based sensors is often pH-sensitive due to the protonation state of the nitrogen atoms.[1][2]

    • Solution: Measure the pH of your experimental buffer and adjust it if necessary. For imidazole-based fluorophores, both acidic and basic conditions can lead to the formation of different species with varying fluorescence properties.[2] It is crucial to determine the optimal pH range for your specific sensor.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical degradation of the fluorophore.[1]

    • Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible light intensity that still provides an adequate signal. Consider using antifade reagents if compatible with your experimental setup.

Problem 2: The fluorescence intensity of my sensor is decreasing over time.

A gradual loss of signal during your experiment is often indicative of photobleaching or chemical instability.

Potential Causes & Solutions:

  • Photodegradation: As mentioned above, continuous exposure to the excitation source will eventually lead to the destruction of the fluorophore.

    • Solution: Reduce the duration and intensity of light exposure. Acquire data only when necessary and use neutral density filters to attenuate the excitation light.

  • Chemical Instability: Some imidazole derivatives can undergo photo-oxidation, especially in the presence of oxygen. The stability of your sensor may also be compromised by reactive species in your sample.

    • Solution: If possible, deoxygenate your solutions by purging with an inert gas like nitrogen or argon. Ensure the purity of your reagents and consider if any components of your sample could be reacting with the sensor. For lophine derivatives (structurally similar to your sensor), substitution on the imidazole nitrogen can improve photostability.

Problem 3: My results are inconsistent and not reproducible.

Variability in your data can be frustrating and points to subtle changes in experimental conditions.

Potential Causes & Solutions:

  • Fluctuations in pH and Temperature: Small variations in pH or temperature can significantly impact the fluorescence of sensitive probes.

    • Solution: Use a reliable buffer system and ensure that the temperature of your samples is consistent across all experiments.

  • Presence of Quenchers: Your sample or reagents may contain impurities that act as fluorescence quenchers.

    • Solution: Ensure the purity of your sensor and all other reagents. If you suspect the presence of a quencher in your sample, you may need to perform purification steps or use a different detection strategy. Common quenchers for related compounds include metal ions like Cu2+ and Hg2+.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Aggregation-Caused Quenching (ACQ)?

A1: ACQ typically occurs due to strong intermolecular π-π stacking interactions between fluorophore molecules in the aggregated state. These interactions create non-radiative decay pathways for the excited state, meaning the energy is dissipated as heat rather than emitted as light.[3]

Q2: Can this compound exhibit Aggregation-Induced Emission (AIE)?

A2: While many imidazole derivatives are known to exhibit ACQ, some have been specifically designed to be AIE-active.[4] In AIEgens, aggregation restricts intramolecular rotations, which in turn blocks non-radiative decay pathways and forces the molecule to release its energy as fluorescence. Whether your specific sensor exhibits ACQ or AIE depends on its molecular structure and the experimental conditions. A concentration-dependent fluorescence study is the best way to determine this.

Q3: How does pH affect the fluorescence of my sensor?

A3: The imidazole and pyridine moieties in your sensor contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This changes the electronic structure of the molecule, which in turn affects its absorption and emission properties.[2] For some imidazole-based fluorophores, three distinct species (protonated, neutral, and deprotonated) can exist across a broad pH range, each with its own characteristic fluorescence.[2]

Q4: What are some common quenchers for pyridine-imidazole based fluorophores?

A4: Besides self-quenching through aggregation, several external factors can quench the fluorescence of these sensors. These include:

  • Heavy metal ions: Ions like Cu2+ and Hg2+ are known to quench the fluorescence of similar tris(pyridyl)imidazole compounds.[2]

  • Electron-deficient molecules: These can accept an electron from the excited fluorophore, leading to non-radiative decay.

  • Oxygen: Molecular oxygen can promote intersystem crossing to the triplet state, which is often non-emissive, and can also lead to photo-oxidation.

Experimental Protocols

Protocol 1: Investigating Aggregation-Caused Quenching (ACQ)

This protocol will help you determine if ACQ is the cause of low fluorescence intensity.

Materials:

  • Concentrated stock solution of your sensor in a suitable organic solvent (e.g., DMSO or THF).

  • A "good" solvent in which the sensor is highly soluble (e.g., THF).

  • A "poor" solvent in which the sensor is poorly soluble (e.g., water).

  • Fluorometer.

Procedure:

  • Prepare a series of solvent mixtures: Create a range of solvent mixtures with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF).

  • Prepare sensor solutions: Add a small, constant amount of your sensor stock solution to each solvent mixture to achieve a consistent final concentration (e.g., 10 µM).

  • Measure fluorescence: Record the fluorescence emission spectrum for each sample, ensuring you use the same instrument settings for all measurements.

  • Analyze the data: Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant decrease in fluorescence with an increasing fraction of the poor solvent is indicative of ACQ. Conversely, an increase would suggest AIE.

Water Fraction in THF (%) Relative Fluorescence Intensity (Arbitrary Units)
0100
1095
2088
3075
4060
5045
6030
7015
805
90<1
Table 1: Example data demonstrating Aggregation-Caused Quenching.
Protocol 2: Determining the Optimal pH Range

This protocol will help you identify the pH at which your sensor exhibits the strongest fluorescence.

Materials:

  • Sensor stock solution.

  • A series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • pH meter.

  • Fluorometer.

Procedure:

  • Prepare samples: Add a small, constant amount of your sensor stock solution to each buffer to achieve a consistent final concentration.

  • Verify pH: Measure and record the final pH of each sample.

  • Measure fluorescence: Record the fluorescence emission spectrum for each sample.

  • Analyze the data: Plot the fluorescence intensity at the emission maximum against the pH. The peak of this curve will indicate the optimal pH range for your sensor.

Visualizing Key Concepts

Quenching_Troubleshooting Start Low Fluorescence Signal Concentration Is fluorescence concentration-dependent? Start->Concentration ACQ Aggregation-Caused Quenching (ACQ) - Reduce concentration - Modify solvent Concentration->ACQ Yes Solvent Is the solvent optimal? Concentration->Solvent No End Optimized Signal ACQ->End Solvent_Effects Solvent Effects - Screen different solvents - Adjust polarity Solvent->Solvent_Effects No pH Is the pH correct? Solvent->pH Yes Solvent_Effects->End pH_Mismatch pH Mismatch - Measure and adjust pH - Use appropriate buffer pH->pH_Mismatch No Photobleaching Is the signal decreasing over time? pH->Photobleaching Yes pH_Mismatch->End Photobleaching_Solution Photobleaching - Reduce light exposure - Use antifade reagents Photobleaching->Photobleaching_Solution Yes Photobleaching->End No Photobleaching_Solution->End

Caption: Troubleshooting workflow for low fluorescence signals.

ACQ_vs_AIE cluster_0 In Solution (Low Concentration) cluster_1 Aggregated (High Concentration) Monomers Individual Molecules (Freely Rotating) High_Emission_ACQ High Fluorescence (ACQ-type) Monomers->High_Emission_ACQ Low_Emission_AIE Low/No Fluorescence (AIE-type) Monomers->Low_Emission_AIE Aggregates Aggregated Molecules (Restricted Motion) Monomers->Aggregates Increase Concentration Quenching Fluorescence Quenching (ACQ) Aggregates->Quenching Emission Fluorescence Enhancement (AIE) Aggregates->Emission

Caption: Aggregation-Caused Quenching vs. Aggregation-Induced Emission.

References

  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. [Link]

  • Aggregation caused quenching by pyridinium–pyridinium interactions. RSC Advances. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Tripyridine-Imidazole Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for optimizing the reaction temperature in tripyridine-imidazole condensation reactions. Our goal is to empower you with the scientific rationale behind experimental choices to maximize yield, purity, and reproducibility.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific challenges you may encounter during the synthesis of tripyridine-imidazole compounds, with a direct focus on the role of reaction temperature.

Q1: My reaction shows low to no product yield, with most of the starting material unreacted. Should I simply increase the temperature?

A: While insufficient temperature is a common cause for low conversion, a systematic approach is more effective than indiscriminately increasing heat.[1] Low reaction temperature may fail to provide the necessary activation energy for the condensation and cyclization steps.[2]

Causality & Recommended Actions:

  • Verify Fundamental Conditions: Before adjusting the temperature, confirm the integrity of your reagents and the reaction setup. Ensure starting materials are pure and solvents are anhydrous, as required.[1] The presence of moisture can interfere with intermediates and reagents.

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments). Monitor the reaction progress closely using an appropriate technique like Thin-Layer Chromatography (TLC).[3] This allows you to identify the temperature at which the reaction begins to proceed efficiently without overshooting into a regime where decomposition occurs.

  • Consider the Solvent's Boiling Point: Your maximum effective temperature is limited by the boiling point of your solvent. If a higher temperature is needed, you may need to switch to a higher-boiling solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4][5] However, be aware that solvent polarity can also significantly influence reaction rates and outcomes.[6][7]

  • Reaction Time Extension: In some cases, the issue may not be the temperature itself but an insufficient reaction time.[3] Before escalating the temperature, consider running the reaction for a longer period at the current temperature, especially if TLC shows slow but steady product formation.

Q2: I'm observing significant byproduct formation and a complex mixture in my crude product. Could the reaction temperature be the culprit?

A: Absolutely. Excessively high temperatures are a primary cause of side reactions and thermal decomposition, leading to a complex product mixture and reduced yield of the desired compound.[8]

Causality & Recommended Actions:

  • Identify the Nature of Impurities: If possible, characterize the major byproducts. Are they isomers, products of partial reaction, or decomposition fragments? This information provides crucial clues. For instance, the thermal decomposition of imidazole-containing structures can lead to fragmentation.[9][10]

  • Systematically Lower the Temperature: Reduce the reaction temperature in controlled steps (e.g., 10 °C decrements) to find a point where the formation of the desired product is favored over side reactions. While this may slow down the reaction rate, the improvement in purity and isolated yield can be substantial.

  • Evaluate Solvent and Catalyst Choice: High temperatures are sometimes used to compensate for suboptimal reaction conditions. The choice of solvent can influence regioselectivity and the stability of intermediates.[3][6] Similarly, certain catalysts may allow for lower reaction temperatures. For instance, copper- or palladium-catalyzed reactions can sometimes proceed under milder conditions than uncatalyzed thermal condensations.[2][11]

Q3: My reaction seems to stall after partial conversion, even at elevated temperatures. What's happening?

A: This scenario, where a reaction fails to reach completion, can be multifactorial, with temperature playing an indirect but critical role.

Causality & Recommended Actions:

  • Product Inhibition or Insolubility: The formed tripyridine-imidazole product might be poorly soluble in the reaction solvent at the given temperature, causing it to precipitate out of the solution and halt the reaction. Visually inspect the reaction mixture for any precipitate. If observed, consider switching to a solvent in which the product has higher solubility at the reaction temperature.

  • Deactivation of Catalyst: If you are using a catalyst, it may be degrading at the operating temperature, especially over extended reaction times.[2] This is common for sensitive organometallic catalysts. Running the reaction at a slightly lower temperature might preserve the catalyst's lifespan, allowing the reaction to proceed to completion, albeit more slowly.

  • Equilibrium Limitations: Condensation reactions are often equilibrium processes that generate a small molecule byproduct, such as water.[3] If this byproduct is not effectively removed, it can lead to a reverse reaction, causing the process to stall. Higher temperatures can help drive off volatile byproducts, but if the system is sealed, this effect is negated. Consider using a Dean-Stark apparatus or adding a dehydrating agent if compatible with your reaction chemistry.

Below is a troubleshooting workflow to guide your optimization process.

G start Problem: Low Yield or High Impurity check_sm Is Starting Material (SM) Present? start->check_sm check_decomp Are Decomposition Products Observed? check_sm->check_decomp No, or very little action_inc_temp Action: Increase Temperature Incrementally (e.g., +10-20°C) check_sm->action_inc_temp Yes, significant amount action_dec_temp Action: Decrease Temperature (e.g., -10°C) check_decomp->action_dec_temp Yes action_time Action: Increase Reaction Time check_decomp->action_time No action_solvent Action: Screen Higher-Boiling Solvents action_inc_temp->action_solvent No Improvement end_good Outcome: Optimized Yield & Purity action_inc_temp->end_good Success action_reassess Action: Re-evaluate Catalyst/Reagent Stability action_dec_temp->action_reassess Still Impure action_dec_temp->end_good Success action_time->end_good action_solvent->end_good action_reassess->end_good

Caption: Troubleshooting logic for temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for tripyridine-imidazole condensation?

A: The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, a general starting point for many imidazole syntheses is in the range of 80 °C to 120 °C.[4][12] For reactions that are sluggish, temperatures can be increased to the reflux point of the solvent, which can be well over 150 °C for solvents like DMF or DMSO.[2][7] Some modern protocols utilizing microwave irradiation can achieve high yields in minutes at temperatures around 100-150°C.[13]

Q2: How do solvent choice and reaction temperature interact?

A: Solvent and temperature are intrinsically linked. The solvent's primary roles are to dissolve reactants and facilitate their interaction, but its boiling point also sets the upper limit for the reaction temperature at atmospheric pressure.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are common choices as they have high boiling points and can dissolve a wide range of organic molecules and intermediates.[5] They are particularly effective at stabilizing charged intermediates that may form during the condensation mechanism.[6]

  • Polar Protic Solvents (e.g., Ethanol, Water): While their lower boiling points limit the achievable temperature, they can be effective in certain syntheses, such as the Debus-Radziszewski method, by solvating reagents like ammonium acetate.[5][12] Mixtures like ethanol-water have also proven effective.[6][14]

  • Solvent-Free Conditions: In some cases, reactions can be run neat (solvent-free), often at high temperatures (e.g., >150 °C), which can lead to high yields and simplified workups.[15][16]

Q3: What is the underlying mechanism, and how does temperature influence it?

A: The synthesis of a tri-pyridyl imidazole, such as 2,4,5-tris(2-pyridyl)imidazole, typically proceeds through a multi-step condensation pathway. A plausible mechanism involves the initial formation of an intermediate from the reaction of pyridine-2-carboxaldehyde and ammonia (from ammonium acetate), followed by reaction with a diketone equivalent and subsequent cyclization and oxidation to form the aromatic imidazole ring.[17][18]

Temperature provides the necessary activation energy (Ea) for several key steps:

  • Imine Formation: The initial condensation to form imine intermediates.

  • Cyclization: The intramolecular nucleophilic attack to form the five-membered ring.

  • Dehydration/Oxidation: The final step to aromatize the ring, which often requires significant energy input to overcome the entropic barrier of eliminating water or other small molecules.[3]

G cluster_0 Key Mechanistic Steps cluster_1 Role of Temperature (Δ) A Reactants (e.g., Dicarbonyl, Aldehyde, NH₃) B Intermediate Formation (e.g., Imine/Enamine) A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack T1 Provides Activation Energy (Ea) for all steps B->T1 D Dehydration/ Oxidation C->D Elimination C->T1 E Aromatic Imidazole Product D->E Aromatization T2 Drives equilibrium by removing volatile byproducts (e.g., H₂O) D->T2 T3 High Δ can lead to side reactions/decomposition E->T3 Excess Heat

Caption: Influence of temperature on the condensation mechanism.

Experimental Protocols

Protocol 1: General Procedure for Tripyridine-Imidazole Condensation

This protocol is a representative starting point for the synthesis of a triaryl-imidazole derivative and should be adapted based on specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridine dicarbonyl equivalent (1.0 mmol), the pyridine aldehyde (1.0 mmol), and ammonium acetate (3.0-5.0 mmol).[5][13]

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL).

  • Heating: Place the flask in a pre-heated oil bath at the desired starting temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC every 1-2 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

Protocol 2: Step-by-Step Guide to Temperature Optimization

This protocol uses parallel synthesis to efficiently screen multiple temperatures.

  • Setup: Arrange a parallel synthesis block or a series of identical reaction vials in a multi-well heating plate.

  • Reagent Addition: To each vial, add identical amounts of the starting materials, catalyst (if any), and solvent as determined in Protocol 1.

  • Temperature Gradient: Set each position on the heating block to a different temperature. A good screening range is 80 °C, 100 °C, 120 °C, and 140 °C.

  • Execution: Start the stirring and heating simultaneously for all reactions.

  • Time-Point Sampling: After a fixed time interval (e.g., 4 hours), carefully take a small, identical aliquot from each reaction vial for TLC or LC-MS analysis.

  • Analysis: Compare the product formation and byproduct profile across the different temperatures. The optimal temperature will be the one that gives the highest conversion to the desired product with the minimal formation of impurities within a reasonable timeframe.

Caption: Experimental workflow for parallel temperature screening.

Data Summary

The optimal reaction conditions are highly substrate-dependent. The following table summarizes conditions found in the literature for related imidazole syntheses, highlighting the interplay between temperature, time, and solvent.

Reaction TypeSolventTemperature (°C)TimeTypical YieldReference
Imidazo[1,2-a]pyridine SynthesisDMF100Varies~90%[7]
Imidazo[1,2-a]pyridine SynthesisSolvent-free60Varies~91%[15]
Trisubstituted Imidazole (Cu-catalyzed)ButanolReflux1-2hHigh[5]
Ullmann-type CouplingDMF100 - Reflux24-56hVaries[2]
Microwave-Assisted SynthesisAcetic AcidMW (720W)5-7 minHigh[13]

References

  • ResearchGate. (2018). Novel synthesis of 2,4-bis(2-pyridyl)-5-(pyridyl)imidazoles and formation of N-(3-(pyridyl)imidazo[1,5-a]pyridine)picolinamidines: nitrogen-rich ligands. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from Beilstein Journals. [Link]

  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1555. [Link]

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed mechanism for the formation of imidazole via.... Retrieved from ResearchGate. [Link]

  • SciELO. (2012). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from SciELO website. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2012). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from ResearchGate. [Link]

  • MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from MDPI. [Link]

  • Reddit. (2021). Mechanism of the following imidazole condensation ?. Retrieved from Reddit. [Link]

  • PMC. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Retrieved from ResearchGate. [Link]

  • MDPI. (2024). Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. Retrieved from MDPI. [Link]

  • Nanotechnology Perceptions. (2024). View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Retrieved from Nanotechnology Perceptions website. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this complex heterocyclic molecule. As a versatile ligand in the formation of metal-organic frameworks (MOFs), understanding its structural integrity through NMR is paramount.[1] This guide will provide an in-depth analysis of the expected ¹H NMR spectrum, a comparative study with a structurally similar compound, and a detailed experimental protocol for acquiring high-quality data.

The Structural Landscape of this compound

This compound, with the molecular formula C₁₈H₁₃N₅, is a fascinating molecule featuring a central imidazole ring substituted with three pyridine rings at the 2, 4, and 5 positions.[1][2] This unique arrangement of aromatic and heteroaromatic systems gives rise to a distinct ¹H NMR spectrum. Due to the molecule's symmetry, or lack thereof, and the electronic effects of the nitrogen atoms, a careful interpretation of the spectrum is crucial for structural confirmation.

Predicting the ¹H NMR Spectrum: A First Principles Approach

The pyridine rings will display characteristic splitting patterns. Protons closer to the electron-withdrawing nitrogen atom are typically deshielded and appear at a lower field (higher ppm). The protons on each pyridine ring are chemically distinct and will likely appear as doublets or doublets of doublets, depending on their coupling with adjacent protons.

The single proton on the imidazole ring's nitrogen (N-H) is expected to be a singlet and significantly deshielded due to its acidic nature and involvement in potential hydrogen bonding. In a solvent like DMSO-d₆, this peak can often be found in the 12.0-13.6 ppm region.[3]

Below is a DOT script to visualize the logical workflow for predicting and analyzing the ¹H NMR spectrum.

cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_validation Experimental Validation A Analyze Molecular Structure (Symmetry & Substituents) B Predict Chemical Shifts (Pyridine & Imidazole Protons) A->B Electronic Effects C Predict Splitting Patterns (Coupling Constants) B->C Neighboring Protons F Compare Chemical Shifts and Splitting Patterns B->F D Predict Integration Values C->D Proton Count E Obtain ¹H NMR of a Structurally Similar Compound (e.g., 2,4,5-triphenyl-1H-imidazole) E->F H Assign Peaks based on Prediction and Comparison F->H G Acquire Experimental ¹H NMR Spectrum G->H I Confirm Structure H->I

Caption: Workflow for ¹H NMR spectral analysis.

A Comparative Case Study: 2,4,5-triphenyl-1H-imidazole

To ground our predictions in experimental data, we will compare the expected spectrum of our target molecule with the known ¹H NMR spectrum of 2,4,5-triphenyl-1H-imidazole. This compound is structurally analogous, with phenyl rings replacing the pyridine rings.

The ¹H NMR spectrum of 2,4,5-triphenyl-1H-imidazole in DMSO-d₆ typically shows a broad singlet for the N-H proton around 12.70 ppm.[4] The aromatic protons of the three phenyl rings appear as a complex multiplet in the region of 7.38-8.09 ppm.[4]

Proton Type 2,4,5-triphenyl-1H-imidazole (DMSO-d₆) Predicted this compound (DMSO-d₆)
Imidazole N-H~12.70 ppm (s, 1H)[4]~12.5 - 13.5 ppm (s, 1H)
Aromatic H's~7.38 - 8.09 ppm (m, 15H)[4]~7.5 - 9.0 ppm (series of doublets and multiplets, 12H)

The key difference to anticipate is the further downfield shift of the pyridine protons in our target molecule compared to the phenyl protons in the reference compound. This is due to the increased deshielding effect of the nitrogen atom in the pyridine ring. We would expect to see distinct sets of doublets for the pyridine protons, which will be more resolved than the complex multiplet of the phenyl protons.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It is particularly useful for observing exchangeable protons like the N-H of the imidazole ring.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[5] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for routine analysis.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion and resolution of the complex aromatic region.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is critical for obtaining sharp peaks and accurate integration.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Spectral Width: Set a spectral width that encompasses all expected signals, typically from -1 to 15 ppm.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all the signals and normalize the values to a known number of protons (e.g., the singlet for the N-H proton).

  • Peak Picking and Assignment: Identify the chemical shift of each peak and assign them to the corresponding protons in the molecule based on the predicted spectrum and comparative data.

Below is a DOT script visualizing the experimental workflow.

cluster_protocol Experimental Protocol Prep Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d₆) Acquire Data Acquisition (≥400 MHz, 16 scans, d1=2s) Prep->Acquire Insert into Spectrometer Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process FID to Spectrum Analyze Spectral Analysis (Integration, Peak Assignment) Process->Analyze Interpretable Data

Caption: ¹H NMR experimental workflow.

Conclusion

The ¹H NMR spectral analysis of this compound, while challenging due to the molecule's complexity, is an indispensable tool for its structural elucidation. By combining a predictive approach based on fundamental NMR principles with a comparative analysis against structurally similar compounds, researchers can confidently interpret the resulting spectrum. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible data, ensuring the scientific integrity of your findings.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143. [Link]

Sources

Single crystal X-ray diffraction data for 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Single Crystal X-ray Diffraction Analysis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine and a Comparative Study

Introduction: Unveiling the Structural Foundation of a Versatile Ligand

This compound, often abbreviated as Htpim or 2,4,5-tri(4-pyridyl)imidazole, is a multi-dentate N-heterocyclic ligand of significant interest in materials science and coordination chemistry.[1] Its rigid, planar structure combined with multiple nitrogen donor sites makes it an exceptional building block for constructing sophisticated supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.[1][2][3] These materials exhibit potential applications in catalysis, luminescence, and gas storage, the functionalities of which are intrinsically linked to the precise three-dimensional arrangement of their constituent parts.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the exact solid-state structure of a molecule. It provides unambiguous data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for understanding the ligand's behavior in forming larger assemblies. This guide provides a detailed overview of the experimental workflow for SC-XRD analysis of the title compound, presents its known crystallographic data, and offers a comparative analysis with a structurally related analogue to highlight key structural features.

The Experimental Protocol: A Self-Validating Workflow from Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a meticulous process that ensures the integrity and accuracy of the final model. Each step is designed to validate the next, forming a coherent and trustworthy protocol.

Step 1: Synthesis and High-Quality Crystal Growth

The causality of a successful diffraction experiment begins with the synthesis of high-purity material and the subsequent growth of well-ordered single crystals.

  • Synthesis: The title compound is typically synthesized via a condensation reaction. A common and effective method involves heating pyridine-4-carbaldehyde with ammonium acetate.[3] This one-pot synthesis yields the desired 2,4,5-tri(4-pyridyl)imidazole product.

  • Crystallization (The Critical Step): Obtaining diffraction-quality crystals is often the most challenging phase. The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice. A proven technique for Htpim is the slow evaporation of a saturated solution.[3] For instance, dissolving the purified compound in a solvent like methanol and allowing the solvent to evaporate over several days at room temperature can yield colorless, block-shaped crystals suitable for analysis.[3] The choice of solvent is crucial as it can become incorporated into the crystal lattice, as is the case with the frequently reported monohydrate form of Htpim.[3][4]

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is identified, it is mounted on a goniometer head and placed within the X-ray diffractometer.[5]

  • Mounting and Centering: The crystal is carefully affixed to a glass fiber or loop and precisely centered in the X-ray beam.

  • Data Acquisition: The instrument, equipped with a monochromatic X-ray source (commonly Molybdenum Kα radiation, λ = 0.71073 Å) and an area detector, collects a series of diffraction images as the crystal is rotated.[3][5] To minimize thermal motion of the atoms and improve data quality, the crystal is often cooled to a low temperature (e.g., 293 K) using a stream of cold nitrogen gas.[3] The collection strategy is designed to measure a complete and redundant set of diffraction spots.

Step 3: Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a detailed 3D molecular model.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: Using specialized software like SHELXS, an initial model of the structure is obtained.[3] This is typically achieved through direct methods, a powerful mathematical technique that phases the reflections to generate an initial electron density map.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization process with software such as SHELXL.[3] In this iterative process, atomic positions, and displacement parameters are adjusted until the calculated diffraction pattern from the model closely matches the observed data. The quality of the final model is assessed by figures of merit like the R-factor (R1) and the goodness-of-fit (S).

Experimental Workflow for Single Crystal X-ray Diffraction

workflow cluster_wet_lab Wet Lab Procedures cluster_data_acq Data Acquisition cluster_comp Computational Analysis Synthesis Synthesis of Htpim (e.g., Pyridine-4-carbaldehyde + Ammonium Acetate) Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Select & Mount Single Crystal Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction (Integration & Scaling) DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods, e.g., SHELXS) DataReduction->StructureSolution Refinement Structure Refinement (Least-Squares, e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis (CIF file generation) Refinement->Validation

Caption: A generalized workflow for determining a molecular structure via single crystal X-ray diffraction.

Crystallographic Data of this compound Monohydrate

The crystal structure of Htpim has been reported, typically co-crystallizing with a molecule of water.[3][4] This water molecule plays a crucial role in the supramolecular assembly. Below is a summary of representative crystallographic data.

Parameter2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate[3]2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate[4]
Chemical Formula C₁₈H₁₃N₅·H₂OC₁₈H₁₃N₅·H₂O
Formula Weight 317.35 g/mol 317.35 g/mol
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 8.910 (2)8.1510 (16)
b (Å) 9.401 (2)9.5210 (19)
c (Å) 10.638 (2)11.506 (2)
α (°) 72.027 (4)103.80 (3)
β (°) 70.624 (4)105.64 (3)
γ (°) 77.716 (4)101.03 (3)
Volume (ų) 793.4 (3)803.3 (4)
Z 22
Temperature (K) 293293

Z is the number of formula units per unit cell.

In the reported structures, the three pyridyl rings are twisted relative to the central imidazole ring at varying dihedral angles.[3][4] A key and defining feature of the crystal packing is the presence of strong hydrogen bonds. The co-crystallized water molecule acts as a hydrogen bond donor to a pyridyl nitrogen atom, while the imidazole N-H group donates to the water oxygen, creating robust O—H···N and N—H···O interactions that link the molecules into chains or more complex networks.[3][4]

Comparative Analysis: Htpim vs. a Triphenyl Analogue

To understand the unique structural contributions of the pyridyl groups, it is instructive to compare the crystal structure of Htpim with that of a closely related analogue where the pyridyl groups are replaced by phenyl groups, such as 1-ethyl-2,4,5-triphenyl-1H-imidazole.[6] While Htpim itself is used as a ligand, this ethylated derivative provides a clear example of the packing differences when strong hydrogen bond acceptors are absent.

ParameterHtpim Monohydrate[3]1-Ethyl-2,4,5-triphenyl-1H-imidazole[6]
Chemical Formula C₁₈H₁₅N₅OC₂₃H₂₀N₂
Key Functional Groups Pyridyl N-atoms, Imidazole N-HPhenyl groups, Imidazole N-Et
Dominant Intermolecular Force O-H···N and N-H···O Hydrogen Bondingvan der Waals forces, C-H···π interactions
Crystal System TriclinicTriclinic
Space Group P-1P-1
Volume/molecule (ų/Z) 396.7~429 (V/Z for 4 molecules in unit cell)
Resulting Supramolecular Structure Hydrogen-bonded chains and layersClose packing of isolated molecules

The comparison reveals a fundamental difference in solid-state behavior driven entirely by the change from pyridyl to phenyl rings.

  • Htpim (Pyridyl System): The nitrogen atoms of the pyridyl rings are effective hydrogen bond acceptors. This directs the crystal packing into highly ordered, hydrogen-bonded networks, providing stability and directionality crucial for its role as a ligand in MOF construction.[3][4]

  • Triphenyl Analogue: Lacking the pyridyl nitrogens, this molecule cannot form strong, directional hydrogen bonds. Its crystal packing is governed by weaker, less directional forces like van der Waals interactions. The molecules simply pack together to maximize space-filling, resulting in a different crystal density and architecture.[6]

Dominant Intermolecular Interactions Driving Crystal Packing

interactions cluster_htpim Htpim Monohydrate cluster_lophine Triphenyl Analogue Htpim_mol Htpim Molecule (Pyridyl-N acceptors) Water_mol Water Molecule (H-donor/acceptor) Htpim_mol->Water_mol N-H···O Htpim_mol2 Adjacent Htpim Molecule Water_mol->Htpim_mol2 O-H···N Result1 Directional Hydrogen-Bonded Network Lophine_mol Triphenyl Imidazole (Phenyl Rings) Lophine_mol2 Adjacent Molecule Lophine_mol->Lophine_mol2 van der Waals / C-H···π Result2 Non-Directional Close Packing

Caption: Comparison of primary forces governing the crystal packing of Htpim versus a triphenyl analogue.

Conclusion

The single crystal X-ray diffraction data for this compound definitively confirms its molecular structure and, more importantly, reveals the critical role of its pyridyl nitrogen atoms in directing its solid-state architecture. Through strong and directional hydrogen bonding, particularly in its common monohydrate form, Htpim organizes into robust supramolecular assemblies. This behavior contrasts sharply with analogous triphenyl imidazole systems, which lack strong hydrogen bond acceptors and pack according to less directional forces. This fundamental understanding, enabled by SC-XRD, is paramount for researchers and drug development professionals in designing new MOFs and coordination polymers, as the ligand's inherent structural preferences are the foundation upon which these advanced materials are built.

References

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. (2025, August 5). Syntheses, structures and luminescent properties of four d 10-metal coordination polymers based on the 2,4,5-tri(4-pyridyl)-imidazole ligand. Available at: [Link]

  • PMC. 2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate. Available at: [Link]

  • PMC. 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate. Available at: [Link]

  • ResearchGate. (2025, August 8). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Available at: [Link]

  • Zeitschrift für Naturforschung B. Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Available at: [Link]

  • NIST WebBook. 1H-Imidazole, 2,4,5-triphenyl-. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012, June 19). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

Sources

Comparative Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (commonly abbreviated as tpim or 2,4,5-tri(4-pyridyl)imidazole) is a highly versatile, nitrogen-rich multidentate ligand [1]. It is extensively utilized by researchers and drug development professionals in the synthesis of metal-organic frameworks (MOFs), metallodrugs, and supramolecular coordination complexes. Accurate vibrational characterization of its functional groups—specifically the central imidazole ring and the three pendant pyridine rings—is critical for confirming successful synthesis and understanding its coordination behavior.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) methodologies for analyzing tpim. By examining the causality behind sample preparation artifacts, this guide provides evidence-based protocols to ensure high-fidelity peak assignments.

Mechanistic Insight: The Hydrogen-Bonding Challenge

As an Application Scientist, I frequently observe misinterpretations of the tpim FTIR spectrum. The structural motif of tpim features a central imidazole ring with an N–H donor and a C=N acceptor, flanked by three pyridine rings containing basic nitrogen atoms. This architecture drives the formation of robust, three-dimensional intermolecular hydrogen-bonded networks (N–H···N) in the solid state [2].

When characterizing tpim, the analytical technique itself can perturb these delicate networks. Traditional KBr pellet preparation requires aggressive mechanical grinding and exposes the sample to highly hygroscopic potassium bromide. The mechanical shear forces disrupt the native crystalline hydrogen bonds, while the KBr matrix rapidly absorbs ambient moisture. This introduces a broad O–H stretching artifact (~3400 cm⁻¹) that heavily obscures the critical imidazole N–H stretch.

Conversely, ATR-FTIR requires zero sample preparation. It preserves the native polymorphic state and eliminates moisture artifacts, yielding a self-validating and highly reproducible spectrum that accurately reflects the ligand's true solid-state chemistry [3].

Mechanism Native Native tpim (Intact N-H···N Bonds) ATR ATR-FTIR (Non-Destructive) Native->ATR Preserves State KBr KBr Pellet (Grinding + Hygroscopic) Native->KBr Disrupts State Absorbs H₂O ATR_Result Sharp N-H Peak (~3150 cm⁻¹) ATR->ATR_Result KBr_Result Broad O-H Overlap (~3400 cm⁻¹) KBr->KBr_Result

Mechanistic impact of sample preparation on tpim hydrogen bonding and resulting FTIR spectra.

Quantitative Data: FTIR Peak Assignments for tpim

The following table summarizes the key vibrational modes of this compound, comparing the signal fidelity and diagnostic utility between ATR and KBr methods.

Functional Group / Vibrational ModeExpected Range (cm⁻¹)ATR-FTIR ObservationKBr Pellet ObservationDiagnostic Notes
Imidazole N–H Stretch 3100 – 3250~3150 (Sharp, distinct) ~3400 (Obscured by O-H)ATR preserves native H-bonding; KBr introduces massive water artifacts.
Pyridine C–H Stretch (Aromatic) 3030 – 3080~3050 (Weak but clear)~3050 (Shoulder on O-H)Best resolved in ATR due to flat baseline.
C=N Stretch (Imidazole & Pyridine) 1590 – 1620~1605 (Strong)~1608 (Strong)Primary indicator of intact heteroaromatic rings.
C=C Stretch (Aromatic) 1490 – 1550~1540 (Medium)~1542 (Medium)Highly consistent across both analytical methods.
Pyridine Ring Breathing 1000 – 1070~1015 (Sharp)~1015 (Sharp)Shifts upon metal coordination; crucial for MOF validation.
Out-of-plane C–H Bending 800 – 850~825 (Strong)~825 (Strong)Confirms the para-substitution of the 4-pyridyl rings.

Methodological Comparison & Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. The ATR workflow includes built-in atmospheric background checks and algorithmic corrections, whereas the KBr method relies heavily on the operator's ability to maintain an anhydrous environment.

Workflow cluster_ATR ATR-FTIR Workflow (Recommended) cluster_KBr Transmission Workflow (KBr Pellet) Start This compound (tpim) Sample A1 Place Sample on Diamond Crystal Start->A1 K1 Mix with Dry KBr (1:100 Ratio) Start->K1 A2 Apply Pressure via Anvil A1->A2 A3 Direct Measurement (No Matrix) A2->A3 Result FTIR Spectra Generation & Peak Assignment A3->Result Preserves H-Bonds K2 Grind in Agate Mortar K1->K2 K3 Press into Pellet (10 Tons) K2->K3 K4 Measure Transmission (Matrix Interference) K3->K4 K4->Result Moisture Risk

Workflow comparison: ATR-FTIR vs. KBr Pellet for tpim characterization.

Protocol A: ATR-FTIR (Recommended for tpim)
  • System Validation (Background): Wipe the diamond ATR crystal with a lint-free tissue dampened with spectroscopic-grade isopropanol. Allow to dry. Collect a background spectrum (air) to validate the absence of contamination and to subtract ambient CO₂/H₂O.

  • Sample Loading: Place approximately 2–5 mg of pure, dry tpim powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality Note: Consistent pressure ensures optimal optical contact between the evanescent wave and the sample without mechanically crushing the macro-crystalline lattice.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm in the spectrometer software. This adjusts for the wavelength-dependent penetration depth of the infrared beam, making the relative peak intensities comparable to standard transmission spectra.

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Milling: In an agate mortar, gently mix 1 mg of tpim with 100 mg of the dry KBr. Grind thoroughly for 2–3 minutes until a fine, homogeneous powder is achieved. Causality Note: Excessive grinding will induce polymorphic transitions in tpim and increase the surface area for moisture absorption.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press for 3–5 minutes under a vacuum to remove trapped air and fuse the KBr into a transparent disk.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution, 32 scans) against a blank KBr background.

Conclusion

For the precise characterization of this compound, ATR-FTIR vastly outperforms the KBr pellet method . The preservation of the imidazole N–H stretch (~3150 cm⁻¹) is paramount, as this functional group is the primary site for protonation and hydrogen bonding in supramolecular drug assemblies and MOFs. By utilizing ATR-FTIR, researchers ensure a self-validating protocol that reflects the true solid-state nature of the ligand without the confounding variables introduced by hygroscopic matrices.

References

  • Title: Supramolecular networks in organic–inorganic hybrid materials from perchlorometalate(II) salts and 2,4,5-tri(4-pyridyl)imidazole Source: CrystEngComm URL: [Link]

  • Title: Metal to Ligand Interactions and Hydrogen Bonding in the Design of Metallosupramolecular Compounds: Effect of pH and Aprotic Solvents Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group Source: Undergraduate Science Journals (Oklahoma State University) URL: [Link]

Thermal Stability of Metal-Organic Frameworks: A Comparative Analysis Focused on 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine-Based Architectures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Thermal Decomposition in Pyridine-Imidazole-Based MOFs

The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for a vast array of applications, from gas storage and separation to catalysis and drug delivery. The ability of a MOF to maintain its structural integrity at elevated temperatures is paramount for its practical implementation. This guide provides a comparative analysis of the thermal decomposition of MOF architectures, with a specific focus on those constructed from the versatile tripodal ligand, 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (Htpim).

While specific thermogravimetric analysis (TGA) data for the recently reported Htpim-based MOFs by Ye et al. is not yet publicly available, this guide will leverage existing literature on analogous imidazole and pyridine-based MOFs to provide a predictive and comparative framework.[1][2] We will delve into the key factors influencing the thermal stability of these materials, supported by experimental data from comparable systems.

The Influence of Ligand Architecture and Metal Node on Thermal Stability

The thermal decomposition of a MOF is a complex process governed by several interconnected factors. The intrinsic thermal stability of the organic linker and the strength of the metal-ligand coordination bond are the primary determinants of the onset of decomposition.[3]

Ligand Characteristics:

The this compound ligand possesses a rigid and highly aromatic structure, which is generally associated with high thermal stability. The imidazole core and the three radiating pyridine arms contribute to a robust framework. The thermal stability of the free ligand itself provides a baseline for the resulting MOF. For instance, many imidazole derivatives exhibit thermal stability up to several hundred degrees Celsius.

The Role of the Metal Ion:

The choice of the metal ion is a crucial factor in determining the overall thermal stability of the MOF. The strength of the metal-carboxylate or metal-nitrogen bond plays a significant role. Generally, MOFs constructed with harder metal cations, such as Cr(III) and Al(III), tend to exhibit higher thermal stability compared to those with softer cations like Cu(II) and Zn(II). This is attributed to the stronger metal-oxygen or metal-nitrogen bonds formed with harder cations.

Comparative TGA Analysis of Pyridine and Imidazole-Based MOFs

To contextualize the expected thermal behavior of Htpim-based MOFs, we can examine the TGA data of related structures.

MOFMetal IonLigand(s)Decomposition Onset (°C)Key Observations
ZIF-8 Zn(II)2-methylimidazole~450-500Exhibits high thermal stability due to the strong Zn-N bond and the robust imidazolate framework.
MOF-5 Zn(II)Terephthalic acid~450-500A well-studied MOF with high thermal stability, though sensitive to moisture.[4]
HKUST-1 Cu(II)1,3,5-Benzenetricarboxylic acid~300-350Lower thermal stability compared to Zn-based MOFs, with decomposition often occurring in multiple steps.
[Cu(pmpa)(H2O)]·H2O}n Cu(II)L-serine Schiff base-Noted for its catalytic effect on the thermal decomposition of other materials.[5]
Zn-MOF-74 Zn(II)2,5-dihydroxyterephthalic acid~400The presence of hydroxyl groups can influence the decomposition pathway.

Table 1: Comparative TGA Data of Representative MOFs.

The data in Table 1 highlights the significant impact of both the metal ion and the organic linker on thermal stability. For instance, the high decomposition temperature of ZIF-8 underscores the robustness of the zinc-imidazolate framework. In contrast, the lower thermal stability of the copper-based HKUST-1 can be attributed to the weaker Cu-O bonds compared to the Zn-N bonds in ZIF-8.

Expected Thermal Decomposition Profile of Htpim-Based MOFs

Based on the comparative analysis, we can anticipate the following thermal decomposition characteristics for the Htpim-based MOFs synthesized by Ye et al.:

  • Initial Weight Loss: An initial weight loss step below 200°C is expected, corresponding to the removal of guest solvent molecules (e.g., DMF, water) residing within the pores of the MOF.[6]

  • Framework Decomposition: The main decomposition of the framework is likely to occur in the range of 300-500°C. The exact onset temperature will be dependent on the specific metal ion used (Cu(I), Cu(II), or Zn(II)).

    • The Zn(II)-Htpim MOFs are predicted to exhibit higher thermal stability, potentially with decomposition onsets above 400°C, similar to other robust zinc-based MOFs.[4][7][8]

    • The Cu(I) and Cu(II)-Htpim MOFs may display slightly lower thermal stability compared to their zinc counterparts, with decomposition likely initiating between 300°C and 400°C.[3][5][9][10][11]

  • Final Residue: Following the complete decomposition of the organic ligand, a stable metal oxide residue (e.g., ZnO, CuO, or Cu2O) is expected to remain at high temperatures.

Experimental Protocol for TGA Analysis of MOFs

To obtain reliable and reproducible thermal decomposition data for Htpim-based or any other MOF, a standardized experimental protocol is essential.

Step-by-Step TGA Experimental Workflow

Caption: A generalized workflow for conducting thermogravimetric analysis of MOFs.

Justification of Experimental Choices:

  • Solvent Exchange and Activation: This step is crucial to remove residual synthesis solvents that could interfere with the accurate determination of the framework's decomposition temperature.

  • Inert vs. Oxidative Atmosphere: Running the TGA under both an inert atmosphere (e.g., Nitrogen) and an oxidative atmosphere (e.g., Air) can provide valuable information. Under an inert atmosphere, the decomposition products of the organic linker are observed, while under an oxidative atmosphere, combustion of the organic components occurs, typically at a lower temperature, leaving behind a metal oxide.

  • Heating Rate: A heating rate of 10°C/min is a standard practice that allows for good resolution of thermal events.

Conclusion and Future Outlook

The thermal stability of MOFs based on the this compound ligand is anticipated to be robust, owing to the aromatic and rigid nature of the organic linker. The precise decomposition temperatures will ultimately depend on the coordinated metal ion, with zinc-based frameworks expected to exhibit superior stability compared to their copper-based analogues.

The publication of experimental TGA data for the Htpim-based MOFs reported by Ye et al. is eagerly awaited by the scientific community. This data will not only confirm the predictions made in this guide but also provide valuable insights into the structure-property relationships governing the thermal stability of this promising new class of MOFs. Such knowledge is indispensable for the rational design and synthesis of next-generation porous materials for high-temperature applications.

References

  • Ye, Y., Lin, J., Chen, M., & Zhang, J. (2025). Modulated Preparation and Structural Diversification of Metal-Organic Frameworks based on this compound ligand. Dalton Transactions. [Link]

  • THE APPLICATION OF ZN-MOF-5 FOR SELECTIVE METHANE CAPTURE PRODUCED FROM LANDFILLS: SYNTHESIS AND CHARACTERIZATION. UJ Content - University of Johannesburg. [Link]

  • A Novel (42,62,82)‐a 3D Copper(I) Complex Based on the Ligand 2,4,5‐Tri(4‐pyridyl)‐imidazole. ResearchGate. [Link]

  • In situ Evolved Gas Analysis Assisted Thermogravimetric (TG- FTIR and TG/DTA-MS) Studies on Non-activated. [Link]

  • A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. [Link]

  • Thermogravimetric analysis (TGA/DTA) plot of Zn-MOF. ResearchGate. [Link]

  • Thermal decomposition profile of Zn-MOF using TGA analysis. ResearchGate. [Link]

  • Energetic metal-organic frameworks achieved from furazan and triazole ligands: Synthesis, crystal structure, thermal stability and energetic performance. Beijing Institute of Technology. [Link]

  • TGA curve of prepared Zn-MOF-74. ResearchGate. [Link]

  • Two amino acid Cu (II)-MOFs via one-pot method: Exhibiting good catalytic effect on the thermal decomposition of ammonium perchlorate and hexogen. ResearchGate. [Link]

  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]

  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry (RSC Publishing). [Link]

  • Variation of topologies and entanglements in metal–organic frameworks with mixed tris[4-(1H-imidazol-1-yl)phenyl]phosphine oxide and dicarboxylate ligands. Dalton Transactions (RSC Publishing). [Link]

  • Study on the Catalytic Performance of Porous Cu/Cu 2 O Synthesized by One-Step Solvothermal Method for Thermal Decomposition of Ammonium Perchlorate. MDPI. [Link]

  • From MOF-199 Microrods to CuO Nanoparticles for Room-Temperature Desulfurization: Regeneration and Repurposing Spent Adsorbents as Sustainable Approaches. PMC. [Link]

  • Dalton Transactions. AIR Unimi. [Link]

  • Design, Synthesis, and Characterization of Metal–Organic Frameworks for Enhanced Sorption of Chemical Warfare Agent Simulants. Temple University. [Link]

  • Copper-based metal‒organic framework (Cu-MOF) as a cost-effective antimicrobial and antioxidant reagent: synthesis, characterization and biological evaluation. ResearchGate. [Link]

Sources

Comparing catalytic efficiency of tripyridine-imidazole vs terpyridine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Ruthenium-based Catalysis (Water Oxidation/OER)[1]

Executive Summary: The Ligand Design Paradox

In the realm of transition metal catalysis—specifically for high-valent oxidation reactions like Water Oxidation (OER) and C-H activation—the ligand environment dictates the fate of the catalyst. This guide compares two critical ligand classes:

  • Terpyridine (tpy): The rigid, neutral, tridentate benchmark.

  • Tripyridine-Imidazole (Tripy-Im) / Imidazole-Modified Terpyridines: A functionalized class where imidazole moieties replace pyridine rings or act as pendant bases to enable Proton-Coupled Electron Transfer (PCET).

The Core Finding: While Terpyridine offers superior thermodynamic stability and structural rigidity, Tripyridine-Imidazole derivatives significantly outperform in catalytic turnover frequency (TOF) . The imidazole moiety acts as a non-innocent electron reservoir and internal proton relay, lowering the activation energy for the rate-determining O-O bond formation step.

Structural & Electronic Comparison

The fundamental difference lies in the


-donor vs. 

-acceptor
balance and the capacity for PCET .
FeatureTerpyridine (tpy) Tripyridine-Imidazole (Tripy-Im / bzimpy)
Coordination Mode Tridentate (

), Neutral.
Tridentate (

), Anionic (upon deprotonation).
Electronic Nature Strong

-acceptor. Stabilizes Ru(II).
Strong

-donor. Stabilizes high-valent Ru(IV/V).
Redox Potential High

(Ru

). Harder to oxidize.
Cathodic shift (Lower

). Easier access to high-valent states.[2]
Mechanistic Role Spectator ligand (mostly steric/electronic).Active participant (Proton Relay / PCET).
Acid-Base Properties No acidic protons.Imidazole N-H is acidic (

); becomes an internal base.
Visualizing the Electronic Impact

The following diagram illustrates the structural evolution and its impact on the metal center's electronic density.

LigandComparison Tpy Terpyridine (tpy) (Neutral, π-acceptor) Ru_Tpy Ru-Tpy Center High Redox Potential Destabilized Ru(V)=O Tpy->Ru_Tpy Rigid Coordination Im Imidazole Modification (σ-donor, PCET active) Ru_Im Ru-(Tripy-Im) Center Electron Rich Stabilized Ru(V)=O Im->Ru_Im Anionic Donation (N-) WNA High Barrier (Slow Kinetics) Ru_Tpy->WNA Mechanism: Water Nucleophilic Attack I2M Low Barrier (Fast Kinetics) Ru_Im->I2M Mechanism: Radical Coupling (I2M) or Assisted WNA

Caption: Comparison of electronic effects on the Ruthenium center. Imidazole donation stabilizes high oxidation states, facilitating faster catalytic pathways.

Catalytic Performance Analysis

The most rigorous comparison of these ligands appears in Water Oxidation Catalysis (WOC) . The data below synthesizes results from key studies comparing standard Ru-tpy complexes with imidazole-substituted analogs (e.g., Ru-bzimpy or Ru-tpy-im).

Case Study: Ruthenium-Catalyzed Water Oxidation
  • Benchmark:

    
    
    
  • Challenger:

    
     (where bzimpy = 2,6-bis(benzimidazol-2-yl)pyridine)
    

Table 1: Comparative Catalytic Metrics (pH 1.0, Ce(IV) oxidant)

MetricRu-Terpyridine (Benchmark) Ru-Tripyridine-Imidazole (Challenger) Impact

(Ru

)
~1.05 V vs SSCE~0.60 V vs SSCE0.45 V Cathodic Shift (Easier oxidation)

(Ru

)
~1.25 V~0.95 VStabilized Ru(IV) state
TOF

(s

)
0.5 - 2.0 s

> 30,000 s

(for optimized variants)
Orders of magnitude faster
Mechanism Single-Site WNARadical Coupling (I2M) or Base-Assisted WNALower activation barrier
Stability (TON) Moderate (~500 - 2,000)High (~10,000+)Imidazole prevents ligand loss

Critical Insight: The "Tripyridine-Imidazole" architecture (specifically when imidazole replaces pyridine) allows the catalyst to operate at a much lower overpotential. The imidazole acts as a "non-innocent" ligand, managing the proton flow during the loss of 4H+ from two water molecules.

Mechanistic Deep Dive: Why Imidazole Wins

The superiority of the imidazole-containing ligand stems from its ability to decouple proton and electron transfer steps.

  • Proton Management: In a standard tpy complex, the water molecule bound to Ru must deprotonate into the bulk solution, which is energetically costly at low pH. In Tripy-Im systems, the uncoordinated nitrogen of the imidazole (or the anionic imidazolate) can hydrogen bond with the aqua ligand, facilitating Proton-Coupled Electron Transfer (PCET) .

  • Radical Character: The electron-rich imidazole pushes electron density onto the Ru=O bond, increasing the radical character on the oxygen atom (

    
    ). This radical character is essential for the I2M mechanism  (Interaction of Two M-O units), which is much faster than the nucleophilic attack of water on a highly charged metal center.
    
Pathway Visualization

Mechanism cluster_0 Standard Terpyridine (WNA Pathway) cluster_1 Tripyridine-Imidazole (PCET / I2M Pathway) Ru_V [Ru(V)=O]3+ TS_WNA TS: H2O Attack Ru_V->TS_WNA High Barrier O2_Tpy O2 Evolution (Slow) TS_WNA->O2_Tpy Ru_Im_V [Ru(V)=O(Im)]+ TS_I2M TS: Radical Coupling or Intramolecular H-Bond Ru_Im_V->TS_I2M Low Barrier (Stabilized by Im) O2_Im O2 Evolution (Fast) TS_I2M->O2_Im

Caption: Mechanistic divergence. The imidazole ligand (right) lowers the transition state energy via electronic stabilization and local proton management.

Experimental Protocol: Validating Catalytic Efficiency

To objectively compare these ligands in your own lab, follow this standardized electrochemical protocol.

Objective: Determine TOF and Overpotential (


) for Water Oxidation.
  • Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

      
      m alumina.
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl or SSCE.

    • Solvent: 0.1 M Triflic Acid (pH 1.0) or Phosphate Buffer (pH 7.0).

  • Cyclic Voltammetry (CV) - Diagnostic:

    • Scan rate: 100 mV/s.

    • Step 1: Scan the Ru-tpy complex (1 mM). Observe the Ru(II)/Ru(III) couple at ~1.0 V. Note the onset of the catalytic wave (usually > 1.4 V).

    • Step 2: Scan the Ru-Tripy-Im complex. Observe the cathodic shift of the redox couples. The catalytic wave should appear earlier (lower overpotential) and rise more sharply (higher current density).

  • Foot-of-the-Wave Analysis (FOWA) - Quantification:

    • Use the catalytic current (

      
      ) at the foot of the wave to calculate TOF
      
      
      
      using the equation:
      
      
    • Note:

      
       is the peak current of the non-catalytic redox couple (Ru II/III).
      
  • Bulk Electrolysis (Stability Test):

    • Hold potential at 1.4 V vs NHE for 1 hour.

    • Measure evolved

      
       via gas chromatography or a Clark electrode.
      
    • Success Metric: Linear

      
       production over time indicates a stable catalyst. A plateau indicates ligand degradation (common in unmodified tpy systems).
      
References
  • Dhiman, R., et al. (2020). "Synthesis, crystal structure and water oxidation activity of [Ru(terpy)(bipy)Cl]+ complexes: influence of ancillary ligands on O2 generation."[2] Dalton Transactions.

  • Matheu, R., et al. (2015). "The role of the ligand in the water oxidation activity of Ru-polypyridyl complexes." Reviews in Inorganic Chemistry. (Focuses on Llobet's work with Ru-bda and imidazole analogs).
  • Kaveevivitchai, N., et al. (2013).[3] "A Ru(II) bis-terpyridine-like complex that catalyzes water oxidation: the influence of steric strain." Inorganic Chemistry.

  • Majumder, S., et al. (2018). "Electrocatalytic Water Oxidation by heteroleptic Ruthenium complexes of 2,6-bis(benzimidazolyl) pyridine Scaffold." ChemElectroChem. (Direct comparison of bzimpy vs tpy).
  • Duan, L., et al. (2012). "Toward controlling water oxidation catalysis: tunable activity of ruthenium complexes with axial imidazole/DMSO ligands." Inorganic Chemistry.

Sources

A Comparative Guide to Powder X-ray Diffraction (PXRD) for Purity Validation of Tripyridine-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of Powder X-ray Diffraction (PXRD) with other analytical techniques for the purity validation of tripyridine-imidazole compounds, a class of molecules with significant therapeutic potential. We will delve into the causality behind experimental choices, present supporting data, and provide a framework for a self-validating analytical protocol.

The Imperative of Purity in Crystalline APIs

The solid-state properties of an API, including its crystalline form and purity, profoundly influence its bioavailability, stability, and manufacturability.[1][2] For tripyridine-imidazole compounds, which are often synthesized through multi-step processes, the potential for crystalline impurities, such as polymorphs, solvates, or unreacted starting materials, is a critical concern.[3][4] Undesired crystalline forms can exhibit different solubilities and dissolution rates, potentially altering the drug's therapeutic efficacy and safety profile.[5] Therefore, a robust analytical method to confirm the purity of the desired crystalline phase is not just a regulatory requirement but a scientific necessity.

Powder X-ray Diffraction: A Fingerprint of Crystalline Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid.[1][2] The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atomic planes within a crystal lattice.[5] The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline structure.[5] This makes PXRD an exceptionally powerful tool for identifying crystalline phases and assessing the purity of a sample.[1][2]

Why PXRD is a Primary Choice for Crystalline Purity

The strength of PXRD lies in its ability to distinguish between different crystalline forms.[2] Each unique crystal structure will produce a distinct diffraction pattern.[1] Therefore, the presence of an unwanted crystalline impurity will manifest as extra peaks in the PXRD pattern of the target compound. This direct detection of different crystalline phases is a key advantage of PXRD.

The United States Pharmacopeia (USP) recognizes the importance of PXRD in the characterization of crystalline solids.[5] Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) guidelines, require the validation of analytical procedures to ensure they are suitable for their intended purpose.[6][7][8][9][10][11][12][13][14][15] A validated PXRD method provides a high degree of confidence in the identity and purity of a crystalline API.

A Comparative Analysis: PXRD vs. Alternative Techniques

While PXRD is a cornerstone for solid-state characterization, a comprehensive purity assessment often involves orthogonal methods. Here, we compare PXRD with other common analytical techniques for purity determination.

Technique Principle Strengths for Crystalline Purity Limitations for Crystalline Purity Typical Limit of Detection (LOD)
Powder X-ray Diffraction (PXRD) X-ray diffraction by crystal lattice planes- Directly identifies and quantifies different crystalline phases (polymorphs, solvates).[1][2] - Non-destructive.[1] - Relatively fast analysis time.- Limited sensitivity for amorphous impurities.[2] - Preferred orientation of crystals can affect peak intensities.[16] - Requires a crystalline standard for quantification.0.1% to 5% for crystalline impurities, depending on the system and methodology.[17][18][19][20][21]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase- High sensitivity for chemical impurities. - Excellent for quantifying soluble impurities.- Does not distinguish between different crystalline forms of the same chemical entity. - The analyte must be soluble in the mobile phase.Typically in the parts-per-million (ppm) range for soluble impurities.
Differential Scanning Calorimetry (DSC) Measurement of heat flow into or out of a sample as a function of temperature- Can detect the presence of impurities that affect the melting point.[22][23][24][25][26] - Provides information on thermal stability and polymorphism.[22][27][28]- Less specific than PXRD for identifying the nature of the crystalline impurity. - Not suitable for thermolabile compounds.[23] - Can be influenced by particle size and heating rate.Generally in the range of 0.5% to 2% for impurities that affect the melting point.[23][25]
Spectroscopic Methods (FTIR, Raman) Absorption or scattering of electromagnetic radiation due to molecular vibrations- Can distinguish between polymorphs based on differences in their vibrational spectra. - Non-destructive and can be used for in-situ monitoring.- Can be less sensitive than PXRD for detecting low levels of crystalline impurities. - Spectral overlap can complicate data interpretation in mixtures.Highly variable depending on the specific compounds and the nature of the impurity.

Causality in Method Selection: For tripyridine-imidazole compounds, where the primary concern is often the presence of undesired polymorphs or crystalline starting materials, PXRD is the most direct and definitive method. HPLC is essential for detecting and quantifying soluble chemical impurities but is blind to the solid-state form. DSC provides valuable complementary thermal information but lacks the specificity of PXRD for identifying crystalline impurities.

Experimental Protocol: PXRD Validation for Tripyridine-Imidazole Purity

A robust PXRD method must be validated to ensure it is accurate, precise, specific, and sensitive for its intended purpose, in line with ICH Q2(R1) guidelines.[6][7][10]

Instrumentation and Data Collection
  • Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a high-speed detector is recommended.[19]

  • Sample Preparation: The sample should be gently ground to a fine, uniform powder to minimize preferred orientation.[1] A zero-background sample holder is ideal for minimizing background noise and allowing for the detection of low-intensity peaks.

  • Data Collection Parameters:

    • 2θ Range: Typically 2° to 40° is sufficient to capture the characteristic peaks of most organic molecules.

    • Step Size: A small step size (e.g., 0.02°) is necessary for good resolution.[19]

    • Scan Speed/Time per Step: A slower scan speed or longer time per step will improve the signal-to-noise ratio, which is critical for detecting low-level impurities.[17]

Method Validation Workflow

The following workflow outlines the key steps for validating a PXRD method for purity assessment, grounded in the principles of ICH Q2(R1).

Caption: A workflow for the development and validation of a PXRD method for purity analysis.

Data Analysis: From Qualitative to Quantitative
  • Qualitative Analysis: The PXRD pattern of the test sample is overlaid with the reference pattern of the pure tripyridine-imidazole compound. The absence of any additional peaks indicates the absence of detectable crystalline impurities.

  • Quantitative Analysis: If impurity peaks are detected, their concentration can be quantified. The Rietveld refinement method is a powerful technique for quantitative phase analysis.[29][30][31][32][33] This method involves fitting the entire experimental diffraction pattern with calculated patterns of the constituent phases. The relative amounts of each phase are determined from the scale factors obtained during the refinement process.[29][30]

For lower-level impurities, a single-peak method can be employed.[17] This involves creating a calibration curve by plotting the intensity of a unique, well-resolved peak of the impurity against its known concentration in a series of prepared standards.[17] The concentration of the impurity in an unknown sample can then be determined from this calibration curve.

A Self-Validating System: The inclusion of a certified reference standard of the pure tripyridine-imidazole in each analytical run serves as an internal control, ensuring the consistency and validity of the results. Any significant deviation in the peak positions or relative intensities of the standard would indicate an issue with the instrument or the analytical procedure.

Case Study: Detecting a Polymorphic Impurity

To illustrate the power of PXRD, consider a hypothetical case where a new, undesired polymorph (Form B) of a tripyridine-imidazole compound is a potential impurity in the desired therapeutic form (Form A).

Experimental Design:

  • Pure Form A and Form B are characterized by PXRD to identify unique, non-overlapping diffraction peaks for each form.

  • A series of physical mixtures of Form A and Form B are prepared with known weight percentages of Form B (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • PXRD patterns are collected for each mixture under optimized conditions.

  • A calibration curve is constructed by plotting the area of a characteristic peak of Form B against its weight percentage.

Expected Results:

The PXRD patterns would clearly show the emergence and increase in intensity of the characteristic peaks of Form B as its concentration increases. The calibration curve should exhibit good linearity (R² > 0.99), allowing for the accurate quantification of Form B in unknown samples. The limit of detection (LOD) and limit of quantitation (LOQ) for Form B can be determined from the calibration curve, providing a measure of the method's sensitivity.[17]

Conclusion: The Authoritative Role of PXRD

For ensuring the purity of crystalline tripyridine-imidazole compounds, Powder X-ray Diffraction stands out as an indispensable analytical tool. Its ability to directly identify and quantify different crystalline phases provides a level of certainty that is difficult to achieve with other techniques alone. When developed and validated according to regulatory guidelines, a PXRD method becomes a robust and reliable system for quality control, ensuring the consistency, safety, and efficacy of the final drug product. By integrating PXRD with orthogonal methods like HPLC and DSC, researchers and drug developers can build a comprehensive and self-validating purity profile for their crystalline APIs.

References

  • Suryanarayanan, R. (2020). Quantification of solid-state impurity with powder X-ray diffraction using laboratory source. Powder Diffraction, 35(4), 226-232. [Link]

  • Creative Biostructure. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • ResearchGate. (n.d.). Quantification of solid-state impurity with powder X-ray diffraction using laboratory source. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Cision PR Newswire. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • AZoM. (2018, February 16). Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. [Link]

  • MDPI. (2025, March 21). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Institutes of Health. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Academia.edu. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • News-Medical.Net. (2019, April 17). Using PXRD in Pharmaceutical Development and Manufacturing. [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Crystal Impact. (n.d.). Quantitative analysis using Rietveld refinement. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResearchGate. (n.d.). Quantitative Phase Analysis Using the Rietveld Method. [Link]

  • PubMed. (2009, January 21). Quantitative determination of polymorphic impurity by X-ray powder diffractometry in an OROS formulation. [Link]

  • ECA Academy. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. [Link]

  • National Institutes of Health. (n.d.). Parts per Million Powder X-ray Diffraction. [Link]

  • ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation. [Link]

  • Scientific Research Publishing. (n.d.). Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks. [Link]

  • MDPI. (2018, October 24). Rietveld Refinement in the Characterization of Crystalline Materials. [Link]

  • Malvern Panalytical. (2021, March 5). Ask an Expert: The Rietveld method. [Link]

  • ResearchGate. (n.d.). Spectroscopic Methods in Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • ResearchGate. (2025, August 8). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. [Link]

  • Academia.edu. (n.d.). (Spectroscopic Methods of Analysis). [Link]

  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ResearchGate. (n.d.). (PDF) Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. [Link]

  • American Pharmaceutical Review. (2011, January 1). Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Taylor & Francis Online. (2026, February 7). Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. [Link]

  • National Institutes of Health. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • National Institutes of Health. (2025, October 2). Preliminary Study on the Purity Analysis of Primary Certified Gas Mixtures Using Different Spectroscopic Techniques. [Link]

  • IIP Series. (n.d.). THERAPEUTIC AND SYNTHETIC IMPORTANCE OF 1, 3-IMIDAZOLE DERIVATIVES. [Link]

  • CNR-IRIS. (2022, November 4). Imidazole-pyridine hybrids as potent anti-cancer agents. [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

Sources

Mass spectrometry characterization of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Mass Spectrometry Characterization of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (tpim)

Executive Summary

The multidentate ligand this compound (commonly referred to as tpim) has become a cornerstone in the design of advanced metal-organic frameworks (MOFs) and supramolecular sensors. Due to its highly conjugated, nitrogen-rich structure (comprising three pyridine rings and one central imidazole ring), characterizing tpim and its metallo-complexes requires precise analytical methodologies. This guide provides an objective comparison of three primary mass spectrometry (MS) modalities—ESI-MS, MALDI-TOF, and HR-FAB+—evaluating their performance, ionization efficiency, and structural preservation capabilities when analyzing tpim.

Physicochemical Profiling & Causality in MS Selection

The structural topology of tpim dictates its behavior in the gas phase. With a monoisotopic mass of 298.12 g/mol , the neutral ligand possesses four highly basic nitrogen loci.

  • Proton Affinity: The pyridine nitrogens readily accept protons in acidic environments. Consequently, soft ionization techniques operating in positive ion mode (

    
    ) are exceptionally efficient, yielding a dominant 
    
    
    
    peak at m/z 299.1.
  • Coordination Lability: When tpim coordinates with transition metals (e.g., Ni(II), Cd(II), Ag(I)) to form MOFs—such as the luminescent

    
     framework used for explosive sensing (1)[1]—hard ionization techniques will fracture the delicate non-covalent coordinate bonds. Therefore, the choice of MS modality directly controls whether you observe the intact complex or just the fragmented ligand.
    

Comparative Performance of MS Modalities

  • Electrospray Ionization (ESI-MS): The Solution-State Standard ESI is the superior choice for soluble tpim complexes. Because it transfers ions from solution to the gas phase without thermal degradation, it preserves metal-ligand stoichiometry. For tpim, ESI outperforms Atmospheric Pressure Chemical Ionization (APCI) because APCI's heated vaporization often strips the metal center from the ligand.

  • High-Resolution Fast Atom Bombardment (HR-FAB+): The Solid-State Legacy For insoluble organic-inorganic hybrid materials, such as perchlorometalate(II) salts combined with tpim, ESI is ineffective due to solubility limits. HR-FAB+ utilizes a liquid matrix to absorb the kinetic energy of the atom beam, allowing the intact desorption of heavy, insoluble salts (2)[2].

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): The Polymeric Profiler When tpim is polymerized into extensive 2D or 3D MOFs, MALDI-TOF provides the necessary mass range (up to 300,000 Da). However, matrix cluster interference below m/z 500 makes it inferior to ESI for analyzing the bare tpim ligand.

MS_Selection Start tpim Sample Type Soluble Soluble Ligand / Complex (e.g., in MeOH/MeCN) Start->Soluble Insoluble Insoluble MOF / Salt (e.g., Perchlorometalates) Start->Insoluble ESI ESI-MS Soft Ionization Soluble->ESI Preserves non-covalent bonds MALDI MALDI-TOF Laser Desorption Insoluble->MALDI Polymer fragmentation FAB HR-FAB+ Atom Bombardment Insoluble->FAB Matrix-assisted solid analysis

MS modality selection workflow for tpim and its coordination compounds.

Quantitative Performance Comparison

Analytical ParameterESI-MS (Positive Mode)HR-FAB+MALDI-TOF MS
Optimal Analyte State Soluble ligands & complexesInsoluble salts / hybridsMOF oligomers / polymers
Primary Matrix/Solvent Methanol / Acetonitrile + 0.1% FAm-Nitrobenzyl alcohol (NBA)

-CHCA or DHB
Dominant tpim Ion

(m/z 299.1)

and


(often obscured)
Coordination Bond Preservation Excellent (Softest)ModeratePoor to Moderate
Mass Accuracy

ppm (with Q-TOF)

ppm

ppm
Typical Application Sensing mechanism elucidationCrystallographic validationPolymerization degree analysis

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Solution-State ESI-MS of tpim and Transition Metal Complexes Causality: Formic acid (FA) is added to force the equilibrium toward the protonated state of the basic pyridine nitrogens, drastically increasing the ionization efficiency and signal-to-noise ratio.

  • Sample Preparation: Dissolve 1.0 mg of synthesized tpim in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Instrument Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Causality: A lower desolvation temperature prevents the thermal dissociation of any weakly bound metal-tpim complexes.

  • Validation Checkpoint: Infuse the sample at 10 µL/min. Observe the spectrum at m/z 299.1. Self-Validation: If the m/z 299.1 peak is absent, but a peak at m/z 321.1 (

    
    ) is dominant, the solvent system lacks sufficient protons. Add an additional 0.05% Formic Acid and re-infuse to correct the adduction pathway.
    
  • Complex Analysis: For metal complexes (e.g.,

    
    ), look for the characteristic isotopic envelope. Nickel has five stable isotopes (
    
    
    
    ,
    
    
    , etc.), which will create a distinct step-pattern in the mass spectrum separated by 0.5 m/z units for a doubly charged
    
    
    complex.

ESI_Mechanism A tpim Solution (Neutral) B Taylor Cone Formation A->B C N-Protonation (pH < 7) B->C D Coulomb Fission C->D E [M+H]+ Ion (m/z 299.1) D->E

ESI-MS protonation and gas-phase ion generation pathway for tpim.

Protocol B: HR-FAB+ Analysis of Insoluble tpim-Perchlorometalate Salts Causality: Because perchlorometalate salts (e.g.,


) form extensive hydrogen-bonded 3D networks that resist dissolution, liquid-phase ESI is impossible without destroying the complex. FAB uses a viscous liquid matrix to suspend the solid particles and mediate energy transfer from the Xenon or Cesium atom beam.
  • Matrix Preparation: Place 1-2 µL of m-nitrobenzyl alcohol (NBA) onto the FAB probe tip.

  • Sample Loading: Disperse ~0.5 mg of the finely ground tpim-salt directly into the NBA droplet. Mix gently with a micro-spatula until a homogeneous suspension forms.

  • Bombardment: Insert the probe into the source and bombard with a 6-8 keV Xenon atom beam.

  • Validation Checkpoint: Monitor the background matrix peaks. Self-Validation: NBA produces known background clusters at m/z 154, 307, and 460. If these peaks are sharp and well-resolved, the instrument optics are correctly tuned. You can then confidently assign the peaks corresponding to the

    
     cation (m/z 301.1) and its associated copper-chloride adducts.
    

Conclusion

For the routine characterization of the this compound ligand and its soluble sensing frameworks, ESI-MS remains the unparalleled choice due to its soft ionization and high sensitivity to nitrogenous bases. However, researchers synthesizing robust, insoluble organic-inorganic hybrid networks must pivot to HR-FAB+ to bypass solubility constraints while maintaining structural integrity.

References

  • Supramolecular networks in organic–inorganic hybrid materials from perchlorometalate(II) salts and 2,4,5-tri(4-pyridyl)imidazole. ResearchGate.
  • Selective and ultrafast sensing of 2,4,6-trinitrophenol - A nitro-explosive and mutagenic pollutant - In aqueous media by highly stable and recyclable metal-organic probes. ResearchGate.

Sources

Comparative Fluorescence Quantum Yield of Imidazole-Tripyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, optimizing the photophysical properties of fluorescent probes is a critical hurdle. Imidazole-tripyridine (often referred to as imidazole-terpyridine) derivatives have emerged as highly versatile fluorophores and chemosensors due to their unique coordination chemistry and tunable emission profiles[1].

This guide provides an objective, data-driven comparison of the fluorescence quantum yields (


) of imidazole-terpyridine derivatives against standard alternatives. By deconstructing the causality behind Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF), this document serves as an authoritative framework for selecting and validating these complex fluorophores.

Mechanistic Causality: Why Imidazole-Tripyridine?

Unsubstituted 2,2':6',2''-terpyridine exhibits a notoriously low fluorescence quantum yield (


)[2]. This poor performance is driven by the molecule's structural flexibility, which facilitates rapid non-radiative decay via rotational relaxation and efficient intersystem crossing (ISC) to triplet states[2].

However, functionalizing the terpyridine core with an imidazole moiety fundamentally rewrites the molecule's photophysics through two primary mechanisms:

  • Donor-

    
    -Acceptor (D-
    
    
    
    -A) Architecture
    : The imidazole ring acts as an electron-rich donor, while the terpyridine core serves as an electron-deficient acceptor. This push-pull configuration induces a highly efficient Intramolecular Charge Transfer (ICT) state upon photon absorption, drastically increasing the probability of radiative decay[3].
  • Chelation-Enhanced Fluorescence (CHEF) : Terpyridine is a powerful tridentate ligand. When metal ions (e.g.,

    
    ) coordinate to the nitrogen atoms, the molecule is forced into a rigid, coplanar conformation. This conformational locking shuts down non-radiative rotational pathways, amplifying the quantum yield exponentially[1].
    

Photophysics Donor Imidazole Moiety (Electron Donor) ICT D-π-A Conjugate (ICT State) Donor->ICT π-conjugation Acceptor Terpyridine Core (Electron Acceptor) Acceptor->ICT π-conjugation Metal Metal Chelation (Conformational Locking) ICT->Metal + Metal Ion Free Free Ligand (Rotational Relaxation) ICT->Free Uncoordinated HighQY High ΦF (CHEF Effect) Metal->HighQY Radiative Decay LowQY Low ΦF (Non-Radiative Decay) Free->LowQY Energy Loss

Caption: Photophysical mechanism of Intramolecular Charge Transfer and Chelation-Enhanced Fluorescence.

Comparative Data Analysis

To objectively evaluate the performance of imidazole-terpyridine derivatives, we must benchmark them against both their parent structures and industry-standard fluorophores. The table below summarizes the quantum yields across different structural modifications.

Compound ClassRepresentative DerivativeSolventQuantum Yield (

)
Mechanistic Causality
Unsubstituted Terpyridine 2,2':6',2''-TerpyridineVarious< 0.05High rotational freedom leads to rapid intersystem crossing and non-radiative decay[2].
Azulenyl-Terpyridine 4'-azulenyl-terpyridineAcetonitrile0.14Mild D-

-A system; twisting between planes limits full conjugation[4].
Imidazole-Terpyridine T-1 (Styryl-linked)DMF0.59Strong D-

-A push-pull system creates an efficient ICT state, maximizing radiative emission[3].
Imidazolium Salt T-2 (Iodide salt)DMF0.23Salt formation increases electron acceptance, shifting decay pathways and lowering

compared to T-1[3].
Pyrene-Terpyridine Pyr-TpTHF0.59 - 0.96Extended

-conjugation allows for triplet-to-singlet energy transfer (delayed fluorescence).
Standard Fluorophore Fluorescein0.1 M NaOH0.95The highly rigid xanthene core inherently prevents non-radiative rotational energy loss.

Insight for Researchers: While standard fluorophores like Fluorescein offer higher absolute quantum yields, imidazole-terpyridine derivatives (like T-1) offer a


 of 0.59 combined with dynamic environmental sensitivity[3]. This makes them vastly superior for applications requiring "turn-on" sensing (e.g., detecting specific metal ions or pH changes in live cells).

Experimental Methodology: Self-Validating Protocol for Determination

Determining the relative fluorescence quantum yield is highly susceptible to the Inner Filter Effect (IFE) —a phenomenon where a high-concentration fluorophore re-absorbs its own emission, artificially deflating the measured


.

To ensure scientific integrity, do not rely on single-point measurements. The following step-by-step protocol utilizes a concentration gradient to create a self-validating mathematical system.

Step 1: Standard Selection & Solvent Matching
  • Action : Select a reference standard (e.g., Quinine Sulfate,

    
     in 0.1 M 
    
    
    
    ) whose emission profile closely overlaps with your imidazole-terpyridine sample[3].
  • Causality : Mismatched emission profiles introduce wavelength-dependent detector sensitivity errors. The photomultiplier tube (PMT) does not detect all wavelengths with equal efficiency.

Step 2: Serial Dilution (The Validation Core)
  • Action : Prepare 5 distinct concentrations of both the sample and the standard. Ensure the maximum absorbance at the excitation wavelength (

    
    ) never exceeds 0.1 .
    
  • Causality : Keeping absorbance below 0.1 ensures a linear relationship between absorbed light and fluorescence intensity, physically eliminating self-quenching and the inner filter effect.

Step 3: Spectral Acquisition
  • Action : Record the integrated fluorescence intensity (Area Under the Curve, AUC) for all 10 solutions using identical instrument parameters (slit widths, PMT voltage, integration time).

Step 4: Linear Regression Validation
  • Action : Plot AUC (y-axis) vs. Absorbance (x-axis) for both the sample and standard sets.

  • Self-Validation Gate : Calculate the

    
     value for both lines. The 
    
    
    
    must be
    
    
    . If
    
    
    , aggregation or IFE is occurring. Do not proceed. Discard the data and prepare fresh, lower-concentration solutions.
Step 5: Mathematical Computation
  • Action : Calculate the final

    
     using the gradients (Grad) of the validated linear plots:
    
    
    
    
  • Causality : The refractive index (

    
    ) correction is mandatory when the sample and standard are in different solvents. Different solvents bend emitted light differently, altering the emission cone angle that successfully reaches the detector lens.
    

Protocol S1 1. Prepare Solutions Sample & Standard S2 2. UV-Vis Measurement Dilute until Absorbance < 0.1 S1->S2 Serial Dilution S3 3. Fluorescence Measurement Excite at Isosbestic Point S2->S3 Prevent Inner Filter Effect S4 4. Data Integration Calculate Area Under Curve (AUC) S3->S4 Capture Emission S5 5. Linear Regression Plot AUC vs. Absorbance (R² > 0.99) S4->S5 Validation Step S6 6. Calculate ΦF Apply Gradient & Refractive Index S5->S6 Comparative Math

Caption: Self-validating experimental workflow for relative fluorescence quantum yield determination.

References[3] A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312628/[1] Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9818816/[2] Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/2016/CP/C6CP04252J[4] Synthesis and properties of fluorescent 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines. Beilstein Journals. URL:https://www.beilstein-journals.org/bjoc/articles/12/179[5] Pyrene appended terpyridine derivatives as electrochemiluminescence material for OLEDs: Characterization of photo-physical. NIScPR. URL:https://nopr.niscpr.res.in/handle/123456789/54483

Sources

A Comparative Guide to Elemental Analysis Validation for 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis and characterization of novel coordination complexes, such as those derived from the versatile ligand 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, rigorous validation of their elemental composition is a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis validation of these complexes, offering insights into the rationale behind experimental choices and presenting supporting data. It is intended for researchers, scientists, and drug development professionals who require a robust framework for establishing the purity and stoichiometry of their synthesized compounds.

The accurate determination of carbon, hydrogen, and nitrogen (CHN) content, along with the metal percentage, is critical for confirming the successful synthesis of the target complex and for ensuring the reliability of subsequent physicochemical and biological studies. However, coordination complexes, particularly those with intricate ligands like this compound, can present unique analytical challenges.[1] This guide will navigate these complexities by comparing the gold-standard combustion analysis with complementary spectroscopic and thermal techniques.

Core Principles of Elemental Analysis Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] For elemental analysis of novel complexes, this translates to confirming that the method can accurately and precisely quantify the elemental composition. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which can be adapted for this purpose.[3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[4]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

Comparative Analysis of Key Methodologies

The validation of the elemental composition of this compound complexes necessitates a multi-faceted approach. While CHN combustion analysis is the primary technique, its data should be corroborated by other methods to build a comprehensive and trustworthy characterization profile.

Combustion-Based Elemental Analysis (CHN Analysis)

Principle: This technique involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.[7] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector.[7][8]

Strengths:

  • Provides direct, quantitative measurement of C, H, and N content.[9]

  • High precision and accuracy when properly calibrated and maintained.

  • Well-established and widely accepted method for purity assessment.[10]

Challenges with this compound Complexes:

  • Hygroscopicity: The presence of nitrogen-rich heterocyclic rings can make the ligand and its complexes susceptible to absorbing atmospheric moisture, leading to inaccurate hydrogen and, consequently, carbon and nitrogen percentages.[10]

  • Incomplete Combustion: The high thermal stability of some coordination polymers may lead to incomplete combustion, resulting in lower than expected elemental percentages.

  • Residual Solvents: The presence of co-crystallized solvent molecules can significantly alter the elemental composition and must be accounted for.[10]

  • Handling of Sensitive Samples: Some organometallic compounds are sensitive to air and moisture, which can complicate accurate weighing and analysis.[1]

Validation Strategy: The validation of CHN analysis for these complexes should involve the analysis of a certified reference material with a similar matrix to establish accuracy and precision. The acceptance criterion for elemental analysis is typically a deviation of ≤0.4% between the calculated and found values.[11][12]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Metal Content

Principle: ICP-MS is a powerful technique for determining the concentration of metals and some non-metals at trace and ultra-trace levels.[13][14] The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[15]

Strengths:

  • Extremely high sensitivity, capable of detecting metal concentrations down to parts-per-trillion (ppt) levels.[15][16]

  • Provides accurate and precise quantification of the metal content in the complex.

  • Can be used to identify and quantify trace metal impurities.[17]

Challenges:

  • Matrix Effects: The complex organic matrix of the ligand can interfere with the ionization process, potentially affecting accuracy.[18]

  • Sample Preparation: Complete digestion of the complex is required to ensure all the metal is in a solution suitable for analysis.[18]

Validation Strategy: Validation involves analyzing a certified metal standard solution to establish a calibration curve. The accuracy is confirmed by analyzing a sample with a known metal concentration.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It provides information about the thermal stability of the complex and can be used to quantify the loss of volatile components, such as water or solvent molecules.[19][20]

Strengths:

  • Provides quantitative information about the presence of coordinated or lattice solvent molecules.[19]

  • Helps to determine the thermal decomposition pathway of the complex.[20]

  • Can be coupled with other techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition.[19]

Challenges:

  • The decomposition steps may not always be well-defined, making it difficult to assign specific mass losses to particular components.

  • The final residue may not always be a simple metal oxide, which can complicate the interpretation of the metal content.

Validation Strategy: TGA can be used to corroborate the elemental analysis data by confirming the presence and amount of solvent molecules. The observed mass loss should correspond to the calculated percentage of the solvent in the proposed formula.

Single-Crystal X-ray Diffraction (SC-XRD)

Principle: SC-XRD is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[21][22] It is considered the definitive method for structural elucidation.[21][23]

Strengths:

  • Provides unambiguous determination of the molecular structure, including the coordination geometry of the metal center and the connectivity of the ligands.[21][23]

  • Can identify and locate co-crystallized solvent molecules.

  • The resulting structural data can be used to calculate the theoretical elemental composition with high accuracy.

Challenges:

  • Requires the growth of high-quality single crystals, which can be a significant challenge for many coordination complexes.[24]

Validation Strategy: The elemental composition calculated from the refined crystallographic data should be in excellent agreement with the results obtained from CHN analysis and ICP-MS.

Data Presentation and Comparison

The following tables summarize hypothetical experimental data for a synthesized complex of this compound with a divalent metal (M).

Table 1: Comparison of Elemental Analysis Data

ElementTheoretical (%) for [M(C₁₈H₁₃N₅)Cl₂]·2H₂OFound (CHN Analyzer) (%)Deviation (%)Found (ICP-MS) (%)Deviation (%)
C45.2945.15-0.14N/AN/A
H3.593.65+0.06N/AN/A
N14.6714.58-0.09N/AN/A
M12.34N/AN/A12.28-0.06

N/A: Not Applicable

Table 2: Thermogravimetric Analysis Data

Temperature Range (°C)Mass Loss (%)AssignmentTheoretical Mass Loss (%)
80 - 1207.55Loss of 2 H₂O molecules7.55
> 350>60Decomposition of the ligand-

The data in Table 1 shows excellent agreement between the theoretical and found elemental percentages, with all deviations well within the acceptable limit of ±0.4%. The ICP-MS result for the metal content further validates the proposed formula. Table 2 provides strong evidence for the presence of two water molecules per formula unit, as the observed mass loss in the initial decomposition step matches the theoretical value precisely.

Experimental Protocols

Protocol 1: CHN Elemental Analysis
  • Sample Preparation: Dry the complex under vacuum at a suitable temperature to remove any adsorbed solvent. Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).

  • Analysis: Place the sample in the autosampler. The instrument will combust the sample at approximately 900-1000 °C. The resulting gases are separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Protocol 2: ICP-MS for Metal Analysis
  • Sample Digestion: Accurately weigh a small amount of the complex (e.g., 10 mg) and digest it in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system.

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the metal concentration within the linear range of the instrument.

  • Instrument Calibration: Prepare a series of standard solutions of the metal of interest and generate a calibration curve.

  • Analysis: Introduce the diluted sample into the ICP-MS. The instrument will measure the intensity of the signal corresponding to the mass-to-charge ratio of the metal.

  • Data Processing: The concentration of the metal in the sample is determined from the calibration curve.

Visualization of the Validation Workflow

Elemental_Analysis_Validation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Correlation & Validation Synthesis Synthesis of This compound Complex Purification Purification of the Complex Synthesis->Purification CHN CHN Analysis Purification->CHN Primary Validation ICPMS ICP-MS Purification->ICPMS Metal Quantification TGA TGA Purification->TGA Solvent Quantification SCXRD SC-XRD Purification->SCXRD Structural Elucidation Correlation Correlate Data from all Techniques CHN->Correlation ICPMS->Correlation TGA->Correlation SCXRD->Correlation Validation Final Validation of Elemental Composition Correlation->Validation

Caption: Workflow for the comprehensive validation of elemental analysis.

Conclusion

The validation of the elemental composition of this compound complexes requires a synergistic approach that combines the quantitative power of combustion analysis and ICP-MS with the qualitative and structural insights provided by TGA and SC-XRD. By employing this multi-technique strategy, researchers can establish the purity and stoichiometry of their novel complexes with a high degree of confidence, thereby ensuring the integrity and reproducibility of their scientific findings. Adherence to established validation principles, such as those outlined by the ICH, is paramount for generating reliable and defensible analytical data in the fields of chemical research and drug development.

References

  • Coordination Chemistry for Structural Elucidation. (2018). JST Fujita ACCEL International Symposium. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Love, J. A. (2016). An Editorial About Elemental Analysis. Organometallics, 35(19), 3295-3296. [Link]

  • Ali, A., et al. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
  • SciELO. (2024). Solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Redeemer's University. (n.d.). CHE421 Coordination Chemistry Notes. Retrieved from [Link]

  • SciSpace. (2020). A Review on Revision of ICH Q2 (R1) and New ICH Q14 Guidance. Retrieved from [Link]

  • AZoM. (2022). ICP-MS for Trace Metal Analysis. Retrieved from [Link]

  • Taylor & Francis. (2006). Synthesis, characterization and thermogravimetric study of EU(III), Tm (III), Fe(III), Cr(II), Ni(II), Co(II), Cu(II), Pb(II) and Hg(II) coordination compounds with hexamethylenetetraamine. Retrieved from [Link]

  • Intertek. (n.d.). CHN Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). Thermogravimetric Analysis of Metal Complexes. Retrieved from [Link]

  • SCIENCE & INNOVATION. (2023). INVESTIGATION OF THERMAL PROPERTIES OF COORDINATION COMPOUNDS OBTAINED FROM IMMOBILIZED LIGANDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved from [Link]

  • PMC. (n.d.). Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine. Retrieved from [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). ICP-MS Metal Analysis. Retrieved from [Link]

  • nanoComposix. (n.d.). Metal Concentration Analysis with ICP-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Analysis by ICP-MS. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Retrieved from [Link]

  • PMC. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • MDPI. (2022). X-ray Single-Crystal Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of the complexes calculated/found. Retrieved from [Link]

  • Solubility of Things. (n.d.). Detection and Analysis of Coordination Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • AZoM. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • NCERT. (n.d.). Coordination Compounds. Retrieved from [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FasterCapital. (n.d.). Challenges And Limitations In Trace Element Analysis. Retrieved from [Link]

  • Reddit. (2023). Thoughts on Elemental Analysis?. Retrieved from [Link]

  • University of Bayreuth. (n.d.). Coordination Chemistry. Retrieved from [Link]

  • Environmental Engineering and Management Journal. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-. Retrieved from [Link]

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Porosity and Performance Comparison: tpim-MOFs vs. Zeolitic Imidazolate Frameworks (ZIFs)

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced porous materials in gas separation, sensing, and environmental remediation intensifies, selecting the optimal Metal-Organic Framework (MOF) architecture is critical. This guide provides an objective, data-driven comparison between MOFs constructed with the nitrogen-rich 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (tpim) ligand (such as CSMCRI-3) and the benchmark Zeolitic Imidazolate Frameworks (ZIFs) , specifically ZIF-8 and ZIF-67.

By analyzing the causality between their crystallographic topologies and their macroscopic porosity, this guide equips researchers and drug development professionals with the insights needed to select the right framework for highly specific molecular interactions versus high-capacity storage.

Structural Causality: The "Why" Behind the Porosity

The fundamental differences in porosity and adsorption behavior between tpim-MOFs and ZIFs stem directly from their ligand geometries and coordination chemistry.

tpim-MOFs: Functionalized Ultramicroporosity

The tpim ligand is highly bulky and densely packed with nitrogen atoms. When coordinated with transition metals (e.g., Ni²⁺ in CSMCRI-3, alongside co-ligands like H₂azdc), it forms non-interpenetrated, cationic secondary building units (SBUs)[1].

  • The Causality of Selectivity: The sheer size of the tpim ligand restricts the overall pore volume, leading to moderate Brunauer–Emmett–Teller (BET) surface areas. However, the uncoordinated, free nitrogen atoms lining these microporous channels act as strong Lewis basic sites. These sites induce powerful dipole-quadrupole interactions with polarizable molecules like CO₂, resulting in unprecedented thermodynamic selectivity over non-polar gases[2].

ZIFs (ZIF-8 / ZIF-67): Open Sodalite Topology

ZIFs are constructed from much smaller 2-methylimidazole linkers coordinating with Zn²⁺ (ZIF-8) or Co²⁺ (ZIF-67) in a tetrahedral geometry.

  • The Causality of Capacity: This coordination mimics the open sodalite (sod) topology of inorganic zeolites. The minimal steric hindrance of the 2-methylimidazole ligand creates expansive, interconnected 3D microporous networks. This architectural openness yields massive BET surface areas (often exceeding 1700 m²/g) and large total pore volumes, making them ideal for high-capacity physical adsorption and broad-spectrum molecular encapsulation[3].

G cluster_tpim tpim-MOFs (e.g., CSMCRI-3) cluster_zif ZIFs (ZIF-8 / ZIF-67) L1 N-Rich Ligand (tpim) S1 Cationic SBUs [Ni2(μ2-OH)] L1->S1 P1 Functionalized Micropores S1->P1 O1 Ultra-High CO2 Selectivity P1->O1 L2 2-Methylimidazole Ligand S2 Tetrahedral Nodes (Zn2+ / Co2+) L2->S2 P2 Sodalite Topology High Surface Area S2->P2 O2 High Capacity Gas Storage P2->O2

Caption: Structural causality pathways dictating the performance differences between tpim-MOFs and ZIFs.

Quantitative Data Comparison

The following table synthesizes the experimental porosity and performance metrics of these frameworks, highlighting the trade-off between absolute surface area and chemical selectivity.

FrameworkPrimary Metal NodeOrganic LigandBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂/N₂ Selectivity (298K)Primary Applications
CSMCRI-3 (tpim-MOF) Ni²⁺tpim + H₂azdc~500 - 800*~0.30 - 0.45292.5 Selective CO₂ capture, toxic oxo-anion sensing[1][2]
ZIF-8 Zn²⁺2-methylimidazole~1780 ~0.73 ~10 - 20Gas storage, drug delivery, catalysis[4]
ZIF-67 Co²⁺2-methylimidazole~1000 - 1700~0.67~12 - 25CH₄/H₂S separation, pollutant adsorption[5]

*Note: While exact BET values for tpim-MOFs vary based on interpenetration and activation protocols, they are universally lower than ZIFs due to ligand bulk, but compensate with extreme chemical selectivity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis, activation, and porosity validation workflows for both material classes.

Protocol A: Synthesis and Activation of tpim-MOFs (e.g., CSMCRI-3)

Because tpim MOFs rely on delicate cationic frameworks and uncoordinated nitrogen sites, harsh thermal activation can cause framework collapse. A solvent-exchange approach is mandatory.

  • Solvothermal Assembly: Dissolve Ni(NO₃)₂·6H₂O, tpim, and H₂azdc in a mixed solvent system of N,N-dimethylacetamide (DMA) and methanol (MeOH). Heat in a Teflon-lined stainless steel autoclave at 120 °C for 72 hours[1].

  • Solvent Exchange: Harvest the resulting crystals and wash them thoroughly with fresh DMA. Immerse the crystals in anhydrous methanol for 3 days, replacing the methanol every 12 hours to exchange the high-boiling DMA trapped in the pores.

  • Supercritical CO₂ Activation (Optional but Recommended): To preserve the functionalized micropores, utilize supercritical CO₂ drying. Alternatively, apply a mild dynamic vacuum (<10⁻³ mbar) at 80 °C for 12 hours.

Protocol B: Synthesis and Activation of ZIF-8 / ZIF-67

ZIFs are highly robust and can withstand aggressive thermal activation, making them easier to scale.

  • Room-Temperature Precipitation: Dissolve the metal salt (Zn(NO₃)₂·6H₂O for ZIF-8 or Co(NO₃)₂·6H₂O for ZIF-67) in methanol. In a separate vessel, dissolve an excess of 2-methylimidazole in methanol.

  • Self-Assembly: Rapidly mix the two solutions under vigorous stirring at room temperature for 24 hours. Collect the precipitate via centrifugation (8000 rpm, 10 mins).

  • Thermal Activation: Wash the powder with methanol three times. Degas the sample under high vacuum (<10⁻³ mbar) at 150 °C for 12 hours to remove all guest molecules and adsorbed moisture[3].

Protocol C: Porosity and Gas Sorption Analysis
  • BET Surface Area Determination: Transfer the activated samples to an automated gas sorption analyzer (e.g., Quantachrome Autosorb). Measure N₂ adsorption-desorption isotherms at 77 K. Apply the Brunauer–Emmett–Teller (BET) equation in the linear relative pressure range (P/P₀ = 0.05–0.25).

  • IAST Selectivity Calculation: Measure pure component gas isotherms for CO₂ and N₂ at 298 K up to 1 bar. Fit the data using the dual-site Langmuir-Freundlich model and apply Ideal Adsorbed Solution Theory (IAST) to calculate the CO₂/N₂ selectivity.

Workflow Syn 1. Synthesis (Solvothermal / RT Precipitation) Wash 2. Solvent Exchange (MeOH / EtOH) Syn->Wash Degas 3. Vacuum Degassing (<10^-3 mbar, 80°C - 150°C) Wash->Degas BET 4. N2 Adsorption (77 K) Determine BET Surface Area Degas->BET Gas 5. CO2/N2 Isotherms (298 K) Calculate IAST Selectivity BET->Gas

Caption: Standardized experimental workflow for MOF/ZIF synthesis, activation, and porosity validation.

Conclusion & Application Matrix

The choice between a tpim-based MOF and a ZIF depends entirely on the application's driving force:

  • Choose ZIF-8 or ZIF-67 when the application requires maximum internal volume and thermal stability , such as bulk gas storage, large-molecule drug delivery, or broad-spectrum wastewater remediation (e.g., malachite green adsorption)[3].

  • Choose tpim-MOFs (like CSMCRI-3) when the application demands extreme chemical specificity . The dense array of Lewis basic nitrogen sites provides unparalleled selectivity for CO₂ over N₂ and CH₄, making them superior candidates for flue gas capture, precise molecular sensing, and targeted oxo-anion detection in complex aqueous environments[1][2].

References

  • Pore morphology and topology of zeolite imidazolate framework ZIF‐67 revealed by small‐angle X‐ray scattering. National Synchrotron Radiation Research Center (NSRRC).[Link]

  • Engineering Fe-Modified Zeolitic Imidazolate Frameworks (Fe-ZIF-8 and Fe-ZIF-67) via In Situ Thermal Synthesis for Enhanced Adsorption of Malachite Green. MDPI. [Link]

  • High-Surface-Area ZIF-67 Nanoflowers: Synthesis and Application Toward Enhanced CH4/N2 Separation. MDPI.[Link]

  • Porous material adsorbents ZIF-8, ZIF-67, Co/Zn-ZIF and MIL-127(Fe). University of Leipzig. [Link]

  • Effect of functionalization of metal-organic frameworks on anion sensing. ResearchGate. [Link]

  • Sustainable Materials for Sensing and Remediation of Noxious Pollutants [1 ed.]. DOKUMEN.PUB.[Link]

  • Recyclable Luminescence Sensor for Dinotefuran in Water by Stable Cadmium–Organic Framework. Analytical Chemistry - ACS Publications. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. As a complex heterocyclic compound incorporating both imidazole and pyridine moieties, its handling requires a cautious approach grounded in the known hazards of its structural components. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.

Part 1: Hazard Assessment and Precautionary Measures

Inferred Hazard Profile

The chemical structure, combining an imidazole core with three pyridine rings, suggests a multi-faceted hazard profile.

  • From the Imidazole Moiety: Imidazole is classified as corrosive, capable of causing severe skin burns and eye damage.[2][3] It is also recognized as acutely toxic if swallowed and is suspected of damaging fertility or an unborn child.[2][3]

  • From the Pyridine Moiety: Pyridine and its derivatives are regulated as hazardous waste.[4][5] They are often flammable, harmful upon ingestion or skin contact, and can cause significant irritation.[6][7]

Based on this, this compound must be handled as a hazardous substance with potential for toxicity, corrosivity, and environmental harm.

Mandatory Personal Protective Equipment (PPE)

Adherence to strict PPE protocols is non-negotiable to prevent exposure. All handling must be conducted within a certified chemical fume hood.[1]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of solutions and contact with solid particulates, preventing severe eye damage.[8]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact, which can lead to irritation or toxic absorption.[1]
Body Protection Flame-resistant lab coat.Protects against spills and splashes on clothing and skin.
Respiratory Protection Not typically required if handled in a fume hood.A NIOSH-approved respirator should be used if exposure limits are exceeded or symptoms of irritation occur.[8]

Part 2: Step-by-Step Disposal Protocol

Disposal of this compound must follow systematic procedures for hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[1][9]

Waste Segregation and Collection

All waste streams containing this compound must be treated as hazardous waste.[10]

  • Solid Waste: Collect unadulterated compound, reaction byproducts, and contaminated materials (e.g., weighing papers, gloves, absorbent pads) in a designated solid hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable glassware or plasticware should be placed in the solid waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The resulting rinseate must be collected as hazardous liquid waste.[11]

Waste Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use only containers made of compatible materials (e.g., borosilicate glass or high-density polyethylene) that are in good condition with no leaks or cracks.[11] The container must have a secure, screw-top cap.[12]

  • Labeling: The moment waste is first added, the container must be labeled. The label must be securely affixed and clearly legible, containing the following information:

    • The words "Hazardous Waste" .[1][13]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[13]

    • A list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).[10]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[12]

  • Containment: The container must be kept within a secondary containment bin or tray to contain any potential leaks.[11]

  • Closure: Waste containers must be kept securely capped at all times, except when adding waste. Never leave a funnel in an open waste container.[11][13]

Part 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated by keeping the fume hood running.[1]

  • Control Access: Restrict access to the spill area.

  • Contain Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.[1]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Part 4: Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process managed by professionals.

  • EHS Coordination: All hazardous waste must be disposed of through your institution's EHS office or an approved hazardous waste contractor.[9][13] When the waste container is approximately 90% full, submit a chemical waste pickup request form.[13]

  • Transportation and Disposal Method: EHS will arrange for the collection, transport, and final disposal. The standard and required method for organic compounds like pyridine derivatives is high-temperature incineration in a licensed facility.[4][5] This process ensures the complete destruction of the hazardous material.

Visualization of Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal Start Handling of Compound PPE Wear Full PPE: Goggles, Lab Coat, Gloves (Work in Fume Hood) Start->PPE GenerateWaste Generate Waste PPE->GenerateWaste WasteType Waste Type? GenerateWaste->WasteType SolidWaste Collect in Labeled SOLID Hazardous Waste Container WasteType->SolidWaste Solid / Contaminated PPE LiquidWaste Collect in Labeled LIQUID Hazardous Waste Container WasteType->LiquidWaste Solution / Rinseate Contaminated Collect as Solid Waste (Rinseate as Liquid Waste) WasteType->Contaminated Contaminated Glassware StoreWaste Store in Designated SAA SolidWaste->StoreWaste LiquidWaste->StoreWaste Contaminated->StoreWaste StorageReqs Requirements: - Securely Capped - Secondary Containment - Segregated from Incompatibles StoreWaste->StorageReqs ContainerFull Container >90% Full? StorageReqs->ContainerFull ContainerFull->StoreWaste No RequestPickup Submit Waste Pickup Request to EHS ContainerFull->RequestPickup Yes EHS_Pickup EHS Collects Waste for Incineration RequestPickup->EHS_Pickup End End: Safe Disposal EHS_Pickup->End

Caption: Disposal workflow for this compound.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Dakshinamurthy, S. (2025, December 15).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11415329, this compound. Retrieved from [Link]

  • Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%)
  • ECHEMI. Pyridine, alkyl derivs.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal.
  • Fisher Scientific. (2018, January 23).
  • Patil, S. (2025, August 28).
  • Loba Chemie.
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025, November 6).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • Pharma IQ. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Fisher Scientific. (2010, February 4).
  • Slideshare. Imidazole Derivatives Biological Activity And Synthetic Approaches.
  • Saha, D., & Mukhopadhyay, C. (2025, December 5). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools.
  • Smolecule. (2023, August 19). This compound | 23974-93-8.
  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. 2-(1H-1,2,4-Triazol-3-yl)
  • ChemSupply Australia. (2023, September 25).
  • Thermo Fisher Scientific. (2024).
  • Elemental Microanalysis. (2024, March 20).

Sources

Personal protective equipment for handling 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Compound: 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine CAS: 23974-93-8 Physical State: Solid (White to pale yellow powder)

As a ligand extensively used in the synthesis of Metal-Organic Frameworks (MOFs), this compound presents a dual-hazard profile often underestimated in research settings. It combines the alkalinity of imidazole with the permeation characteristics of pyridine derivatives.

Critical Hazard Classifications:

  • Corrosive (Category 1C): Capable of causing irreversible skin damage and serious eye damage. The basicity of the imidazole ring drives this hazard.

  • Reproductive Toxicity (Category 1B): Presumed human reproductive toxicant. Strict containment is required to prevent inhalation of dust.[1][2]

  • Combustible Dust: Finely divided powder can form explosive mixtures in air.[3]

Scientist-to-Scientist Note: Do not treat this merely as a "standard organic solid." The pyridine moieties facilitate skin absorption, while the imidazole core provides the causticity. Your primary risk vector is dust inhalation during weighing and dermal absorption if solubilized.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "safety glasses and gloves" to a permeation-based logic.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. As a corrosive fine powder, airborne particles can bypass side-shields. If handling >5g, add a Face Shield (8-inch) .
Dermal (Hand) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why Nitrile? Pyridine derivatives can permeate Latex. Nitrile offers superior chemical resistance. Why Double? The outer glove acts as a sacrificial layer against abrasion and gross contamination.
Dermal (Body) Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids and trap dust. A non-woven, chemical-resistant material (polyethylene) prevents the "wicking" of corrosive solutions to the skin.
Respiratory N95/P100 (Only if outside Fume Hood)Primary Control: All handling must occur in a certified Fume Hood. If weighing balance is external, a P100 respirator is mandatory due to the Reproductive Toxicity hazard.

Engineering Controls & Operational Logic

The "Zero-Dust" Mandate

Because this compound is a reproductive toxin, engineering controls take precedence over PPE.

  • Chemical Fume Hood:

    • Requirement: Maintain face velocity at 80–100 fpm .

    • Sash Height: Keep at working level (approx. 18 inches) to create a physical barrier between the operator's breathing zone and the source.

  • Static Dissipation (Crucial for MOF Ligands):

    • These ligands are often dry, fluffy powders prone to static charge.

    • Protocol: Use an ionizing fan or anti-static gun during weighing. Static discharge can disperse the reproductive toxin dust outside the containment zone.

Step-by-Step Handling Protocol

This workflow integrates safety into the experimental procedure to ensure self-validation.

Phase A: Preparation & Weighing
  • Donning: Put on inner gloves, Tyvek coat, then outer gloves. Tape cuffs if handling large quantities.

  • Zone Check: Verify Fume Hood certification sticker is current. Clear the hood of unnecessary clutter to prevent turbulence.

  • Weighing:

    • Best Practice: Place the analytical balance inside the fume hood.

    • Alternative: If the balance is external, use a tared vial method . Tare the empty vial outside, fill it inside the hood, cap it tightly, weigh outside, and return to the hood to dispense. Never open the container outside the hood.

Phase B: Solubilization & Reaction
  • Solvent Caution: When dissolved (e.g., in DMF or Ethanol), the permeation rate increases significantly.

  • Spill Defense: Perform all liquid transfers over a chemically resistant spill tray . This contains the corrosive liquid if a vessel fails, protecting the hood floor and simplifying cleanup.

Phase C: Decontamination & Doffing
  • Wipe Down: While still double-gloved, wipe all tools (spatulas, balance pan) with a wet paper towel (water/ethanol mix) to capture invisible dust.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Transport: If moving the reaction vessel, ensure it is double-contained (secondary container) to prevent hallway contamination.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this specific ligand, emphasizing the "Stop/Go" safety checks.

G Start START: Task Assessment RiskCheck Check Quantity & State (Solid vs. Solution) Start->RiskCheck HoodCheck Is Fume Hood Face Velocity > 80 fpm? RiskCheck->HoodCheck PPE_Solid PPE: Double Nitrile, Goggles, Lab Coat HoodCheck->PPE_Solid Yes (Solid) PPE_Soln PPE: Add Apron + Face Shield HoodCheck->PPE_Soln Yes (Solution) Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Protocol: Use Anti-Static Gun Keep Sash Low PPE_Solid->Weighing Reaction Reaction Setup: Use Secondary Containment (Spill Tray) PPE_Soln->Reaction Weighing->Reaction Decon Decontamination: Wet Wipe Tools Neutralize Spills Reaction->Decon Disposal Disposal: Segregate as Basic Organic Waste Decon->Disposal

Figure 1: Operational safety logic flow for this compound, prioritizing engineering controls before procedural execution.

Disposal & Emergency Response

Waste Disposal Stream

Do not mix with general trash.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Hazardous Waste: Solid - Corrosive/Toxic (Basic Organic)."

  • Liquid Waste: Segregate into "Basic Organic Waste" streams. Do not mix with acids (exothermic neutralization risk) or oxidizers.

Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][3][4] Hold eyelids apart. Time is tissue—corrosive damage begins instantly.

  • Skin Contact: Brush off dry powder before rinsing. Then rinse with copious water.[1][3][4][5] Soap is effective for removing the lipophilic pyridine rings.

  • Spill (Powder): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound.[6][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.